Product packaging for 5-Nitro-2,4,6-triaminopyrimidine(Cat. No.:CAS No. 24867-36-5)

5-Nitro-2,4,6-triaminopyrimidine

Cat. No.: B1305389
CAS No.: 24867-36-5
M. Wt: 170.13 g/mol
InChI Key: IFMCROIMZMUGRF-UHFFFAOYSA-N
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Description

5-Nitro-2,4,6-triaminopyrimidine is a useful research compound. Its molecular formula is C4H6N6O2 and its molecular weight is 170.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N6O2 B1305389 5-Nitro-2,4,6-triaminopyrimidine CAS No. 24867-36-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitropyrimidine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N6O2/c5-2-1(10(11)12)3(6)9-4(7)8-2/h(H6,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMCROIMZMUGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1N)N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389475
Record name 5-Nitro-2,4,6-triaminopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24867-36-5
Record name 5-Nitro-2,4,6-triaminopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Nitro-2,4,6-triaminopyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Chemical Properties of 5-Nitro-2,4,6-triaminopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound characterized by a pyrimidine ring substituted with three amino groups and one nitro group. Its molecular structure, rich in nitrogen and featuring both electron-donating amino groups and an electron-withdrawing nitro group, imparts a unique combination of chemical properties. This document provides a comprehensive overview of the known chemical and physical characteristics of this compound, including its synthesis, reactivity, and key quantitative data. Detailed experimental protocols for its synthesis are provided, and logical workflows are visualized to facilitate a deeper understanding of its chemical behavior. This guide is intended for professionals in research and development who are interested in the application of this compound, particularly in the fields of energetic materials and pharmaceutical intermediates.

Chemical Identity and Physicochemical Properties

This compound is a yellow solid compound.[1][2] Its core structure consists of a pyrimidine ring, which is an aromatic six-membered heterocycle with nitrogen atoms at positions 1 and 3.[3] This core is functionalized with three amino groups at the 2, 4, and 6 positions and a nitro group at the 5 position.[3]

General and Computational Properties

The fundamental identifiers and computed properties of the molecule are summarized below.

PropertyValueReference
CAS Number 24867-36-5[1][3]
Molecular Formula C₄H₆N₆O₂[1][3]
Molecular Weight 170.13 g/mol [1][3]
Appearance Yellow solid[1][2]
Topological Polar Surface Area 150 Ų[1][2]
Hydrogen Bond Donor Count 3[1][2]
Hydrogen Bond Acceptor Count 7[1][2]
Complexity 169[1][2]
Covalently-Bonded Unit Count 1[2]
Experimental Physical Properties

The experimentally determined physical properties are crucial for handling and application development.

PropertyValueReference
Density 1.799 g/cm³[2][3]
Boiling Point 616.9°C at 760 mmHg[2]
Flash Point 326.9°C[2]
Solubility (Water) 2.4 g/L (at 25°C)[1]

Solubility and Crystallographic Data

The solubility of this compound is limited in common organic solvents, a characteristic attributed to the extensive hydrogen bonding capabilities of its three amino groups and the polarity of the nitro substituent.[3] Its solubility in water is also poor.[1][3]

Crystallographic analysis indicates a compact crystal packing arrangement, as suggested by its calculated density of 1.799 g/cm³.[3] While specific crystal structure data for the title compound is not detailed in the provided results, studies on related nitro-substituted pyrimidines offer insights into its likely solid-state organization and intermolecular interactions.[3]

Chemical Reactivity and Synthesis

The chemical behavior of this compound is largely dictated by its functional groups. The presence of the nitro group makes it a candidate for applications in energetic materials and introduces significant reactivity.[3] The amino groups allow for reactions such as nucleophilic substitutions and condensations.[3]

A primary application of this compound is as an intermediate in the synthesis of other chemicals, such as the diuretic 2,4,7-triamino-6-phenyl-pteridine.[4]

Synthesis Pathways

The synthesis of this compound typically proceeds through the oxidation of its nitroso precursor, 5-nitroso-2,4,6-triaminopyrimidine.[3] This precursor is synthesized from 2,4,6-triaminopyrimidine.[3] An alternative and improved process involves the reaction of a guanidine salt with malonic acid dinitrile.[4]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Guanidine_Salt Guanidine Salt Nitroso_TAP 5-Nitroso-2,4,6-triaminopyrimidine Guanidine_Salt->Nitroso_TAP + Malonic Dinitrile + Base, Alcohol + Nitrous Acid Malonic_Dinitrile Malonic Acid Dinitrile TAP 2,4,6-Triaminopyrimidine TAP->Nitroso_TAP Nitrosation (Nitric Acid) Final_Product This compound Nitroso_TAP->Final_Product Oxidation

General synthesis pathways for this compound.
Experimental Protocols

Protocol 1: Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine (Intermediate)

This improved one-pot method yields the nitroso intermediate without the isolation of intermediary products.[4]

  • Reaction Setup : Dissolve an arbitrary guanidine salt (e.g., nitrate, sulfate, hydrochloride) and malonic acid dinitrile in a lower aliphatic alcohol (e.g., methanol, ethanol).

  • Base Addition : Add a base (e.g., sodium hydroxide, potassium hydroxide) to the solution.

  • Reflux : Boil the reaction mixture.

  • Cooling and Acidification : Cool the mixture to room temperature and adjust the pH with an acid like acetic acid.

  • Water Addition : Add a significant quantity of water to the reaction mixture (0.5:1 to 4:1 relative to the reaction mixture volume).[4]

  • Nitrosation : Treat the aqueous, acid-adjusted mixture with nitrous acid. This is typically achieved by the in situ formation from sodium nitrite. Add a solution of sodium nitrite in water rapidly.

  • Reaction and Heating : Agitate the mixture for several hours. Then, slowly heat the mixture to approximately 50°C and maintain agitation for another two hours to complete the nitrosation.[4]

  • Recovery : Cool the mixture to 20°C. The precipitated product, 5-nitroso-2,4,6-triaminopyrimidine, is recovered by filtration, washed with warm water, and dried.[4] The resulting product is a raspberry-red solid with a melting point >300°C.[4]

Protocol 2: Oxidation of 5-Nitroso-2,4,6-triaminopyrimidine to this compound

The N-oxidation of the nitroso group is a key step to produce the final nitro compound.[3][5]

  • Reactant : Start with the 5-nitroso-2,4,6-triaminopyrimidine synthesized in the previous protocol.

  • Oxidation : Perform an oxidation reaction using a suitable oxidizing agent. The literature mentions the use of mild oxidation reactions to achieve this transformation.[5] This can also lead to the formation of N-oxide derivatives like this compound-1,3-dioxide.[3][5]

  • Isolation : The final product, this compound, is isolated from the reaction mixture. (Note: Specific oxidizing agents and detailed reaction conditions were not available in the search results).

Experimental_Workflow start Mix Guanidine Salt & Malonic Dinitrile in Alcohol add_base Add Base (e.g., NaOH) start->add_base reflux Boil the Mixture (Reflux) add_base->reflux cool_acidify Cool to Room Temp & Acidify (Acetic Acid) reflux->cool_acidify add_water Add Water (0.5:1 to 4:1 ratio) cool_acidify->add_water add_nitrite Add Sodium Nitrite Solution add_water->add_nitrite agitate_heat Agitate, then Heat to 50°C add_nitrite->agitate_heat cool_filter Cool to 20°C & Filter Precipitate agitate_heat->cool_filter wash_dry Wash with Warm Water & Dry cool_filter->wash_dry intermediate Intermediate: 5-Nitroso-2,4,6-triaminopyrimidine wash_dry->intermediate oxidize Perform N-Oxidation intermediate->oxidize Key Step isolate Isolate Final Product oxidize->isolate product Product: this compound isolate->product

Step-by-step workflow for the synthesis of this compound.

Safety and Hazards

The presence of a nitro group suggests that the compound could be a potential explosive hazard if heated rapidly or subjected to shock.[3] The amino groups may cause mild irritation to the skin and eyes.[3] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this compound.

Logical Relationships of Properties

The molecular structure directly influences the compound's properties and applications. The interplay between the functional groups is key to its chemical behavior.

Logical_Relationships cluster_structure Molecular Structure cluster_properties Resulting Properties cluster_consequences Consequences & Applications Pyrimidine Pyrimidine Ring Polarity High Polarity & H-Bonding Pyrimidine->Polarity Amino 3 Amino Groups (-NH2) Amino->Polarity H-Bonding Reactivity Chemical Reactivity Amino->Reactivity Nucleophilic Nitro 1 Nitro Group (-NO2) Nitro->Polarity Nitro->Reactivity Electrophilic Hazard Potential Energetic Hazard Nitro->Hazard Solubility Low Solubility in Water & Organic Solvents Polarity->Solubility Synthesis Intermediate for Synthesis (e.g., Diuretics) Reactivity->Synthesis Energetic Use in Energetic Materials Hazard->Energetic

Relationship between structure, properties, and applications.

References

5-Nitro-2,4,6-triaminopyrimidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 24867-36-5

Molecular Formula: C₄H₆N₆O₂

Molecular Weight: 170.13 g/mol [1]

This technical guide provides an in-depth overview of 5-Nitro-2,4,6-triaminopyrimidine, a heterocyclic organic compound with potential applications in pharmaceutical development and as an energetic material. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its synthesis, properties, and potential biological significance.

Physicochemical Properties

This compound is a yellow solid.[2][3] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₄H₆N₆O₂[1]
Molecular Weight 170.13 g/mol [1]
Appearance Yellow solid[2][3]
Density 1.799 g/cm³[3]
Boiling Point 616.9 °C at 760 mmHg[3]
Flash Point 326.9 °C[3]
Solubility Slightly soluble in water (2.4 g/L at 25 °C)[2]
Topological Polar Surface Area 150 Ų
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 7

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the nitrosation of 2,4,6-triaminopyrimidine to form 5-nitroso-2,4,6-triaminopyrimidine, followed by oxidation of this intermediate.[1]

Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine (Intermediate)

A common and efficient method for the synthesis of the nitroso intermediate involves the reaction of a guanidine salt with malonic acid dinitrile in the presence of a base, followed by treatment with nitrous acid.

Experimental Protocol:

  • An arbitrary guanidine salt is dissolved in a lower aliphatic alcohol.

  • Malonic acid dinitrile and a basic compound are added to the solution.

  • The mixture is boiled for a period of 30 minutes to six hours.

  • After cooling, the reaction mixture is acidified with acetic acid.

  • Water is added to the mixture.

  • The aqueous, acid-adjusted mixture is then treated with nitrous acid (e.g., by the addition of sodium nitrite).

  • The resulting precipitate of 5-nitroso-2,4,6-triaminopyrimidine is recovered by filtration, washed with water, and dried.

This one-pot synthesis method avoids the isolation of intermediate products, making it efficient for commercial production.

Workflow for the Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine

G cluster_reactants Reactants Guanidine_Salt Guanidine Salt in Lower Aliphatic Alcohol Reaction_Mixture Reaction Mixture Guanidine_Salt->Reaction_Mixture Malonic_Acid_Dinitrile Malonic Acid Dinitrile Malonic_Acid_Dinitrile->Reaction_Mixture Base Base Base->Reaction_Mixture Boiling Boiling (0.5-6 hours) Reaction_Mixture->Boiling Cooling Cooling to 20-50°C Boiling->Cooling Acidification Acidification with Acetic Acid Cooling->Acidification Water_Addition Addition of Water Acidification->Water_Addition Nitrosation Treatment with Nitrous Acid Water_Addition->Nitrosation Product 5-Nitroso-2,4,6- triaminopyrimidine Nitrosation->Product

Caption: Synthesis workflow for 5-nitroso-2,4,6-triaminopyrimidine.

Oxidation of 5-Nitroso-2,4,6-triaminopyrimidine to this compound

The final step in the synthesis is the oxidation of the nitroso intermediate. While specific detailed protocols are less commonly reported in readily available literature, the general procedure involves the use of a strong oxidizing agent.

General Experimental Protocol:

  • 5-Nitroso-2,4,6-triaminopyrimidine is suspended in a suitable solvent.

  • A strong oxidizing agent, such as nitric acid or other peroxides, is added to the suspension.

  • The reaction is stirred, often with heating, until the oxidation is complete.

  • The product, this compound, is then isolated by filtration, washed, and dried.

The N-oxidation of 5-nitroso-2,4,6-triaminopyrimidine can also lead to the formation of this compound-1,3-dioxide, an energetic material.

Logical Relationship of Synthesis

G 2,4,6-Triaminopyrimidine 2,4,6-Triaminopyrimidine 5-Nitroso-2,4,6-triaminopyrimidine 5-Nitroso-2,4,6-triaminopyrimidine 2,4,6-Triaminopyrimidine->5-Nitroso-2,4,6-triaminopyrimidine Nitrosation This compound This compound 5-Nitroso-2,4,6-triaminopyrimidine->this compound Oxidation

Caption: Synthetic pathway to this compound.

Biological and Pharmacological Aspects

While specific studies on the biological activity of this compound are limited, the broader class of nitroaromatic and pyrimidine compounds exhibits a wide range of pharmacological properties.

Potential Antimicrobial Activity

Nitroaromatic compounds are known to possess antimicrobial properties.[4] Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species.[4] These reactive species can cause cellular damage and inhibit essential biological processes, resulting in microbial cell death. The presence of the nitro group on the pyrimidine scaffold suggests that this compound could be investigated for potential antibacterial and antifungal activities.

Mechanism of Action of Nitroaromatic Compounds

The biological activity of many nitroaromatic compounds is dependent on their bioreduction. This process is a key initial step that can lead to either therapeutic effects or toxicity. The reduction of the nitro group can proceed through a one-electron or two-electron pathway, catalyzed by various nitroreductases present in microorganisms and mammals. The one-electron reduction pathway can lead to the formation of a nitro anion radical, which can react with oxygen to produce superoxide anions, contributing to oxidative stress.

Proposed Mechanism of Action for Nitroaromatic Compounds

G Nitroaromatic Nitroaromatic Compound (Prodrug) Nitroreductase Nitroreductase (Enzyme) Nitroaromatic->Nitroreductase Bioactivation Reactive_Intermediates Reactive Nitrogen Intermediates Nitroreductase->Reactive_Intermediates Reduction Cellular_Targets Cellular Macromolecules (DNA, Proteins, etc.) Reactive_Intermediates->Cellular_Targets Damage Cell_Death Microbial Cell Death Cellular_Targets->Cell_Death

Caption: Generalized mechanism of action for nitroaromatic prodrugs.

Applications in Drug Development and Research

Given its structure, this compound serves as a valuable intermediate in the synthesis of more complex molecules. The pyrimidine core is a common scaffold in many approved drugs, and the presence of amino and nitro groups provides multiple points for further chemical modification to develop new therapeutic agents.[4] Its potential antimicrobial properties make it a candidate for further investigation in the development of new anti-infective drugs.

Safety and Toxicology

Conclusion

This compound is a versatile chemical compound with a well-established synthetic route. While specific biological data for this compound is currently limited, its structural features suggest potential for further exploration in drug discovery, particularly in the area of antimicrobial agents. The information provided in this technical guide serves as a comprehensive starting point for researchers and scientists interested in the further investigation and application of this compound. Further studies are warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

A Comprehensive Technical Guide to 5-Nitro-2,4,6-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of 5-Nitro-2,4,6-triaminopyrimidine (CAS No. 24867-36-5), a heterocyclic compound with applications in the synthesis of pharmaceuticals and as a potential high-energy-density material.[1] This document compiles available data on its properties, outlines relevant experimental protocols for its synthesis and characterization, and presents a logical workflow for its preparation.

Core Physical and Chemical Properties

This compound is a yellow solid characterized by a pyrimidine ring substituted with three amino groups and one nitro group.[2][3] This substitution pattern, particularly the presence of the nitro group, imparts significant reactivity to the molecule.[1] The extensive hydrogen bonding capability from its three amino groups, combined with the polar nitro substituent, results in limited solubility in common organic solvents.[1]

Summary of Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₄H₆N₆O₂[1][2]
Molecular Weight 170.13 g/mol [1][2][3]
Appearance Yellow solid[2][3]
Density (calculated) 1.799 g/cm³[3]
Boiling Point (calculated) 616.9°C at 760 mmHg[1][3]
Flash Point (calculated) 326.9°C[1][3]
Solubility in Water Slightly soluble (2.4 g/L at 25°C)[2]
CAS Number 24867-36-5[1][2]

Experimental Protocols

The synthesis and characterization of this compound and its precursors involve standard organic chemistry techniques. While specific, detailed protocols for the final compound are sparse, methodologies for its key intermediate, 5-nitroso-2,4,6-triaminopyrimidine, are well-documented.

Synthesis Workflow

The primary synthesis route to this compound involves a two-step process: the nitrosation of 2,4,6-triaminopyrimidine, followed by the oxidation of the resulting 5-nitroso intermediate.[1]

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product A 2,4,6-Triaminopyrimidine B 5-Nitroso-2,4,6-triaminopyrimidine A->B  Nitrosation (e.g., NaNO2, Acetic Acid) C This compound B->C  Oxidation (e.g., Nitric Acid)

Caption: Synthesis workflow for this compound.

Protocol for Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine

This protocol describes the synthesis of the key intermediate from 2,4,6-triaminopyrimidine.

  • Dissolution: Dissolve 2,4,6-triaminopyrimidine (e.g., 300 mg, 2.40 mmol) in water (2.4 mL).[4]

  • Acidification: Add acetic acid (220 μL) to the solution.[4]

  • Cooling: Cool the mixture in an ice bath.[4]

  • Nitrosation: Add a solution of sodium nitrite (NaNO2) (e.g., 174 mg, 2.52 mmol) in water (1 mL) dropwise. A pink or raspberry-red precipitate of 5-nitroso-2,4,6-triaminopyrimidine will form.[4][5]

  • Reaction: Stir the resulting mixture at room temperature for 15 minutes.[4]

  • Isolation: Filter the precipitate.[4]

  • Washing and Drying: Wash the collected solid sequentially with water, acetone, and ether. Dry the product under vacuum to yield the purple/red solid intermediate.[4]

Protocol for Oxidation to this compound

The subsequent step involves the N-oxidation of the 5-nitroso intermediate. This is a crucial and well-documented method for creating the final nitro derivative.[1] This is typically achieved by treating the 5-nitroso-2,4,6-triaminopyrimidine with an oxidizing agent, such as nitric acid, to convert the nitroso group (-NO) to a nitro group (-NO₂).[1]

Characterization Protocols

While specific spectral data for this compound is not detailed in the provided results, standard analytical techniques would be employed for its characterization. For its N-oxide derivatives, which are structurally similar, the following methods have been used:

  • Single-Crystal X-ray Diffraction: This technique is used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. Crystals of the compound would be grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the crystal structure, confirming connectivity and stereochemistry.[6]

  • Thermal Analysis (DSC/TGA):

    • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions like melting point and decomposition temperature, providing insight into the material's thermal stability.[6]

    • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. This analysis helps to determine the thermal stability and decomposition profile of the compound.[6]

  • Spectroscopy (NMR, IR, MS): Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are standard methods used to confirm the chemical structure and purity of synthesized compounds. Databases indicate that various spectra for this compound are available.[7]

Applications and Safety

Research and Industrial Applications
  • Pharmaceutical Intermediate: The compound serves as a building block in the synthesis of more complex molecules, with potential applications in the development of antimicrobial agents.[1][8]

  • Energetic Materials: Due to its high nitrogen content and the presence of the nitro group, this compound and its derivatives have been theoretically investigated as high-energy-density materials.[1][6]

Safety and Handling
  • Hazard Class: The compound is classified under hazard code 36/37/38, indicating it may be irritating to the eyes, respiratory system, and skin.[3]

  • Precautions: Standard safety precautions, such as wearing protective gloves and eye protection (safety instructions 26-36), are recommended when handling this chemical.[3]

  • Potential Hazard: The nitro group suggests a potential explosive hazard if the material is heated rapidly or subjected to shock.[1]

References

An In-depth Technical Guide on the Thermal Stability of 5-Nitro-2,4,6-triaminopyrimidine and its N-Oxide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 5-Nitro-2,4,6-triaminopyrimidine and its energetically important N-oxide derivatives, this compound-1,3-dioxide (NTAPDO) and this compound-1-oxide (NTAPMO). Due to a notable lack of publicly available experimental data on the thermal decomposition of the core compound, this guide leverages detailed studies on its N-oxide analogues to provide valuable insights for researchers.

Introduction to this compound

This compound is a heterocyclic compound that serves as a precursor in the synthesis of more complex molecules, including potential energetic materials. Its chemical structure, featuring both amino and nitro groups on a pyrimidine ring, suggests a compound of significant chemical interest. The synthesis of this compound can be achieved through the nitration of 2,4,6-triaminopyrimidine. This precursor is then often used to synthesize its N-oxide derivatives through oxidation processes.

While computational data suggests a high boiling point and flash point, indicating a degree of thermal stability, there is a significant gap in the scientific literature regarding its experimental thermal analysis. To address this, this guide will focus on the well-documented thermal properties of its N-oxide derivatives, which have been extensively studied for their potential as insensitive high explosives.

Physicochemical and Limited Thermal Data of this compound and Precursors

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2,4,6-Triaminopyrimidine1004-38-2C₄H₇N₅125.13249-251
5-Nitroso-2,4,6-triaminopyrimidine1006-23-1C₄H₆N₆O154.13>300
This compound24867-36-5C₄H₆N₆O₂170.13Not Reported

Thermal Stability of this compound N-Oxide Derivatives

The N-oxide derivatives of this compound, namely this compound-1,3-dioxide (NTAPDO, also known as ICM-102) and this compound-1-oxide (NTAPMO), have been synthesized and characterized as promising energetic materials with a good balance of performance and insensitivity. Their thermal stabilities have been investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Quantitative Thermal Analysis Data

The following table summarizes the key thermal decomposition data for NTAPDO and NTAPMO, providing a comparative look at their stability.

Compound NameAbbreviationDecomposition Peak (DSC, °C)Onset Decomposition Temp. (TGA, °C)
This compound-1,3-dioxideNTAPDO / ICM-102284~250
This compound-1-oxideNTAPMONot ReportedNot Reported

Note: The literature provides a specific exothermic peak for NTAPDO. While the thermal stability of NTAPMO is mentioned as being good, specific decomposition temperatures from DSC/TGA are not as consistently reported.

Experimental Protocols for Thermal Stability Analysis

The following sections detail the standard methodologies used for evaluating the thermal stability of energetic materials like the N-oxide derivatives of this compound. These protocols are standard and would be applicable for the analysis of the core compound as well.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions, such as melting and decomposition, and to measure the heat flow associated with these transitions.

Methodology:

  • A small sample of the compound (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum or copper crucible.

  • An empty, sealed crucible is used as a reference.

  • The sample and reference crucibles are placed in the DSC instrument.

  • The crucibles are heated at a constant rate (e.g., 5, 10, 15, or 20 °C/min) under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative reactions.

  • The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Exothermic or endothermic peaks in the resulting thermogram indicate thermal events such as decomposition or melting. The peak temperature of an exothermic event is often reported as the decomposition temperature.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, indicating thermal decomposition and providing information on the stability and composition of the material.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) is placed in a tared TGA crucible (pan), often made of alumina or platinum.

  • The crucible is placed on a sensitive microbalance within a furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • A plot of mass versus temperature (thermogravimetric curve) is generated. The onset temperature of mass loss is a key indicator of the initiation of thermal decomposition.

Mandatory Visualizations

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates the typical workflow for assessing the thermal stability of a new chemical compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_thermal_analysis Thermal Stability Analysis cluster_data_analysis Data Analysis & Interpretation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, etc.) purification->characterization dsc Differential Scanning Calorimetry (DSC) characterization->dsc tga Thermogravimetric Analysis (TGA) characterization->tga data_proc Data Processing (Thermograms) dsc->data_proc tga->data_proc kinetics Kinetic Analysis (e.g., Kissinger method) data_proc->kinetics report Reporting of Thermal Stability Parameters kinetics->report

Caption: Workflow for Thermal Stability Assessment.

Logical Relationship of Studied Compounds

This diagram illustrates the synthetic relationship between the precursor, the core compound, and its N-oxide derivatives.

compound_relationships precursor 2,4,6-Triaminopyrimidine nitroso 5-Nitroso-2,4,6-triaminopyrimidine precursor->nitroso Nitrosation core_compound This compound nitroso->core_compound Oxidation mono_oxide This compound-1-oxide (NTAPMO) nitroso->mono_oxide Mild Oxidation di_oxide This compound-1,3-dioxide (NTAPDO) nitroso->di_oxide Strong Oxidation

Caption: Synthetic Relationships of Pyrimidine Derivatives.

Discussion and Future Directions

The available data strongly indicates that the N-oxidation of this compound leads to compounds with high thermal stability, particularly in the case of the di-N-oxide, NTAPDO, which exhibits a decomposition peak at 284 °C. This makes it a compound of interest for applications requiring thermally stable energetic materials.

The lack of experimental thermal analysis data for the parent compound, this compound, represents a clear research gap. Future work should focus on the synthesis, purification, and subsequent thermal characterization of this core compound using DSC and TGA. Such studies would not only provide fundamental data on its thermal stability but also allow for a direct comparison with its N-oxide derivatives, offering valuable insights into the structure-stability relationships within this class of compounds. A thorough understanding of the thermal properties of the core compound is essential for its potential use in drug development or as a precursor for other functional materials.

A Comprehensive Technical Guide on the Preliminary Biological Activity of Nitropyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the nascent but promising field of nitropyrimidines, a class of heterocyclic compounds demonstrating a wide spectrum of biological activities. The incorporation of a nitro group onto the pyrimidine scaffold significantly influences the molecule's physicochemical properties, often enhancing its therapeutic potential. This document collates preliminary data on their anticancer, antimicrobial, and anti-inflammatory properties, complete with detailed experimental methodologies and visual pathways to facilitate further research and development.

Anticancer Activity of Nitropyrimidines

Nitropyrimidine derivatives have emerged as a noteworthy class of compounds in oncology research, exhibiting cytotoxic effects against various human cancer cell lines. Their mechanism of action often involves the induction of apoptosis and the inhibition of key enzymes crucial for cancer cell proliferation, such as cyclin-dependent kinases (CDKs).[1][2]

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of various nitropyrimidine and related derivatives has been quantified against several cancer cell lines. The data, primarily presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values, are summarized below.

Compound ClassSpecific Compound(s)Cancer Cell Line(s)Activity (IC₅₀ / GI₅₀ in µM)Reference
Pyrido[2,3-d]pyrimidines6b, 6e, 8d MCF-7 (Breast), PC-3 (Prostate), A-549 (Lung)Comparable to Doxorubicin[2]
Thiazolo[4,5-d]pyrimidines3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione)NCI-60 PanelMost active of series[4]
Pyrido[2,3-d]pyrimidines2d A549 (Lung)Strong cytotoxicity at 50 µM[5]
Thiopurines5b (2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine)SBN-19 (Glioblastoma), C-32 (Melanoma)EC₅₀ = 5.00 & 7.58 µg/ml (Similar to Cisplatin)[6]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of chemical compounds.[5]

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The nitropyrimidine compounds, dissolved in a suitable solvent like DMSO, are added to the wells at varying concentrations. Control wells receive only the solvent. The plates are then incubated for an additional 48-72 hours.

  • MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the solvent-treated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration.

Visualization: Apoptosis Induction Pathway

Certain pyrido[2,3-d]pyrimidine derivatives induce apoptosis by modulating key proteins in the intrinsic pathway, leading to programmed cell death.[2]

apoptosis_pathway cluster_cell Cancer Cell Nitropyrimidine Nitropyrimidine Derivative (e.g., 6b, 8d) p53 p53 Activation Nitropyrimidine->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl2 Downregulation p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion permeabilization Bcl2->Mitochondrion inhibition Caspase3 Caspase-3 Activation Mitochondrion->Caspase3 Cytochrome c release Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by nitropyrimidine derivatives.

Antimicrobial Activity

The nitro group is a well-established pharmacophore in antimicrobial agents. Its presence on a pyrimidine ring can confer significant antibacterial and antifungal properties.[7] The mechanism often relies on the reductive activation of the nitro group within the microbial cell to produce toxic radical intermediates that damage cellular macromolecules like DNA.[7][8]

Quantitative Data: Antimicrobial Potency

The minimum inhibitory concentration (MIC) is the primary metric used to evaluate the in vitro efficacy of antimicrobial agents.

Compound ClassSpecific Compound(s)Microbial Strain(s)Activity (MIC in µg/mL)Reference
Pyrido[2,3-d]pyrimidines4a-4h Staphylococcus aureus, Bacillus cereus (Gram+), Proteus mirabilis, Serratia marcescens (Gram-)Good activity; 4h showed highest inhibition[9]
Nitropyridine Derivatives2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivativesMycobacterium tuberculosis4 - 64[1]
Halogenated Nitro Derivatives9b-9d Staphylococcus aureus15.6 - 62.5[7]
Pyrimidine DerivativesS1 Staphylococcus aureus16.26[10]
Pyrimidine DerivativesS7 Bacillus subtilis, Escherichia coli17.34[10]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent against a specific microorganism.

Methodology:

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The nitropyrimidine compound is serially diluted (two-fold) in the broth across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth is indicated by turbidity in the well.

Visualization: Reductive Activation Mechanism

The antimicrobial action of many nitro-heterocyclic compounds is dependent on the enzymatic reduction of the nitro group within the target pathogen.

antimicrobial_mechanism cluster_pathogen Microbial Cell Nitropyrimidine Nitropyrimidine (R-NO₂) Radical Nitro Anion Radical (R-NO₂⁻) Nitropyrimidine->Radical e⁻ reduction Enzyme Nitroreductase (e.g., from NADH/NADPH) Enzyme->Radical Intermediates Toxic Intermediates (Nitroso, Hydroxylamine) Radical->Intermediates DNA Bacterial DNA Intermediates->DNA Damage DNA Damage & Covalent Adducts DNA->Damage Death Cell Death Damage->Death inos_workflow LPS LPS (Inducer) Macrophage RAW 264.7 Macrophage LPS->Macrophage iNOS_exp iNOS Expression Macrophage->iNOS_exp NO_prod Nitric Oxide (NO) Production iNOS_exp->NO_prod Inflammation Inflammatory Response NO_prod->Inflammation Nitropyrimidine Nitropyrimidine Inhibitor Nitropyrimidine->iNOS_exp Inhibits

References

5-Nitro-2,4,6-triaminopyrimidine: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2,4,6-triaminopyrimidine is a versatile heterocyclic compound characterized by a pyrimidine ring functionalized with three amino groups and one nitro group.[1] This unique combination of electron-donating amino groups and a potent electron-withdrawing nitro group imparts significant reactivity and makes it a valuable building block in various fields of organic synthesis.[1][2] Its applications range from the development of advanced energetic materials to the synthesis of complex pharmacologically active molecules.[1][3] This guide provides a comprehensive overview of its synthesis, properties, key reactions, and applications, complete with experimental protocols and technical diagrams to support advanced research and development.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₆N₆O₂[1][4]
Molecular Weight 170.13 g/mol [1][5]
Appearance Yellow Solid[4]
Density 1.799 g/cm³[5]
Calculated Boiling Point 616.9°C at 760 mmHg[1][5]
Calculated Flash Point 326.9°C[1][5]
Solubility in Water Slightly soluble (2.4 g/L at 25°C)[4]
CAS Number 24867-36-5[4]
InChI Key IFMCROIMZMUGRF-UHFFFAOYSA-N[1][4]

Spectroscopic analysis is crucial for the characterization of this compound. Infrared (IR) spectroscopy confirms the presence of its characteristic functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information based on distinct chemical shifts.[1]

Synthesis Pathways

The primary route for synthesizing this compound involves the oxidation of its precursor, 5-nitroso-2,4,6-triaminopyrimidine.[1][6] The nitroso compound is itself typically prepared from the condensation of a guanidine salt with malonic acid dinitrile, followed by nitrosation.[7][8]

G start_materials Guanidine Salt + Malonic Acid Dinitrile condense_label Condensation start_materials->condense_label tap 2,4,6-Triaminopyrimidine (Intermediate) nitrosate_label Nitrosation (e.g., NaNO2, Acid) tap->nitrosate_label nitroso 5-Nitroso-2,4,6- triaminopyrimidine oxidize_label Oxidation (e.g., H2O2/TFA) nitroso->oxidize_label final_product 5-Nitro-2,4,6- triaminopyrimidine condense_label->tap nitrosate_label->nitroso oxidize_label->final_product

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine

This protocol is adapted from a one-step process that avoids the isolation of intermediates.[7]

  • Reaction Setup: Dissolve 6.48 kg of guanidine hydrochloride in 30 liters of ethanol in a suitable reactor equipped with a heater and reflux condenser, under a nitrogen atmosphere.

  • Base and Condensation: Add a solution of 4.2 kg of sodium in 20 liters of methanol. After the reaction subsides, add a solution of 4.36 kg of malonic acid dinitrile in 10 liters of ethanol. Heat the mixture to boiling for two hours.

  • Acidification and Water Addition: Cool the reaction mixture to 30°C and adjust the pH to 5.5 using 3.96 kg of glacial acetic acid. Add 30 liters of water to the mixture.

  • Nitrosation: Rapidly add a solution of 4.73 kg of sodium nitrite in 9 liters of water. Stir the mixture for two hours.

  • Heating and Isolation: Slowly heat the mixture to 50°C and maintain this temperature for an additional two hours. After cooling to 20°C, filter the resulting precipitate.

  • Washing and Drying: Wash the collected solid with warm water. The wet product can be used directly for subsequent steps or dried. This process yields raspberry-red 5-nitroso-2,4,6-triaminopyrimidine with a yield of approximately 93%.[7]

Experimental Protocol: Oxidation to this compound

This procedure describes the oxidation of the nitroso precursor to the final nitro product and its N-oxide derivatives.[6]

  • Reagent Preparation: Prepare a peroxytrifluoroacetic acid solution by carefully adding 30% hydrogen peroxide to trifluoroacetic acid.

  • Reaction: Add the 5-nitroso-2,4,6-triaminopyrimidine (prepared as above) to the peroxytrifluoroacetic acid solution.

  • Product Formation: The oxidation leads to the formation of this compound 1-N-oxide and this compound 1,3-di-N-oxide.[6] The base compound, this compound, is formed via subsequent oxidation of the intermediate from the nitrosation of 2,4,6-triaminopyrimidine.[1]

  • Isolation and Purification: The products can be isolated and purified using standard laboratory techniques such as crystallization and chromatography. Structures should be confirmed by elemental analysis and mass spectrometry.[6]

Reactivity and Key Transformations

The chemical behavior of this compound is dictated by its amino and nitro functional groups, making it a versatile building block.

G main This compound reduction 2,4,5,6-Tetraaminopyrimidine main->reduction Reduction of Nitro Group (e.g., Catalytic Hydrogenation) n_oxidation N-Oxide Derivatives (e.g., NTAPDO, NTAPMO) main->n_oxidation N-Oxidation condensation Heterocyclic Systems (Purines, Pteridines) main->condensation Condensation Reactions (Amino Groups) functionalization N-Functionalized Derivatives main->functionalization Nucleophilic Substitution (Amino Groups)

Caption: Key chemical transformations of this compound.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, yielding 2,4,5,6-tetraaminopyrimidine.[7] This tetra-substituted pyrimidine is a crucial precursor for various physiologically important compounds, including dyes and pharmaceuticals.[7][9]

  • N-Oxidation: The nitrogen atoms within the pyrimidine ring can be oxidized, particularly when starting from the 5-nitroso precursor, to form mono- and di-N-oxide derivatives like this compound-1-oxide (NTAPMO) and this compound-1,3-Dioxide (NTAPDO).[6][10] These N-oxides are of significant interest in the field of energetic materials.[10]

  • Reactions of the Amino Groups: The three amino groups are nucleophilic and can participate in condensation and substitution reactions. This reactivity allows for the construction of fused heterocyclic systems. For example, condensation with diketones or related compounds can lead to the formation of purine and pteridine scaffolds.[7][9]

  • N-Functionalization: The amino groups can be functionalized through reactions like alkylation or acylation, allowing for the modulation of the molecule's properties and the introduction of new functionalities.[11]

Applications in Synthesis

This compound serves as a foundational scaffold for a diverse array of target molecules.

Energetic Materials

A primary application of this compound is in the synthesis of high-energy-density materials (HEDMs).[10] The presence of a nitro group and a nitrogen-rich heterocyclic core contributes to a high heat of formation and the generation of a large volume of gas upon decomposition.[10] Its N-oxide derivatives, such as NTAPDO, are particularly noted for their excellent thermal stability and low sensitivity to mechanical stimuli (impact and friction), making them promising candidates for insensitive high explosives.[6][10]

Table 2: Properties of Energetic Derivatives

CompoundDensity (g·cm⁻³)Heat of Formation (kJ·mol⁻¹)Detonation Velocity (m·s⁻¹)Source
NTAPDO 1.95-9169[10]
NTAPMO-based Salts 1.76 - 1.87207.7 to 768.4High Performance[10]
Pharmaceutical and Bio-organic Chemistry

The pyrimidine core is a ubiquitous feature in biologically active molecules, including nucleic acids.[12] The functional groups of this compound make it an ideal starting point for synthesizing complex heterocyclic drugs.

  • Pteridine Synthesis: The reduced form, 2,4,5,6-tetraaminopyrimidine, is a key intermediate for synthesizing pteridines. For instance, its reaction with benzyl cyanide yields 2,4,7-triamino-6-phenyl-pteridine, a compound with diuretic properties.[7]

  • Purine Synthesis: The 5,6-diamino arrangement (after reduction of the nitro group) is the classic precursor for the Traube purine synthesis, allowing for the construction of substituted purine rings, which are central to many biological processes.[9]

  • Kinase Inhibitors: The related 2,4,6-triaminopyrimidine scaffold has been successfully employed as a novel hinge-binder for phosphoinositide 3-kinase δ (PI3Kδ) inhibitors, which are targets for treating hematological malignancies and inflammatory diseases.[13][14] This highlights the potential of substituted aminopyrimidines in modern drug discovery.

  • Antimicrobial Agents: Research indicates that this compound itself may possess antimicrobial properties, and its structure can be used as a foundation for developing new therapeutic agents that can interact with microbial enzymes or pathways.[1][2] Nitro-heterocyclic compounds are a known class of scaffolds for treating diseases like tuberculosis.[15]

G main This compound intermediate Reduction to 2,4,5,6-Tetraaminopyrimidine main->intermediate energetic Energetic Materials (e.g., NTAPDO) main->energetic N-Oxidation kinase Kinase Inhibitors (Analogue Scaffolds) main->kinase As a core scaffold analogue pteridines Pteridine Derivatives (e.g., Diuretics) intermediate->pteridines Condensation purines Purine Scaffolds (Bioactive Molecules) intermediate->purines Ring Closure

Caption: Application pathways originating from this compound.

Safety and Handling

Conclusion

This compound is a highly functionalized and reactive building block with significant utility in organic synthesis. Its straightforward synthesis from common starting materials and the versatile reactivity of its nitro and amino groups provide access to a wide range of valuable target molecules. From the development of next-generation insensitive energetic materials to the synthesis of complex heterocyclic scaffolds for drug discovery, this compound represents a powerful tool for chemists and researchers. Continued exploration of its reactivity and applications is likely to uncover new opportunities in materials science and medicinal chemistry.

References

An In-depth Technical Guide on the Discovery and History of 5-Nitro-2,4,6-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2,4,6-triaminopyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its discovery, historical development, and key experimental data. The synthesis of its crucial precursor, 5-nitroso-2,4,6-triaminopyrimidine, is detailed alongside the subsequent oxidation to the final nitro compound. This document consolidates available quantitative data, experimental methodologies, and explores its potential applications, particularly as a scaffold in drug discovery.

Introduction

This compound belongs to the pyrimidine class of heterocyclic compounds, which are fundamental components of nucleic acids and possess a wide range of biological activities. The introduction of a nitro group and multiple amino groups onto the pyrimidine ring creates a molecule with unique electronic and structural properties, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. This guide delves into the scientific journey of this compound, from its initial synthesis to its current standing in chemical research.

Discovery and History

The first synthesis of this compound was reported in 1968 by T. J. Delia, D. E. Portlock, and D. L. Venton.[1] Their work, published in the Journal of Heterocyclic Chemistry, laid the groundwork for the exploration of this compound and its derivatives. The initial publications, however, provided limited structural characterization.[1][2] Subsequent research has focused on more detailed analysis and the development of improved synthetic routes, often starting from its precursor, 5-nitroso-2,4,6-triaminopyrimidine. The pyrimidines in later studies were often synthesized following the procedures originally outlined by Delia and his colleagues.[3]

Physicochemical Properties

This compound is typically a yellow solid.[4] A summary of its key quantitative properties is presented in the table below.

PropertyValueReference
Molecular Formula C₄H₆N₆O₂[5]
Molecular Weight 170.13 g/mol [4]
Density 1.799 g/cm³N/A
Appearance Yellow Solid[4]

Experimental Protocols

The synthesis of this compound is typically a two-step process involving the synthesis of the 5-nitroso precursor followed by its oxidation.

Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine

Numerous patents and publications describe the synthesis of the nitroso precursor. A common method involves the reaction of a guanidine salt with malonic acid dinitrile, followed by nitrosation.

Example Protocol:

A detailed process for the production of 5-nitroso-2,4,6-triaminopyrimidine is outlined in US Patent 4,145,548.[6] The process involves boiling a guanidine salt with malonic acid dinitrile in an aliphatic lower alcohol in the presence of a base. The reaction mixture is then cooled, acidified, and treated with nitrous acid to yield the desired product.

Oxidation of 5-Nitroso-2,4,6-triaminopyrimidine to this compound

The final step is the oxidation of the nitroso group to a nitro group.

Modified Protocol based on Delia et al. (1968):

While the full text of the original 1968 paper is not widely available, subsequent research provides a modified procedure. This involves the oxidation of 5-nitroso-2,4,6-triaminopyrimidine with 30% hydrogen peroxide in trifluoroacetic acid.[1]

Illustrative Experimental Workflow:

G cluster_synthesis Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine cluster_oxidation Oxidation to this compound Guanidine_Salt Guanidine Salt Reaction_Mixture Reaction in Alcohol + Base Guanidine_Salt->Reaction_Mixture Malonic_Acid_Dinitrile Malonic Acid Dinitrile Malonic_Acid_Dinitrile->Reaction_Mixture Nitrosation Acidification & Nitrous Acid Treatment Reaction_Mixture->Nitrosation Precursor 5-Nitroso-2,4,6-triaminopyrimidine Nitrosation->Precursor Oxidation_Step Oxidation with H₂O₂ in TFA Precursor->Oxidation_Step Final_Product This compound Oxidation_Step->Final_Product

Synthesis workflow for this compound.

Applications in Drug Development

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[7][8] Derivatives of pyrimidine are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

While specific biological targets for this compound are not yet well-defined in publicly available literature, related 5-nitropyrimidine derivatives have shown promise. For instance, 5-nitropyrimidine-2,4-dione analogues have been investigated as inhibitors of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) activity, suggesting a potential role in treating inflammatory conditions.[9]

The presence of multiple amino groups and a nitro group on the pyrimidine ring of this compound provides multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for screening against various biological targets.

Potential Signaling Pathway Involvement:

Given the activity of related compounds, derivatives of this compound could potentially modulate inflammatory pathways, such as the NF-κB signaling cascade which is a key regulator of iNOS expression.

G cluster_pathway Potential Inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->Receptor NF_kB_Activation NF-κB Activation Receptor->NF_kB_Activation iNOS_Expression iNOS Gene Expression NF_kB_Activation->iNOS_Expression NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production Inflammation Inflammation NO_Production->Inflammation Derivative This compound Derivative (Hypothetical) Derivative->iNOS_Expression Inhibition

References

5-Nitro-2,4,6-triaminopyrimidine: A Scaffolding Guide for Novel Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2,4,6-triaminopyrimidine, a heterocyclic compound, stands as a promising, underexplored scaffold in medicinal chemistry. While primarily investigated for its applications in energetic materials, its structural alerts — a pyrimidine core, multiple amino groups, and a nitro moiety — suggest significant potential for the development of novel therapeutics. This technical guide synthesizes the available chemical data and explores prospective research applications, with a particular focus on its utility as a precursor for kinase inhibitors targeting critical oncogenic pathways. This document provides a comprehensive overview of its chemical properties, synthesis, and a forward-looking perspective on its application in drug discovery, complete with detailed hypothetical experimental protocols and pathway diagrams to guide future research endeavors.

Introduction: The Therapeutic Potential of a Versatile Scaffold

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including nucleobases and a wide array of approved drugs. The 2,4,6-triaminopyrimidine core, in particular, has been identified as a potent "hinge-binder" for various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer and inflammatory disorders. The addition of a nitro group at the 5-position introduces unique electronic properties that can be exploited for modulating target affinity, selectivity, and pharmacokinetic profiles of derivative compounds. This guide illuminates the potential of this compound as a foundational molecule for the synthesis of next-generation targeted therapies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. Key data is summarized below.

PropertyValueReference
CAS Number 24867-36-5[1]
Molecular Formula C₄H₆N₆O₂[1]
Molecular Weight 170.13 g/mol [1]
Appearance Yellow solid
Melting Point >300 °C (decomposes)
Solubility Sparingly soluble in water and common organic solvents
pKa Data not available
LogP Data not available

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 2,4,6-triaminopyrimidine. A general experimental protocol is provided below.

Experimental Protocol: Nitration of 2,4,6-Triaminopyrimidine

Materials:

  • 2,4,6-Triaminopyrimidine

  • Fuming nitric acid (90%)

  • Sulfuric acid (98%)

  • Ice bath

  • Magnetic stirrer

  • Round bottom flask

  • Dropping funnel

  • Buchner funnel and filter paper

  • Deionized water

  • Sodium bicarbonate solution (saturated)

Procedure:

  • In a round bottom flask equipped with a magnetic stirrer, dissolve 2,4,6-triaminopyrimidine in concentrated sulfuric acid at 0-5 °C in an ice bath.

  • Slowly add fuming nitric acid dropwise to the solution while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water and dry under vacuum to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Research Applications in Drug Discovery

The true potential of this compound lies in its use as a scaffold for the synthesis of novel bioactive molecules. The following sections outline promising avenues for research.

Kinase Inhibitors: Targeting the PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. The 2,4,6-triaminopyrimidine scaffold has been shown to be an effective hinge-binding motif for PI3Kδ. The nitro group on this compound can serve as a synthetic handle for further functionalization or as a key pharmacophoric element to enhance binding affinity and selectivity for various kinase isoforms within this pathway.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the potential point of intervention for inhibitors derived from the this compound scaffold.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activates Inhibitor This compound -based Inhibitor Inhibitor->PI3K

PI3K/Akt/mTOR signaling pathway with potential inhibition.
Proposed Experimental Workflow for Kinase Inhibitor Screening

The following workflow outlines the steps for synthesizing and screening a library of this compound derivatives for kinase inhibitory activity.

Kinase_Inhibitor_Screening_Workflow Start Start: 5-Nitro-2,4,6- triaminopyrimidine Synthesis Library Synthesis: Derivatization at Amino Groups Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screen Primary Screen: In vitro Kinase Assays (e.g., PI3Kα, δ, γ, mTOR) Purification->Primary_Screen Hit_ID Hit Identification (IC50 < 1 µM) Primary_Screen->Hit_ID Hit_ID->Synthesis Inactive Secondary_Screen Secondary Screen: Cell-based Assays (e.g., Cancer Cell Line Proliferation) Hit_ID->Secondary_Screen Active Lead_Opt Lead Optimization: SAR Studies Secondary_Screen->Lead_Opt Lead_Opt->Synthesis End Preclinical Candidate Lead_Opt->End

Workflow for kinase inhibitor discovery.
Experimental Protocol: In Vitro PI3Kα Kinase Assay

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the PI3Kα enzyme.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP (with γ-³²P-ATP for radiometric detection or fluorescently labeled ATP for fluorescence-based detection)

  • Test compounds (derivatives of this compound)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Kinase detection system (e.g., scintillation counter or fluorescence plate reader)

  • Microtiter plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microtiter plate, add the assay buffer, PI3Kα enzyme, and the test compound. Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30 °C.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated product using the chosen detection method.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Antimicrobial and Antiparasitic Applications

The nitro group is a well-established pharmacophore in antimicrobial and antiparasitic drugs. It can undergo bioreduction in anaerobic or microaerophilic environments, leading to the formation of cytotoxic reactive nitrogen species. This mechanism is exploited by drugs like metronidazole. Given the presence of the nitro group, derivatives of this compound warrant investigation for their activity against a range of pathogens, including bacteria, fungi, and protozoa.

Conclusion and Future Directions

This compound represents a scaffold with considerable untapped potential in drug discovery. Its chemical features suggest that it could serve as a valuable starting point for the development of potent and selective kinase inhibitors, particularly for the PI3K/Akt/mTOR pathway. Furthermore, its potential as a precursor for antimicrobial and antiparasitic agents should not be overlooked. The experimental protocols and strategic workflows outlined in this guide provide a framework for initiating research into the therapeutic applications of this versatile molecule. Future work should focus on the synthesis of diverse libraries of derivatives and their systematic evaluation in relevant biological assays to unlock their full therapeutic potential.

References

Spectroscopic Characterization of 5-Nitro-2,4,6-triaminopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data (NMR and IR) for the compound 5-Nitro-2,4,6-triaminopyrimidine. Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the theoretical spectroscopic characteristics based on its structure, alongside generalized experimental protocols for acquiring such data.

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with three amino groups and a nitro group. Its chemical structure suggests potential applications in medicinal chemistry and materials science, making the characterization of its spectroscopic properties essential for researchers. This guide serves as a reference for the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by absorption bands corresponding to its primary functional groups: amino (NH₂) and nitro (NO₂) groups, as well as the pyrimidine ring. The following table summarizes the expected characteristic IR absorption peaks.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-H (Amino)Symmetric & Asymmetric Stretching3500 - 3300Strong, Broad
N-H (Amino)Scissoring (Bending)1650 - 1580Strong
C=N, C=C (Pyrimidine Ring)Stretching1600 - 1450Medium to Strong
N-O (Nitro)Asymmetric Stretching1560 - 1510Strong
N-O (Nitro)Symmetric Stretching1360 - 1320Strong
C-N (Amino)Stretching1350 - 1250Medium to Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of protons directly attached to the pyrimidine ring, a ¹H NMR spectrum in a deuterated solvent like DMSO-d₆ is expected to be simple. The primary signals would arise from the protons of the three amino groups.

¹H NMR (Expected in DMSO-d₆):

  • δ ~ 7.0-8.0 ppm (broad singlet, 6H): This signal would correspond to the protons of the three amino groups (-NH₂). The broadness of the signal is due to quadrupole broadening from the nitrogen atoms and potential hydrogen exchange with residual water in the solvent. The exact chemical shift can be sensitive to concentration and temperature.

¹³C NMR (Expected in DMSO-d₆): The ¹³C NMR spectrum will show signals for the four carbon atoms of the pyrimidine ring. The chemical shifts will be influenced by the attached amino and nitro groups.

Carbon AtomExpected Chemical Shift (δ)
C2, C4, C6 (Carbons attached to amino groups)150 - 165 ppm
C5 (Carbon attached to the nitro group)130 - 145 ppm

Experimental Protocols

The following are generalized protocols for obtaining IR and NMR spectra for a solid organic compound like this compound.

Infrared (IR) Spectroscopy Protocol

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

ExperimentalWorkflow_IR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place small amount of This compound on ATR crystal B Lower ATR press to ensure good sample contact A->B Secure Sample D Acquire sample spectrum B->D Analyze C Acquire background spectrum (clean crystal) C->D Reference E Perform ATR correction D->E Process F Baseline correction and peak picking E->F

IR Spectroscopy Workflow

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The ATR press is lowered to ensure firm contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal is recorded. Subsequently, the sample spectrum is acquired.

  • Data Processing: The raw data is processed, which typically includes an ATR correction to account for the depth of penetration of the IR beam, baseline correction, and identification of peak positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

ExperimentalWorkflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve ~5-10 mg of sample in ~0.7 mL of DMSO-d6 B Transfer solution to an NMR tube A->B Load C Insert tube into NMR spectrometer B->C Insert D Lock, tune, and shim the instrument C->D Prepare E Acquire 1H and 13C spectra D->E Run F Fourier transform, phase correction, and baseline correction E->F Process G Calibrate chemical shifts (e.g., to residual DMSO signal) F->G

NMR Spectroscopy Workflow

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆, in a vial. The solution is then transferred to an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, tuned to the appropriate frequencies, and shimmed to optimize the magnetic field homogeneity. ¹H and ¹³C NMR spectra are then acquired.

  • Data Processing: The resulting Free Induction Decay (FID) is processed by Fourier transformation. Phase and baseline corrections are applied. The chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Conclusion

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Nitro-2,4,6-triaminopyrimidine-1,3-dioxide

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the synthesis of 5-Nitro-2,4,6-triaminopyrimidine-1,3-dioxide, a heterocyclic N-oxide explosive. The synthesis is a two-step process commencing with the nitrosation of 2,4,6-triaminopyrimidine to form the intermediate, 5-nitroso-2,4,6-triaminopyrimidine, followed by N-oxidation to yield the final product. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Experimental Protocols

The synthesis is divided into two primary stages: the preparation of the intermediate, 5-nitroso-2,4,6-triaminopyrimidine, and its subsequent oxidation to this compound-1,3-dioxide.

Part 1: Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine

This procedure details the preparation of the 5-nitroso intermediate from commercially available 6-aminopyrimidine-2,4-diamine.

Materials:

  • 6-aminopyrimidine-2,4-diamine

  • Deionized water (H₂O)

  • Acetic acid

  • Sodium nitrite (NaNO₂)

  • Acetone

  • Ether

  • Ice bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve 2.40 mmol of 6-aminopyrimidine-2,4-diamine in 2.4 mL of H₂O in a reaction flask.

  • To the solution, add 220 μL of acetic acid.

  • Cool the mixture in an ice bath with continuous stirring.

  • Prepare a solution of 2.52 mmol of NaNO₂ in 1 mL of H₂O.

  • Add the NaNO₂ solution dropwise to the cooled reaction mixture. A pink precipitate will form.

  • After the addition is complete, allow the mixture to stir at room temperature for 15 minutes.

  • Collect the precipitate by filtration.

  • Wash the collected solid sequentially with water, acetone, and ether.

  • Dry the product under vacuum to obtain 5-Nitroso-2,4,6-triaminopyrimidine as a purple solid.[1]

Part 2: Synthesis of this compound-1,3-dioxide

This protocol describes the N-oxidation of the intermediate to the final product.[2][3]

Materials:

  • 5-nitroso-2,4,6-triaminopyrimidine

  • 30% Hydrogen peroxide (H₂O₂)

  • Trifluoroacetic acid

  • Magnetic stirrer and stir bar

  • Reaction flask

  • Filtration apparatus

Procedure:

  • In a suitable reaction flask, suspend the 5-nitroso-2,4,6-triaminopyrimidine prepared in Part 1 in trifluoroacetic acid.

  • To this suspension, add 30% hydrogen peroxide.

  • Allow the reaction to proceed with stirring. The progress of the oxidation should be monitored to ensure the formation of the di-N-oxide and to avoid incomplete oxidation, which may result in the mono-N-oxide.[3]

  • Care should be taken to control the reaction conditions to prevent hydrolysis of the product.[3]

  • Upon completion of the reaction, the product is isolated.

  • The isolated product should be thoroughly washed and dried.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound-1,3-dioxide and its intermediate.

CompoundStarting MaterialReagentsYieldMelting Point
5-Nitroso-2,4,6-triaminopyrimidine6-aminopyrimidine-2,4-diamineNaNO₂, Acetic Acid92%[1]345 °C[4]
This compound-1,3-dioxide5-nitroso-2,4,6-triaminopyrimidine30% H₂O₂, Trifluoroacetic acid51%[3]Not specified

Experimental Workflow Visualization

The following diagram illustrates the two-step synthesis process for this compound-1,3-dioxide.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: N-Oxidation to Final Product start 2,4,6-Triaminopyrimidine reagents1 NaNO2 Acetic Acid start->reagents1 Nitrosation intermediate 5-Nitroso-2,4,6-triaminopyrimidine reagents1->intermediate reagents2 30% H2O2 Trifluoroacetic Acid intermediate->reagents2 N-Oxidation product This compound-1,3-dioxide reagents2->product

Caption: Synthesis workflow for this compound-1,3-dioxide.

References

Application Note and Protocol: A Two-Step Synthesis of 5-Nitro-2,4,6-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct nitration of 2,4,6-triaminopyrimidine is challenging due to the high activation of the pyrimidine ring by the three amino groups, which can lead to uncontrolled oxidation and degradation under harsh nitrating conditions. This document outlines a reliable two-step experimental procedure for the synthesis of 5-nitro-2,4,6-triaminopyrimidine. The methodology involves an initial nitrosation of the starting material to form the stable intermediate, 5-nitroso-2,4,6-triaminopyrimidine, followed by a controlled oxidation to yield the desired final product. This method provides a more selective and higher-yielding route compared to direct nitration approaches.

Experimental Protocols

This synthesis is performed in two sequential stages:

  • Step 1: Nitrosation of 2,4,6-triaminopyrimidine

  • Step 2: Oxidation of 5-nitroso-2,4,6-triaminopyrimidine

Step 1: Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine

This procedure is adapted from established methods for the nitrosation of activated pyrimidine rings.

Materials:

  • 2,4,6-triaminopyrimidine

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Deionized water

  • Ethanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and flasks

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL beaker, dissolve 10.0 g (0.08 mol) of 2,4,6-triaminopyrimidine in 100 mL of deionized water and 15 mL of glacial acetic acid. Stir the mixture until all the solid has dissolved.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of 6.9 g (0.1 mol) of sodium nitrite in 20 mL of deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled 2,4,6-triaminopyrimidine solution over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours. A colored precipitate will form.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with 50 mL of cold deionized water, followed by 30 mL of cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product, 5-nitroso-2,4,6-triaminopyrimidine, in a vacuum oven at 50 °C to a constant weight. The product is a raspberry-red solid.[1]

Step 2: Oxidation of 5-Nitroso-2,4,6-triaminopyrimidine to this compound

This protocol utilizes a peroxy acid, generated in situ, for the oxidation of the nitroso group.

Materials:

  • 5-nitroso-2,4,6-triaminopyrimidine

  • Trifluoroacetic acid (TFA)

  • 30% Hydrogen peroxide (H₂O₂)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 5.0 g (0.032 mol) of 5-nitroso-2,4,6-triaminopyrimidine in 50 mL of trifluoroacetic acid.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add 10 mL of 30% hydrogen peroxide dropwise to the cooled suspension. Control the rate of addition to maintain the reaction temperature below 15 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 50 °C and maintain this temperature for 4 hours. The color of the suspension will change, indicating the progress of the reaction.

  • After 4 hours, cool the reaction mixture to room temperature and then pour it slowly into 200 mL of ice-cold deionized water with vigorous stirring.

  • A yellow precipitate of this compound will form.

  • Collect the solid product by vacuum filtration.

  • Wash the product thoroughly with deionized water until the filtrate is neutral to pH paper.

  • Dry the final product in a vacuum oven at 60 °C to a constant weight.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

ParameterStep 1: NitrosationStep 2: Oxidation
Starting Material 2,4,6-triaminopyrimidine5-nitroso-2,4,6-triaminopyrimidine
Reagents Sodium nitrite, Acetic acid30% Hydrogen peroxide, TFA
Temperature 0-10 °C0-15 °C (addition), 50 °C (reaction)
Reaction Time 2.5 hours4 hours
Solvent Water/Acetic AcidTrifluoroacetic Acid
Product 5-nitroso-2,4,6-triaminopyrimidineThis compound
Typical Yield 90-95%75-85%
Appearance Raspberry-red solidYellow solid

Mandatory Visualization

experimental_workflow start Start: 2,4,6-Triaminopyrimidine nitrosation Step 1: Nitrosation start->nitrosation step1_reagents Reagents: - Sodium Nitrite - Acetic Acid - Water step1_reagents->nitrosation step1_conditions Conditions: - 0-10 °C - 2.5 hours step1_conditions->nitrosation intermediate Intermediate: 5-Nitroso-2,4,6-triaminopyrimidine nitrosation->intermediate oxidation Step 2: Oxidation intermediate->oxidation step2_reagents Reagents: - 30% Hydrogen Peroxide - Trifluoroacetic Acid step2_reagents->oxidation step2_conditions Conditions: - 0-15 °C (addition) - 50 °C (reaction) - 4 hours step2_conditions->oxidation purification Purification: - Filtration - Washing - Drying oxidation->purification final_product Final Product: This compound purification->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols: 5-Nitro-2,4,6-triaminopyrimidine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2,4,6-triaminopyrimidine is a highly functionalized heterocyclic compound that serves as a critical starting material and intermediate in the synthesis of a variety of pharmaceutical agents.[1][2] Its versatile structure, featuring both nitro and amino groups, allows for its use as a scaffold in the construction of more complex molecules, particularly those with antimicrobial and anticancer properties. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in drugs targeting a wide range of diseases.[3][4][5]

The primary application of this compound in pharmaceutical synthesis is its role as a precursor to 2,4,5,6-tetraaminopyrimidine (TAP), most commonly used as its sulfate salt (TAPS). This conversion is typically achieved through the reduction of the 5-nitro group to an amine. The resulting tetra-substituted pyrimidine is a key building block for the synthesis of purine analogs and antifolate drugs, which are cornerstones in the treatment of cancer and infectious diseases.[1][4][5][6][7]

Key Application: Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate (TAPS)

Pharmaceutical Application of TAPS: Synthesis of Methotrexate

2,4,5,6-Tetraaminopyrimidine sulfate is a crucial intermediate in the synthesis of the widely used antifolate chemotherapy drug, Methotrexate.[6][12][13] Antifolates are structural analogs of folic acid that inhibit key enzymes in folate metabolism, thereby disrupting the synthesis of purines and pyrimidines, which are essential for DNA replication in rapidly dividing cancer cells.[14][15]

The synthesis of Methotrexate from TAPS involves the construction of a pteridine ring system.[6][12] The following diagram illustrates the overall synthetic workflow.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_final Final Product 5_Nitro_Pyrimidine 5-Nitro-2,4,6- triaminopyrimidine TAPS 2,4,5,6-Tetraaminopyrimidine Sulfate (TAPS) 5_Nitro_Pyrimidine->TAPS Reduction Methotrexate Methotrexate TAPS->Methotrexate Pteridine Ring Formation & Further Modifications

Figure 1: Synthetic workflow from this compound to Methotrexate.

Quantitative Data

The following table summarizes the reported yield for an improved multi-step synthesis of Methotrexate starting from 2,4,5,6-tetraaminopyrimidine.

Starting MaterialFinal ProductReported Overall YieldReference
2,4,5,6-Tetraaminopyrimidine sulfiteMethotrexate40-50%[12]

Experimental Protocols

Protocol 1: Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate (TAPS) from 5-Nitroso-2,4,6-triaminopyrimidine (NTAP)

This protocol is adapted from a patented process for the reduction of the analogous 5-nitroso derivative and serves as a representative method for the reduction of the 5-nitro compound.[10]

Materials:

  • 5-Nitroso-2,4,6-triaminopyrimidine (NTAP)

  • Zinc dust

  • Suitable acid (e.g., hydrochloric acid)

  • Sulfuric acid

  • Water

Procedure:

  • A slurry of NTAP in water is reacted with 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid to achieve a pH below 7.

  • The reaction mixture is maintained at a temperature of 20°C to 65°C to form the acid salt of 2,4,5,6-tetraaminopyrimidine.

  • The pH is adjusted to 2.0 to 2.5 with the same acid to dissolve the product.

  • Insoluble materials are separated by filtration.

  • Sulfuric acid is added to the mother liquor to adjust the pH to 0.2 to 0.5, while maintaining the temperature between 20°C and 60°C.

  • The mixture is cooled to 0°C to 10°C to precipitate the 2,4,5,6-tetraaminopyrimidine sulfate.

  • The precipitated product is recovered by filtration.

Protocol 2: Synthesis of Methotrexate from 2,4,5,6-Tetraaminopyrimidine

This protocol is a simplified representation of the multi-step Piper-Montgomery process.[12]

Materials:

  • 2,4,5,6-Tetraaminopyrimidine hydrochloride

  • Dihydroxyacetone

  • Triphenyldibromophosphorane

  • Ethyl N-(p-methylaminobenzoyl)-L-glutamate

Procedure:

  • Pteridine Ring Formation: 2,4,5,6-Tetraaminopyrimidine hydrochloride is reacted with dihydroxyacetone in an aqueous solution with air at a strictly controlled pH of 5.5 ± 0.2 to form 2,4-diamino-6-hydroxymethylpteridine.

  • Halogenation and Protection: The resulting pteridine is converted to its hydrobromide salt and then reacted with triphenyldibromophosphorane. This step converts the 6-hydroxymethyl group to a 6-bromomethyl group and protects the amino groups as phosphazine adducts, forming 2,4-bis(triphenylphosphazine)-6-bromomethylpteridine hydrobromide.

  • Alkylation and Deprotection: The protected pteridine intermediate is then reacted with ethyl N-(p-methylaminobenzoyl)-L-glutamate, followed by deprotection to yield Methotrexate.

Mechanism of Action: Antifolate Inhibition of Dihydrofolate Reductase (DHFR)

Methotrexate and other antifolates exert their therapeutic effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway. This inhibition leads to a depletion of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell proliferation.

DHFR_Inhibition Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Purine_Synthesis Purine Synthesis Tetrahydrofolate->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis Tetrahydrofolate->Thymidylate_Synthesis DHFR->Tetrahydrofolate Reduction Methotrexate Methotrexate Methotrexate->DHFR Inhibits DNA_Synthesis DNA Synthesis Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis Cell_Proliferation Inhibition of Cell Proliferation DNA_Synthesis->Cell_Proliferation

Figure 2: Mechanism of action of Methotrexate via DHFR inhibition.

Conclusion

This compound is a valuable precursor in pharmaceutical synthesis, primarily through its conversion to 2,4,5,6-tetraaminopyrimidine sulfate. This key intermediate provides access to a range of important therapeutic agents, most notably the antifolate drug Methotrexate. The synthetic pathways and biological mechanisms outlined in these notes highlight the significance of this pyrimidine derivative in the development of anticancer and anti-infective therapies. Further research into the derivatization of this compound and its downstream products may lead to the discovery of novel therapeutic agents.

References

Application Notes and Protocols for the Characterization of 5-Nitro-2,4,6-triaminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the essential techniques for the structural elucidation and physicochemical characterization of 5-Nitro-2,4,6-triaminopyrimidine (NTAP) and its derivatives. Given their potential applications as energetic materials and pharmacologically active compounds, a thorough characterization is crucial.[1] This document outlines detailed protocols for spectroscopic, thermal, and crystallographic analyses, and presents representative data in a structured format for comparative purposes.

Spectroscopic Characterization

Spectroscopic methods are fundamental for confirming the molecular structure of newly synthesized NTAP derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Application:

  • Confirmation of the pyrimidine ring substitution pattern.

  • Identification of functional groups and their connectivity.

  • Structural verification of the final product and any synthetic intermediates.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the NTAP derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as NTAP derivatives often have limited solubility in other common NMR solvents). Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Due to the lower natural abundance of ¹³C and longer relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

Data Presentation:

Table 1: Representative NMR Chemical Shifts (δ, ppm) for Amino- and Nitropyrimidine Derivatives in DMSO-d₆

Compound¹H NMR¹³C NMR
2,4,6-Triaminopyrimidine~5.1 (s, 1H, H-5), ~5.8 (br s, 6H, NH₂)~75 (C-5), ~163 (C-2), ~165 (C-4, C-6)
1-Aminopyrene6.32 (s, 2H, -NH2), 7.40 (d, J = 8.3 Hz, 1H, H2), 7.71 (d, J = 8.8 Hz, 1H,H5), 7.86 (t, J = 7.7 Hz, 1H, H7), 7.88 (d, J = 8.8 Hz, 1H, H4), 7.92 (d, J = 9.3 Hz, 1H, H10), 7.97 (d, J = 8.4 Hz, 1H, H2), 7.98 (d, 1H, H6), 7.99 (d, 1H, H8), 8.29 (d, J = 9.2 Hz, 1H, H9)113.13 (C2), 114.72 (C3a), 121.39 (C10a), 121.76 (C5), 122.13 (C9), 122.37 (C6), 122.91 (C8), 124.14 (C10), 125.14 (C3a1), 125.70 (C5a1), 125.85 (C7), 126.52 (C3), 127.70 (C4), 131.67 (C8a), 132.02 (C5a), 144.36 (C1)
6-Nitrobenzo[a]pyrene9.19-9.18 (d), 9.06-9.05 (d), 8.64 (s), 7.95-7.92 (m), 7.88-7.85 (m)Not specified

Note: Data for 2,4,6-triaminopyrimidine is for the parent compound without the nitro group and serves as a reference. Data for aminopyrene and nitrobenzo[a]pyrene are illustrative of typical shifts for aromatic amines and nitroaromatics.[2][3] Specific shifts for NTAP derivatives will vary with substitution.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups present in the molecule.

Application:

  • Confirmation of the presence of key functional groups such as nitro (NO₂), amino (NH₂), and the pyrimidine ring.

  • Monitoring the progress of a reaction by observing the appearance or disappearance of characteristic absorption bands.

Experimental Protocol: FTIR

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the pure KBr pellet or the empty ATR accessory.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Acquisition: Typically, spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16-32 scans is usually sufficient.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation:

Table 2: Characteristic FTIR Absorption Bands (cm⁻¹) for NTAP and Related Compounds

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)
Amino (N-H)Stretching3450 - 3300 (asymmetric and symmetric)
Amino (N-H)Bending (scissoring)1650 - 1580
Nitro (N=O)Asymmetric Stretching1560 - 1520
Nitro (N=O)Symmetric Stretching1350 - 1340
Pyrimidine Ring (C=N, C=C)Stretching1600 - 1400
C-NStretching1350 - 1250

Note: The exact positions of the peaks can be influenced by the molecular structure and intermolecular interactions.[4][5][6][7]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for characterizing the conjugated π-system of the pyrimidine ring and the effect of substituents.

Application:

  • To study the electronic properties of NTAP derivatives.

  • To determine the maximum absorption wavelength (λmax), which can be useful for quantitative analysis.

  • The effect of solvent polarity on the absorption spectra can provide insights into the nature of the electronic transitions.[8]

Experimental Protocol: UV-Vis

  • Sample Preparation: Prepare a dilute solution of the NTAP derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.2 and 1.0 at the λmax.

  • Blank Measurement: Use the pure solvent as a blank to zero the spectrophotometer.

  • Spectrum Acquisition: Scan the sample solution over a wavelength range of approximately 200-600 nm.

  • Data Analysis: Determine the λmax and the corresponding molar absorptivity (ε).

Data Presentation:

Table 3: Representative UV-Vis Absorption Maxima (λmax, nm) for Nitropyrimidine Derivatives in Various Solvents

Compound ClassSolventTypical λmax (nm)
5-Nitropyrimidine-2,4-dione analoguesNot specified~275
Substituted Thiophene DyesMethanol486 - 502
Substituted Thiophene DyesChloroform502 - 512
Substituted Thiophene DyesDMF626 - 654

Note: The λmax is sensitive to the specific substitution pattern and the solvent used.[8][9][10][11] The addition of electron-donating or withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift, respectively.[9]

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of the synthesized compounds and can also provide information about their structure through fragmentation patterns.

Application:

  • Determination of the exact molecular weight and confirmation of the molecular formula.

  • Structural elucidation through analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is a common method for this class of compounds.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass determination.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the measured mass to the calculated exact mass. Analyze the fragmentation pattern to gain further structural information.

Data Presentation:

Table 4: Predicted Mass Spectrometry Data for this compound

Adductm/z
[M+H]⁺171.06250
[M+Na]⁺193.04444
[M-H]⁻169.04794

Source: PubChem CID 3119580.[12] The observed fragmentation will depend on the specific derivative and the MS conditions.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability of NTAP derivatives, which is particularly important for their potential use as energetic materials.

Application:

  • Determination of melting point, decomposition temperature, and thermal stability.

  • Evaluation of the energetic properties and safety characteristics.

Experimental Protocol: TGA/DSC

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-5 mg) into an aluminum or ceramic crucible.

  • Instrument: Use a simultaneous TGA/DSC instrument.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis:

    • TGA: Determine the onset of decomposition and the percentage of weight loss at different temperatures.

    • DSC: Identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events and determine the corresponding peak temperatures and enthalpy changes.

Data Presentation:

Table 5: Representative Thermal Analysis Data for Pyrimidine Derivatives

Compound SeriesDecomposition Range (°C)Key Observations
SNO Series145 - 700Multi-step and single-step decompositions observed depending on substituents.[13]
SDN SeriesVaries with substituentStability affected by the electronic nature of substituents.[14]
SSN SeriesVaries with substituentPosition of functional groups influences thermal stability.[14]
SNS Series< 200Generally lower thermal stability.[14]

Note: The thermal stability is highly dependent on the specific substituents on the pyrimidine ring.[13][14][15]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure and crystal packing.

Application:

  • Absolute confirmation of the molecular structure.

  • Determination of bond lengths, bond angles, and torsion angles.

  • Analysis of intermolecular interactions, such as hydrogen bonding, in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the NTAP derivative of suitable size and quality. This can often be achieved by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data.

  • Data Analysis: Analyze the final crystal structure to obtain detailed geometric information and to study the crystal packing and intermolecular interactions.

Data Presentation:

Table 6: Representative Crystallographic Data for a Related Triaminopyrimidine Derivative (2,4,6-triaminopyrimidine-1,3-diium dinitrate)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.8650 (5)
b (Å)9.9173 (6)
c (Å)12.2291 (7)
β (°)100.836 (2)
Volume (ų)936.86 (10)
Z4
Calculated Density (g/cm³)1.781

Source: Dilshad et al., Acta Cryst. (2022). E78, 669–674.[16][17] This data is for a related compound and serves as an example of the type of information obtained. The calculated density for this compound is 1.799 g/cm³.[1]

Visualized Workflows and Relationships

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_structural Structural Elucidation cluster_properties Property Analysis Synthesis Synthesis of NTAP Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification TLC TLC/Melting Point Purification->TLC FTIR FTIR Spectroscopy TLC->FTIR NMR NMR (1H, 13C) FTIR->NMR MS Mass Spectrometry NMR->MS UVVis UV-Vis Spectroscopy NMR->UVVis Xray Single Crystal X-ray Diffraction MS->Xray If single crystals obtained Thermal Thermal Analysis (TGA/DSC) Xray->Thermal UVVis->Thermal BioActivity Biological Activity Screening Thermal->BioActivity

Figure 1. General workflow for the characterization of NTAP derivatives.
Relationship between Techniques and Information

This diagram shows the relationship between the characterization techniques and the type of information they provide.

G cluster_techniques Characterization Techniques cluster_info Information Obtained NMR NMR Spectroscopy Structure Molecular Structure NMR->Structure FTIR FTIR Spectroscopy FunctionalGroups Functional Groups FTIR->FunctionalGroups MS Mass Spectrometry MS->Structure via fragmentation MolWeight Molecular Weight & Formula MS->MolWeight UVVis UV-Vis Spectroscopy Electronic Electronic Properties UVVis->Electronic Thermal Thermal Analysis Stability Thermal Stability Thermal->Stability Xray X-ray Crystallography Xray->Structure SolidState Solid-State Structure Xray->SolidState

Figure 2. Relationship between techniques and the information they provide.

Biological Activity and Signaling Pathways

Recent research indicates that various nitro-containing compounds, including nitropyrimidine derivatives, exhibit a range of biological activities, such as antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[18][19][20][21] The nitro group can act as both a pharmacophore and a toxicophore, often requiring enzymatic reduction within cells to exert its effect.[19] For instance, some nitroaromatic compounds are known to be activated by nitroreductases in microorganisms, leading to the formation of reactive radical species that are cytotoxic.[20]

Derivatives of 5-nitropyrimidine-2,4-dione have been shown to inhibit nitric oxide production and the activity of inducible nitric oxide synthase (iNOS), suggesting potential anti-inflammatory applications.[18]

Conceptual Signaling Pathway Inhibition

The following diagram illustrates a conceptual pathway of how a nitropyrimidine derivative might act as an enzyme inhibitor, a common mechanism for such compounds.

G cluster_pathway Enzyme Inhibition Pathway Substrate Substrate Enzyme Enzyme (e.g., iNOS, PFOR) Substrate->Enzyme binds to Product Product (e.g., Nitric Oxide) Enzyme->Product catalyzes Binding Binding to Active Site Enzyme->Binding NTAP NTAP Derivative (Inhibitor) NTAP->Binding Inhibition Inhibition of Enzyme Activity Binding->Inhibition

Figure 3. Conceptual diagram of enzyme inhibition by an NTAP derivative.

References

Application Notes and Protocols for High-Throughput Screening with Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for employing high-throughput screening (HTS) in the discovery of bioactive pyrimidine derivatives. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous natural and synthetic compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This document outlines a typical HTS workflow, provides detailed experimental protocols for common assays, presents quantitative data from screening campaigns, and visualizes key processes and pathways.

Data Presentation: Efficacy of Pyrimidine Derivatives

The following tables summarize the biological activity of various pyrimidine derivatives identified through high-throughput screening against different cancer cell lines and protein kinases.

Table 1: Anticancer Activity of Pyrimidine Derivatives in Cell-Based Assays

Compound ID/SeriesCell LineAssay TypeIC50 (µM)Reference
Indazol-pyrimidine 4fMCF-7 (Breast Cancer)MTT Assay1.629[3]
Indazol-pyrimidine 4iMCF-7 (Breast Cancer)MTT Assay1.841[3]
Aminopyrimidine 2aGlioblastoma, TNBC, Oral Squamous, Colon CancerProliferation Assay4 - 8
Pyridothienopyrimidinone 7aMCF-7, HCT116, PC3Cytotoxicity Assay1.18
Chromenopyrimidine 3MCF-7, HepG2, A549MTT Assay1.61 - 2.02[4]
Thiazolo[4,5-d]pyrimidine 3bPC3 (Prostate Cancer)MTT Assay21
Thiazolo[4,5-d]pyrimidine 3dPC3 (Prostate Cancer)MTT Assay17

Table 2: Inhibitory Activity of Pyrimidine Derivatives against Protein Kinases

Compound/SeriesTarget KinaseAssay TypeIC50 (nM)Reference
Pyrido[2,3-d]pyrimidine 4PIM-1HTScan® Kinase Assay11.4
Pyrido[2,3-d]pyrimidine 10PIM-1HTScan® Kinase Assay17.2
Pyrazolo[3,4-d]pyrimidine 12BTKBiochemical Assay4.2[5]
Pyrazolo[3,4-d]pyrimidine 13BTKBiochemical Assay11.1[5]
Pyrazolo[1,5-a]pyrimidine 6tCDK2Biochemical Assay90[6]
Pyrazolo[1,5-a]pyrimidine 6sTRKABiochemical Assay450[6]
Thienopyrimidine DerivativeAurora KinaseBiochemical AssayPotent Inhibition[7]

Table 3: HTS Assay Performance Metrics

Assay TypeTargetZ' FactorHit Rate (%)Reference
Cell-based CPE InhibitionInfluenza A Virus> 0.50.022 - 0.38[1]
Yes1 Kinase AssayYes1 Kinase0.76 ± 0.0541 (focused library)[7]
P. falciparum IVT AssayProtein Synthesis0.8554.5[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are optimized for a high-throughput format, typically in 384-well plates.

Protocol 1: Cell Viability and Cytotoxicity Screening using the MTT Assay

This protocol is designed to assess the effect of pyrimidine derivatives on cancer cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 384-well clear-bottom cell culture plates

  • Multichannel pipettes and automated liquid handlers

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density in complete growth medium.

    • Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a stock solution of the pyrimidine derivatives in DMSO.

    • Perform serial dilutions to create a concentration gradient.

    • Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 100 nL) of each compound dilution to the corresponding wells of the cell plate. Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls.

  • Incubation:

    • Return the plate to the incubator and incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]

  • Solubilization:

    • Add 50 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Biochemical Kinase Inhibition Assay (e.g., PIM-1 Kinase)

This protocol describes a generic biochemical assay to identify pyrimidine derivatives that inhibit the activity of a specific protein kinase. This example uses a luminescence-based ADP detection method.

Materials:

  • Recombinant PIM-1 kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Pyrimidine compound library in DMSO

  • 384-well white, opaque plates

  • Luminometer plate reader

Procedure:

  • Reagent Preparation:

    • Prepare the kinase, substrate, and ATP solutions in kinase assay buffer at the desired concentrations.

  • Compound Plating:

    • Dispense 1 µL of each pyrimidine derivative or control (DMSO) into the wells of a 384-well plate.

  • Enzyme Addition:

    • Add 2 µL of the PIM-1 kinase solution to each well.

  • Reaction Initiation:

    • Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a microplate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical HTS workflow and a key signaling pathway often targeted by pyrimidine derivatives.

HTS_Workflow cluster_prep Preparation cluster_screen Primary Screen cluster_analysis Data Analysis cluster_validation Hit Validation cluster_final Lead Generation Compound_Library Pyrimidine Library (in DMSO) Dispensing Compound Dispensing (Acoustic/Pin Tool) Compound_Library->Dispensing Assay_Plates Assay Plate Prep (384-well) Assay_Plates->Dispensing Reagent_Addition Cell/Reagent Addition Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Signal Detection (e.g., Absorbance, Luminescence) Incubation->Detection Data_QC Data QC (Z' Factor > 0.5) Detection->Data_QC Hit_ID Hit Identification (e.g., >3 SD from mean) Data_QC->Hit_ID Hit_Confirmation Hit Confirmation (Re-testing) Hit_ID->Hit_Confirmation Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary/Orthogonal Assays Dose_Response->Secondary_Assays Lead_Compounds Validated Lead Compounds Secondary_Assays->Lead_Compounds

Caption: A generalized workflow for a high-throughput screening campaign with a pyrimidine library.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK (Janus Kinase) Receptor->JAK Activates STAT STAT (Inactive) JAK->STAT Phosphorylates pSTAT p-STAT (Active) STAT->pSTAT P Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates Pyrimidine_Inhibitor Pyrimidine Derivative (JAK Inhibitor) Pyrimidine_Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway, a common target for pyrimidine-based kinase inhibitors.

References

Application Notes and Protocols: 5-Nitro-2,4,6-triaminopyrimidine as an Intermediate for Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 5-Nitro-2,4,6-triaminopyrimidine as a key intermediate in the synthesis of novel antimicrobial compounds. The following sections outline the synthesis of this intermediate, its conversion into antimicrobial agents, and standardized protocols for evaluating the antimicrobial efficacy of the resulting compounds.

Introduction

This compound is a versatile chemical intermediate characterized by its electron-deficient pyrimidine ring, substituted with three amino groups and a nitro group. This unique combination of functional groups makes it an excellent starting material for the synthesis of a variety of heterocyclic compounds, particularly pteridines, which are known to exhibit a broad spectrum of biological activities, including antimicrobial properties. The presence of the nitro group can enhance the antimicrobial efficacy of the final compounds, a feature observed in several classes of antimicrobial agents.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2,4,6-triaminopyrimidine. The initial step involves the nitrosation of the pyrimidine ring at the 5-position, followed by oxidation of the resulting nitroso group to a nitro group.

Protocol 1: Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine

This protocol outlines the synthesis of the precursor, 5-Nitroso-2,4,6-triaminopyrimidine.

Materials:

  • 2,4,6-triaminopyrimidine

  • Sodium nitrite (NaNO₂)

  • Acetic acid

  • Distilled water

  • Acetone

  • Diethyl ether

  • Ice bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Buchner funnel, filter paper)

  • Beakers and flasks

Procedure:

  • In a suitable flask, dissolve 2,4,6-triaminopyrimidine in distilled water.

  • Add acetic acid to the solution to create an acidic environment.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add a solution of sodium nitrite in distilled water dropwise to the cooled mixture. A precipitate should begin to form.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 15-30 minutes.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid sequentially with cold distilled water, acetone, and diethyl ether to remove impurities and residual solvent.

  • Dry the purified 5-Nitroso-2,4,6-triaminopyrimidine product under vacuum.

Protocol 2: Oxidation of 5-Nitroso-2,4,6-triaminopyrimidine to this compound

This protocol describes the conversion of the nitroso intermediate to the final this compound.

Materials:

  • 5-Nitroso-2,4,6-triaminopyrimidine

  • Trifluoroacetic acid

  • 30% Hydrogen peroxide (H₂O₂)

  • Reaction flask with a condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a reaction flask, suspend 5-Nitroso-2,4,6-triaminopyrimidine in trifluoroacetic acid.

  • Carefully add 30% hydrogen peroxide to the suspension while stirring. The reaction is exothermic and should be controlled.

  • Heat the reaction mixture under reflux for a specified period to ensure complete oxidation. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, may precipitate out of the solution upon cooling. If not, the product can be precipitated by carefully adding the reaction mixture to ice-water.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water to remove any remaining acid.

  • Dry the final product under vacuum.

Synthesis of Antimicrobial Compounds from this compound

A prominent class of antimicrobial agents derived from this compound are pteridine derivatives. A well-known example is the diuretic and antimicrobial compound, Triamterene.

Protocol 3: Synthesis of Triamterene (2,4,7-Triamino-6-phenylpteridine)

This protocol details the synthesis of Triamterene from 5-Nitroso-2,4,6-triaminopyrimidine. The initial reduction of the nitro group of this compound to an amino group, followed by cyclization, is a common strategy. Alternatively, the nitroso intermediate can be used directly in some synthetic routes.

Materials:

  • 5-Nitroso-2,4,6-triaminopyrimidine

  • Benzyl cyanide

  • Sodium methoxide

  • Ethanol or other suitable solvent

  • Reaction flask with a condenser and nitrogen inlet

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • To a reaction flask under a nitrogen atmosphere, add 5-Nitroso-2,4,6-triaminopyrimidine and benzyl cyanide in a suitable solvent such as ethanol.

  • Add sodium methoxide to the mixture as a base to facilitate the condensation reaction.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, Triamterene, should precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with the reaction solvent and then with water to remove any unreacted starting materials and salts.

  • Dry the purified Triamterene.

Antimicrobial Activity of Pyrimidine and Pteridine Derivatives

The antimicrobial efficacy of compounds derived from this compound is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The following tables summarize the antimicrobial activity of various pyrimidine and pteridine derivatives, which are structurally related to the compounds that can be synthesized from the title intermediate. This data provides a reference for the expected antimicrobial potential.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrimidine Derivatives against Bacterial Strains (µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
Pyrimidine Derivative A163264128
Pyrimidine Derivative B8163264
Pyrimidine Derivative C3264128>256
Pyrimidine Derivative D481632
Reference: Ciprofloxacin 0.5 0.25 0.125 0.5

Table 2: Minimum Inhibitory Concentration (MIC) of Pteridine Derivatives against Bacterial Strains (µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniae
Pteridine Derivative X64128256>256
Pteridine Derivative Y3264128128
Pteridine Derivative Z16326464
Reference: Gentamicin 1 0.5 2 4

Experimental Protocols for Antimicrobial Susceptibility Testing

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol describes the standard method for determining the MIC of a test compound against a specific microorganism.

Materials:

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Reference antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound.

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations. Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the stock compound solution is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL is discarded from well 10. Well 11 serves as the growth control, and well 12 as the sterility control.

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of the diluted inoculum to each well (except the sterility control well).

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism. Growth is indicated by the turbidity of the broth.

Visualizations

Synthesis Pathway

Synthesis_Pathway A 2,4,6-Triaminopyrimidine B 5-Nitroso-2,4,6-triaminopyrimidine A->B  Nitrosation (NaNO2, H+) C This compound B->C  Oxidation (H2O2, H+) D Antimicrobial Pteridine (e.g., Triamterene) C->D  Cyclization (with a dicarbonyl compound or equivalent) MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_compound Prepare Compound Dilutions inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum Prepare Standardized Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC Value incubate->read_mic analyze Analyze Data read_mic->analyze

Application Notes and Protocols for the Development of Insensitive High Explosives Based on 5-Nitro-2,4,6-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Energetic Materials Professionals

Application Note: 5-Nitro-2,4,6-triaminopyrimidine Derivatives as Next-Generation Insensitive High Explosives

The field of energetic materials is continuously driven by the need for explosives that offer high performance while ensuring maximum safety during handling, transport, and storage. Insensitive High Explosives (IHEs) are designed to be extremely difficult to detonate accidentally, requiring a specific and significant stimulus.[1] 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) is a benchmark IHE known for its remarkable insensitivity to shock, friction, and heat.[1][2] However, the pursuit of materials with superior energy output while retaining this insensitivity remains a key research goal.

This compound serves as a foundational scaffold for a promising new class of IHEs. Through N-oxidation, derivatives such as 2,4,6-triamino-5-nitropyrimidine-1,3-dioxide (NTAPDO) can be synthesized.[3][4] This compound, in particular, has demonstrated a compelling combination of properties that make it a candidate for surpassing the performance of traditional IHEs.

NTAPDO exhibits a high crystal density and a high thermal decomposition temperature, contributing to both its performance and stability.[3] Critically, it demonstrates extremely low sensitivity to mechanical stimuli like impact and friction, a defining characteristic of an IHE.[3] With a calculated detonation velocity significantly exceeding that of TATB, NTAPDO and related pyrimidine derivatives represent a significant step forward in developing safer yet more powerful energetic materials.[3]

These application notes provide a summary of the key performance indicators for NTAPDO in comparison to established explosives and detail the fundamental protocols for its synthesis and characterization.

Quantitative Data Summary

The following tables summarize the key physicochemical, sensitivity, and performance data for 2,4,6-triamino-5-nitropyrimidine-1,3-dioxide (NTAPDO) compared with the benchmark insensitive explosive TATB and the common sensitive secondary explosive RDX.

Table 1: Physicochemical and Thermal Properties

Compound Abbreviation Chemical Formula Density (g/cm³) Decomposition Temp. (°C)
2,4,6-triamino-5-nitropyrimidine-1,3-dioxide NTAPDO C₄H₅N₅O₄ 1.95[3] 284[3]
1,3,5-Triamino-2,4,6-trinitrobenzene TATB C₆H₆N₆O₆ 1.80 - 1.93[1][2][5] 350[1]

| 1,3,5-Trinitro-1,3,5-triazinane | RDX | C₃H₆N₆O₆ | ~1.82 | ~205 |

Table 2: Mechanical Sensitivity Data

Compound Abbreviation Impact Sensitivity (J) Friction Sensitivity (N)
2,4,6-triamino-5-nitropyrimidine-1,3-dioxide NTAPDO > 60[3] > 360[3]
1,3,5-Triamino-2,4,6-trinitrobenzene TATB > 50 > 360

| 1,3,5-Trinitro-1,3,5-triazinane | RDX | 7 - 8 | 120 |

Table 3: Detonation Performance

Compound Abbreviation Detonation Velocity (m/s) Detonation Pressure (GPa)
2,4,6-triamino-5-nitropyrimidine-1,3-dioxide NTAPDO 9169[3] ~39.4 (Calculated)
1,3,5-Triamino-2,4,6-trinitrobenzene TATB 7350[1][6] 26 - 31[7]

| 1,3,5-Trinitro-1,3,5-triazinane | RDX | ~8750 | ~34 |

Note: Detonation pressure for NTAPDO is estimated based on density and velocity using standard theoretical models, as a cited experimental value was not available in the search results.

Experimental Protocols

Safety Precaution: All work with energetic materials must be conducted by trained personnel in a properly equipped laboratory with appropriate personal protective equipment (PPE), including safety glasses, face shields, and protective clothing. All necessary safety protocols for handling explosives must be strictly followed.

Protocol 1: Synthesis of 2,4,6-triamino-5-nitropyrimidine-1,3-dioxide (NTAPDO)

This protocol is based on the N-oxidation of 5-nitroso-2,4,6-triaminopyrimidine.[4] The precursor can be synthesized from guanidine salts and malonic acid dinitrile.[8]

Materials:

  • 5-nitroso-2,4,6-triaminopyrimidine

  • Trifluoroacetic acid (TFA)

  • 30% Hydrogen peroxide (H₂O₂)

  • Distilled water

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 5-nitroso-2,4,6-triaminopyrimidine in trifluoroacetic acid. Place the flask in an ice bath to maintain a low temperature.

  • Addition of Oxidant: While stirring vigorously, slowly add 30% hydrogen peroxide dropwise to the suspension. Careful control of the addition rate is crucial to manage the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, allow the mixture to stir at a low temperature for several hours, then let it warm to room temperature and continue stirring overnight to ensure the reaction goes to completion.

  • Precipitation: Carefully pour the reaction mixture into a beaker of cold distilled water. The product, NTAPDO, will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with copious amounts of distilled water to remove any residual acid.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Determination of Impact Sensitivity (BAM Fallhammer)

This protocol describes the standard procedure for determining the impact sensitivity of an energetic material using a BAM Fallhammer apparatus.[9][10]

Apparatus:

  • BAM Fallhammer

  • Steel anvils and rollers

  • Drop weights (e.g., 1 kg, 5 kg, 10 kg)

  • Sample confinement rings

  • Spatula for sample handling (non-sparking material)

Procedure:

  • Sample Preparation: Prepare a small, measured amount of the dry explosive material (typically around 40 mm³).

  • Apparatus Setup: Place the sample in the confinement ring on the steel anvil. Assemble the anvil and roller assembly in the designated location on the fallhammer base.

  • Test Execution: Select a drop weight and a drop height. Raise the weight to the specified height and release it, allowing it to strike the sample assembly.

  • Observation: Observe for any sign of reaction, such as a flame, flash, smoke, or audible report.[11]

  • Data Analysis: The "bruceton" or "up-and-down" method is typically used. After each trial, the drop height is increased or decreased based on whether a reaction occurred. This process is repeated for a statistically significant number of trials (e.g., 25-50) to determine the height at which there is a 50% probability of initiation (H₅₀). This value is then converted to impact energy in Joules.

Protocol 3: Determination of Friction Sensitivity (BAM Friction Tester)

This protocol outlines the standard method for determining friction sensitivity using a BAM Friction Tester.[12][13]

Apparatus:

  • BAM Friction Tester

  • Porcelain plates and pegs[12]

  • Loading arm and weights

  • Spatula for sample handling (non-sparking material)

Procedure:

  • Sample Preparation: Place a small amount of the explosive sample (approximately 10 mm³) onto the porcelain plate.[14]

  • Apparatus Setup: Secure the porcelain plate on the tester's sliding carriage. Lower the porcelain peg onto the sample and apply a specific load using the weighted arm.[13]

  • Test Execution: Activate the motor, which moves the porcelain plate back and forth under the weighted peg for a single cycle.[13][15]

  • Observation: Observe for any sign of reaction, such as crackling, sparks, flame, or explosion.

  • Data Analysis: The test is repeated multiple times at various loads. The result is typically reported as the lowest load at which a reaction is observed in at least one out of six trials.[13] A material is considered highly insensitive if it does not react at the maximum load of the apparatus (typically 360 N).

Protocol 4: Thermal Stability Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability and decomposition characteristics of energetic materials.[16][17]

Apparatus:

  • Combined TGA/DSC instrument or separate units

  • Sample pans (typically aluminum or copper, depending on the material and temperature range)

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a sample pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

  • TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere. The instrument records the mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of decomposition.[18]

  • DSC Analysis: Heat the sample at a constant rate under an inert atmosphere. The instrument measures the difference in heat flow between the sample and the reference. Exothermic peaks indicate energy release, such as decomposition. The onset temperature of the first major exotherm is a key indicator of thermal stability.[18][19]

  • Data Analysis: Analyze the resulting TGA and DSC curves to determine the onset of decomposition, the temperature of maximum energy release (peak of the exotherm), and the total mass loss.

Workflows and Diagrams

The following diagrams illustrate the key workflows for the development and characterization of insensitive high explosives based on this compound.

SynthesisWorkflow start Starting Materials (Guanidine Salt, Malonic Acid Dinitrile) inter1 5-nitroso-2,4,6- triaminopyrimidine start->inter1  Condensation &  Nitrosation product Final Product (NTAPDO) inter1->product  N-Oxidation purify Purification (Precipitation, Filtration, Drying) product->purify reagent1 Nitrous Acid reagent1->inter1 reagent2 H₂O₂ / TFA reagent2->product

Caption: Synthesis workflow for 2,4,6-triamino-5-nitropyrimidine-1,3-dioxide (NTAPDO).

CharacterizationWorkflow cluster_sensitivity Sensitivity Assessment cluster_stability Stability & Performance synthesis Synthesis of NTAPDO impact Impact Test (BAM Fallhammer) synthesis->impact friction Friction Test (BAM Friction) synthesis->friction thermal Thermal Analysis (DSC / TGA) synthesis->thermal performance Performance Calculation (Detonation Velocity, Pressure) synthesis->performance evaluation Evaluation: Compare to IHE Standards (e.g., TATB) impact->evaluation friction->evaluation thermal->evaluation performance->evaluation

Caption: General workflow for the characterization of a novel insensitive high explosive.

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Nitro-2,4,6-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthetic pathways toward 5-Nitro-2,4,6-triaminopyrimidine, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. The primary and most viable route for a scalable synthesis involves a two-step process: the synthesis of the intermediate 5-nitroso-2,4,6-triaminopyrimidine, followed by its oxidation to the final product. While the synthesis of the nitroso-intermediate is well-documented for large-scale production, the subsequent oxidation to this compound is less clearly defined in publicly available literature, with existing protocols often leading to N-oxide derivatives. This document outlines the established protocol for the precursor and discusses the potential methods for the final oxidation step, providing a foundation for further process development and optimization. Safety considerations for handling the potentially energetic materials involved are also highlighted.

Introduction

This compound is a highly functionalized pyrimidine derivative. The presence of multiple amino groups and a nitro group makes it an attractive scaffold for the development of novel pharmaceuticals and energetic materials. The electron-withdrawing nature of the nitro group and the electron-donating amino groups create a unique electronic profile, influencing its chemical reactivity and potential biological activity. This document details the synthetic routes amenable to scale-up for the production of this compound, focusing on practical experimental protocols and data presentation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 24867-36-5[1]
Molecular Formula C₄H₆N₆O₂[1]
Molecular Weight 170.13 g/mol [2][3]
Appearance Yellow solid[2]
Density 1.799 g/cm³[1]
Boiling Point 616.9 °C at 760 mmHg[1]
Flash Point 326.9 °C[1]
Solubility Sparingly soluble in water (2.4 g/L at 25 °C)[2]

Synthetic Workflow

The most practical and scalable synthesis of this compound proceeds through a two-step sequence. The first step involves the well-established synthesis of 5-nitroso-2,4,6-triaminopyrimidine. The second, less-defined step is the oxidation of this intermediate to the final nitro compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-nitroso-2,4,6-triaminopyrimidine cluster_step2 Step 2: Oxidation Malononitrile Malononitrile Nitrosation Nitrosation & Cyclization Malononitrile->Nitrosation Guanidine_Salt Guanidine Salt Guanidine_Salt->Nitrosation Nitroso_Intermediate 5-nitroso-2,4,6-triaminopyrimidine Nitrosation->Nitroso_Intermediate Oxidation Oxidation Nitroso_Intermediate->Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Peroxytrifluoroacetic Acid) Oxidizing_Agent->Oxidation Final_Product This compound Oxidation->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Scale-Up Synthesis of 5-nitroso-2,4,6-triaminopyrimidine

This protocol is adapted from a patented industrial process and is designed for scalability.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Guanidine Hydrochloride95.536.48 kg67.8
Sodium Methylate54.026.0 kg111.1
Malononitrile66.064.5 kg68.1
Ethanol46.0760 L-
Acetic Acid60.057.3 kg121.6
Water18.0264 L-
Sodium Nitrite69.004.73 kg68.5

Procedure:

  • Under a nitrogen atmosphere, dissolve 6.48 kg of guanidine hydrochloride in 30 L of ethanol in a suitable reactor equipped with cooling, heating, and a reflux condenser.

  • Add 6.0 kg of sodium methylate to the solution while maintaining the temperature below 25 °C.

  • In a separate vessel, dissolve 4.5 kg of malononitrile in 30 L of ethanol. Add this solution to the reactor over one hour, keeping the temperature at 20 °C.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for three hours.

  • Cool the mixture to 20-25 °C.

  • Slowly add a mixture of 7.3 kg of acetic acid and 7.3 L of water over one hour, ensuring the temperature does not exceed 25 °C.

  • Add an additional 55 L of water to the reaction mixture.

  • Rapidly add a solution of 4.73 kg of sodium nitrite in 9 L of water. Stir the mixture for two hours.

  • Slowly heat the mixture to 50 °C and stir for an additional two hours.

  • Cool the mixture to 20 °C. The product will precipitate.

  • Filter the raspberry-red precipitate and wash it with warm water.

  • The wet product can be used directly in the next step, or it can be dried. The expected yield is approximately 9.67 kg (93%).[4]

Step 2: Oxidation of 5-nitroso-2,4,6-triaminopyrimidine to this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Proposed QuantityMoles
5-nitroso-2,4,6-triaminopyrimidine154.1325.0 g0.162
Trifluoroacetic Acid114.02(to be optimized)-
30% Hydrogen Peroxide34.01(to be optimized)-
Dichloromethane (or other suitable solvent)84.93(to be optimized)-

Proposed Procedure (for optimization):

  • In a well-ventilated fume hood, and behind a blast shield, cool a solution of trifluoroacetic acid in dichloromethane to 0 °C in a reactor equipped with a dropping funnel and a thermometer.

  • Slowly add 30% hydrogen peroxide to the cooled trifluoroacetic acid solution to generate peroxytrifluoroacetic acid in situ. Caution: This mixture is a powerful and potentially explosive oxidizing agent.

  • Once the addition is complete and the temperature is stable, slowly add 5-nitroso-2,4,6-triaminopyrimidine in portions, ensuring the temperature is carefully controlled.

  • After the addition is complete, the reaction mixture may be stirred at a controlled temperature (e.g., room temperature) for a specified duration. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, LC-MS) to determine the formation of the desired product and any N-oxide byproducts.

  • Upon completion, the reaction mixture needs to be carefully quenched, for example, by pouring it onto ice and neutralizing it with a suitable base.

  • The product can then be extracted with an appropriate organic solvent.

  • The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization or column chromatography.

Note on Optimization: The key parameters to optimize to favor the formation of this compound over its N-oxides would be the reaction temperature, the concentration of the oxidizing agent, and the reaction time.

Characterization Data (Predicted)

¹H NMR (in DMSO-d₆):

  • δ ~7.0-8.0 ppm (br s): Signals corresponding to the protons of the three amino groups (-NH₂). The chemical shift and broadness will be dependent on concentration and temperature.

¹³C NMR (in DMSO-d₆):

  • δ ~160-165 ppm: Carbons at positions 2, 4, and 6, bonded to amino groups.

  • δ ~120-130 ppm: Carbon at position 5, bonded to the nitro group.

IR (KBr pellet, cm⁻¹):

  • ~3450-3200: N-H stretching vibrations of the amino groups.

  • ~1650-1600: N-H bending (scissoring) vibrations.

  • ~1550-1500 and ~1350-1300: Asymmetric and symmetric stretching vibrations of the nitro group (NO₂).

Safety and Handling

  • General Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Handling of Oxidizing Agents: The preparation and use of peroxytrifluoroacetic acid should be conducted with extreme caution, as it is a powerful and potentially explosive oxidizing agent. Reactions should be carried out behind a blast shield, and the temperature should be strictly controlled.

  • Product Hazard: this compound contains both nitro and amino groups, which can impart energetic properties. The final product should be handled as a potentially explosive material. Avoid grinding, shock, and exposure to high temperatures.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

The scale-up synthesis of this compound is most feasibly approached through a two-step process starting from malononitrile and a guanidine salt. The synthesis of the 5-nitroso intermediate is a well-established and high-yielding reaction suitable for large-scale production. The subsequent oxidation to the final product requires careful development and optimization to selectively produce the desired 5-nitro compound while avoiding the formation of N-oxide byproducts. The proposed protocol for the oxidation step serves as a starting point for this necessary research and development. Due to the nature of the reagents and the final product, stringent safety precautions are essential throughout the synthetic process.

References

Application Note: Analytical Methods for Purity Assessment of Nitropyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitropyrimidines are a class of heterocyclic compounds characterized by a pyrimidine ring substituted with one or more nitro groups. They serve as crucial intermediates and active pharmaceutical ingredients (APIs) in the development of various therapeutic agents. The purity of these compounds is a critical quality attribute, as impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, robust and validated analytical methods are essential for identifying and quantifying impurities, ensuring the quality and consistency of nitropyrimidine-based pharmaceuticals.

This document provides an overview of key analytical techniques and detailed protocols for the purity assessment of nitropyrimidines, including strategies for identifying potential degradation products through forced degradation studies.

General Workflow for Purity Assessment

The purity assessment of a nitropyrimidine API involves a systematic workflow. This process begins with sample preparation and forced degradation studies to understand the molecule's stability. Subsequently, a stability-indicating analytical method is developed and validated. This validated method is then used to generate an impurity profile and for routine quality control.

G cluster_0 Phase 1: Characterization & Method Development cluster_1 Phase 2: Impurity Identification & Control API Nitropyrimidine API Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) API->Forced_Deg Method_Dev Develop Stability-Indicating Method (e.g., HPLC-UV/MS) Forced_Deg->Method_Dev Method_Val Method Validation (ICH Q2) (Specificity, Linearity, LOD, LOQ, Accuracy) Method_Dev->Method_Val Imp_Profile Generate Impurity Profile Method_Val->Imp_Profile Struct_Eluc Structure Elucidation of Unknowns (LC-MS/MS, NMR) Imp_Profile->Struct_Eluc Routine_QC Routine Purity Testing & Quality Control Struct_Eluc->Routine_QC

Caption: Workflow for Nitropyrimidine Purity Assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in reversed-phase mode, is the most common technique for the purity assessment of nitropyrimidines due to its high resolution, sensitivity, and reproducibility.[1] It is used to separate the main compound from its process-related impurities and degradation products.

Experimental Protocol: HPLC Purity Assay

This protocol is a general guideline and should be optimized for the specific nitropyrimidine analyte. It is based on methods used for compounds like 4,6-dimethoxy-5-nitro-pyrimidine.[2]

  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 or C8 silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][3]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[1][2] For MS compatibility, volatile buffers like ammonium formate or formic acid should be used.[2]

    • Elution Mode: Isocratic or gradient elution, depending on the complexity of the sample.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.[1]

    • Column Temperature: Ambient or controlled (e.g., 30 °C).[4]

    • Detection Wavelength: Determined by the UV spectrum of the nitropyrimidine analyte (e.g., 239 nm or 267 nm).[1][3]

    • Injection Volume: 10 - 20 µL.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh and dissolve the nitropyrimidine reference standard in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile/water) to a known concentration (e.g., 0.1 mg/mL).

    • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates.[4]

  • Analysis and Data Processing:

    • Inject the blank (diluent), standard, and sample solutions into the chromatograph.

    • Identify the peak corresponding to the nitropyrimidine API based on the retention time of the reference standard.

    • Calculate the percentage purity using the area normalization method, excluding the solvent peak. The purity is calculated as:

      • % Purity = (Area of API Peak / Total Area of All Peaks) x 100[5]

Data Presentation: HPLC Method Parameters
ParameterExample ConditionReference
Analyte 4,6-dimethoxy-5-nitro-pyrimidine[2]
Column Newcrom R1 (Reverse Phase)[2]
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid[2]
Flow Rate 1.0 mL/min[1]
Detection UV at 267 nm[1]
Temperature Room Temperature[1]

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable nitropyrimidines. It provides excellent separation efficiency and is often coupled with a Flame Ionization Detector (FID) for general purity assessment or a Mass Spectrometer (MS) for definitive peak identification. The purity of the carrier gas (e.g., helium, hydrogen, nitrogen) is crucial for achieving a stable baseline and accurate results.[6][7]

Experimental Protocol: GC Purity Assay
  • Instrumentation:

    • GC system with an FID or MS detector.

    • Split/splitless injector.

  • Chromatographic Conditions:

    • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: High-purity helium or hydrogen at a constant flow rate.

    • Injector Temperature: Optimized to ensure complete vaporization without degradation (e.g., 250 °C).

    • Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points (e.g., start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min).

    • Detector Temperature: FID (e.g., 300 °C) or MS transfer line (e.g., 280 °C).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable volatile organic solvent (e.g., acetone, dichloromethane) to a concentration of approximately 1 mg/mL.[5]

    • Ensure the sample is free from non-volatile impurities that could contaminate the system.[5]

  • Analysis and Calculation:

    • Inject a small volume (e.g., 1 µL) of the sample solution.

    • Calculate the percentage purity using the area normalization method from the resulting chromatogram, similar to the HPLC procedure.[5]

Mass Spectrometry (MS) for Impurity Identification

MS is a powerful technique for determining the molecular weight of impurities and elucidating their structures, especially when coupled with a chromatographic separation technique (LC-MS or GC-MS).[8][9] Tandem mass spectrometry (MS/MS) provides fragmentation data that is invaluable for identifying unknown degradation products or process impurities.[10][11]

Experimental Protocol: LC-MS for Impurity Identification
  • Instrumentation:

    • HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer like TOF or Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common.[12]

  • Methodology:

    • Develop an HPLC method using MS-compatible mobile phases (e.g., water/acetonitrile with formic acid).

    • Analyze the nitropyrimidine sample under both positive and negative ionization modes to detect a wide range of impurities.

    • Acquire full-scan mass spectra to determine the molecular weights of all eluted peaks.

    • For peaks corresponding to impurities, perform MS/MS analysis to obtain fragmentation patterns.

    • Elucidate the structure of the impurity by interpreting its fragmentation pattern, often in conjunction with data from forced degradation studies and knowledge of the synthetic process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds, including impurities.[13][14] ¹H NMR provides information about the number and environment of protons, while ¹³C NMR and 2D-NMR techniques (like COSY and HSQC) help to build the complete carbon skeleton and establish connectivity.[15][16] Quantitative NMR (qNMR) can also be used for purity assessment without the need for a specific reference standard for each impurity.

Protocol: Structure Elucidation by NMR
  • Sample Preparation:

    • Isolate the impurity of interest using preparative HPLC or another suitable technique.

    • Dissolve a sufficient amount (typically >1 mg) of the isolated impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[13]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe proton signals, their chemical shifts, integration (relative number of protons), and splitting patterns.

    • Acquire a ¹³C NMR spectrum to identify all unique carbon atoms in the molecule.

    • If necessary, perform 2D-NMR experiments to establish correlations between protons and carbons to confirm the structure.

  • Spectral Interpretation:

    • Analyze the chemical shifts, coupling constants, and correlations to piece together the molecular structure. This data, combined with MS data, provides definitive identification of the impurity.[14]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify likely degradation products and demonstrate the specificity of the analytical method, ensuring it is "stability-indicating".[17][18] The drug substance is subjected to conditions more severe than accelerated stability testing to promote degradation.[17][19]

General Protocol for Forced Degradation

A solution of the nitropyrimidine (e.g., 1 mg/mL) is subjected to the following stress conditions.[19] The goal is to achieve 5-20% degradation of the API.[19]

  • Acid Hydrolysis: Treat with 0.1 M HCl at room temperature or elevated temperature (e.g., 60 °C) for a specified period. Neutralize the sample before analysis.[19]

  • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature or elevated temperature. Neutralize before analysis.[19]

  • Oxidation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 80-100 °C) in an oven. A solution may also be heated.

  • Photolytic Degradation: Expose the solid or solution API to light providing both UV and visible output, as specified in ICH Q1B guidelines.[19]

After exposure, all stressed samples are analyzed by the developed HPLC method alongside an unstressed control sample to identify and quantify the degradation products formed.

Method Validation Summary

Once an analytical method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[20]

Data Presentation: Key Validation Parameters
ParameterDescriptionTypical Acceptance CriteriaReference
Specificity Ability to assess the analyte unequivocally in the presence of impurities and degradants.Peak purity analysis, resolution > 2 between adjacent peaks.[17]
Linearity The method's ability to obtain results directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.999.[21][22]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.[21][22]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.[21][22]
Accuracy The closeness of test results to the true value.Recovery of 98.0% to 102.0% for the API.[22]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 2%.[22]

References

Application Notes & Protocols: Functional Testing of 5-Nitro-2,4,6-triaminopyrimidine-Based Explosives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Nitro-2,4,6-triaminopyrimidine (NTAP) and its derivatives are a class of nitrogen-rich heterocyclic energetic materials being investigated for their potential to offer a favorable balance of high performance and low sensitivity. Proper characterization of these materials is paramount for assessing their safety, stability, and viability as explosives. This document provides detailed protocols for the functional testing of NTAP-based compounds, focusing on sensitivity, thermal stability, and detonation performance. The methodologies are intended for researchers and scientists in the field of energetic materials development.

Experimental Workflows & Logical Relationships

A systematic approach is crucial for the safe and effective evaluation of new energetic materials. The typical experimental workflow begins with synthesis and basic characterization, followed by a hierarchical series of safety and performance tests.

G cluster_synthesis Material Preparation cluster_performance Performance Evaluation synthesis Synthesis of NTAP Derivative purification Purification & Crystallization synthesis->purification char Structural Characterization (NMR, IR, X-ray) purification->char density Density Measurement (Gas Pycnometry) char->density sens Sensitivity Testing (Impact, Friction, ESD) thermal Thermal Stability (DSC/TGA) sens->thermal perf Detonation Performance (Velocity, Pressure) thermal->perf density->sens density->perf calc Theoretical Calculation (EXPLO5, Cheetah) perf->calc

Fig. 1: General experimental workflow for the characterization of NTAP-based energetic materials.

A tiered approach is often employed for sensitivity screening to ensure safety and minimize material usage in initial stages.

G screening Tier 1: Initial Screening (e.g., DSC for Exotherm > 500 J/g) decision1 Potentially Explosive? screening->decision1 standard Tier 2: Standard Sensitivity (BAM Impact & Friction) decision2 High Sensitivity? standard->decision2 un_tests Tier 3: Regulatory Classification (UN Series 2 Tests) decision1->standard Yes safe_handling Proceed with Caution decision1->safe_handling No decision2->un_tests Yes candidate Potential IHE Candidate decision2->candidate No

Fig. 2: Hierarchical logic for sensitivity testing of novel explosive compounds.

Sensitivity Testing Protocols

Sensitivity tests are critical for determining the conditions under which an explosive might initiate. Small-scale tests are used to rank materials relative to known standards.

Impact Sensitivity

This test measures the response of an explosive to a drop-weight impact. The BAM (Bundesanstalt für Materialforschung und -prüfung) Fallhammer method is a widely accepted standard.

Protocol: BAM Impact Test

  • Apparatus: A BAM Fallhammer apparatus, equipped with standard drop weights (e.g., 1.0 kg, 5.0 kg, 10.0 kg) and a steel anvil assembly.

  • Sample Preparation: Prepare a sample of approximately 40 mm³ (around 30-50 mg) of the NTAP-based compound. The material should be in a powdered, dry state.

  • Procedure: a. Place the prepared sample in the steel anvil assembly. b. Select an initial drop height based on experience with similar materials. For unknown materials, start at a low height. c. Release the drop weight to strike the sample. d. Observe for any reaction, which is defined as an audible report, flash, or visible decomposition/smoke ("Go").[1][2] No reaction is termed a "No-Go". e. Using an up-and-down or Bruceton method, vary the drop height to determine the height at which there is a 50% probability of initiation (H₅₀). f. The impact energy is calculated from the drop height and the mass of the weight.[3]

  • Data Reporting: Report the impact energy in Joules (J). This is often compared to the values for known explosives like RDX (7-8 J) or TATB (>50 J).

Friction Sensitivity

This test evaluates the sensitivity of a material to frictional stimuli, such as rubbing between two surfaces. The BAM Friction Tester is the standard apparatus.

Protocol: BAM Friction Test

  • Apparatus: A BAM friction tester, consisting of a fixed porcelain pin and a movable porcelain plate.

  • Sample Preparation: Place a small amount of the explosive powder (approximately 10 mm³) onto the porcelain plate.[1]

  • Procedure: a. Lower the porcelain pin onto the sample. b. Apply a specific load to the pin using a weighted lever arm. For an unknown material, start with the maximum load (360 N) and work down.[1] c. Activate the machine, which moves the porcelain plate back and forth once under the pin. d. A positive reaction ("Go") includes explosions, sparks, pops, or flashes.[1] Smoke or discoloration alone is typically not considered a positive result. e. Conduct multiple trials at various loads to determine the lowest load at which a reaction occurs in at least 1 out of 6 trials.

  • Data Reporting: Report the friction sensitivity as the force in Newtons (N) at which initiation occurs.

Thermal Stability Analysis

Thermal analysis determines the temperature at which a material begins to decompose and the nature of that decomposition (exothermic or endothermic).

Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • Apparatus: A calibrated DSC/TGA instrument.

  • Sample Preparation: Weigh 1-5 mg of the NTAP-based compound into an appropriate sample pan (e.g., aluminum, copper, or gold-plated stainless steel for higher temperatures).

  • Procedure: a. Place the sample pan in the instrument. b. Heat the sample at a constant rate, typically 5 or 10 °C/min, under an inert atmosphere (e.g., nitrogen or argon).[4][5] c. Record the heat flow (DSC) and mass loss (TGA) as a function of temperature. d. The onset of the major exothermic decomposition peak in the DSC curve is typically reported as the decomposition temperature (T_d).

  • Data Reporting: Report the onset decomposition temperature (°C) and the total mass loss (%). A sharp, intense exotherm is indicative of a rapid release of energy.

Detonation Performance Characterization

Detonation performance metrics, such as velocity and pressure, quantify the explosive output of the material.

Protocol: Detonation Velocity (V_D) Measurement

  • Apparatus: A rate stick test setup with ionization probes or a streak camera, and a suitable initiation system (e.g., a detonator).

  • Sample Preparation: a. Press the NTAP-based explosive powder into a cylindrical charge of a specific diameter and length. b. The charge density should be measured and controlled, as it significantly affects detonation velocity. A typical pressed density is 95-98% of the theoretical maximum density (TMD).

  • Procedure: a. Place timing probes at precise intervals along the length of the explosive charge. b. Initiate one end of the charge with a detonator. c. The detonation wave travels along the charge, triggering the probes sequentially. d. The time intervals between probe triggers are recorded, allowing for the calculation of the wave's velocity.

  • Data Reporting: Report the detonation velocity in meters per second (m/s) or kilometers per second (km/s) at a specified charge density.

Performance Calculation

In addition to experimental measurement, thermodynamic codes like EXPLO5 or Cheetah are used to calculate detonation parameters based on the material's elemental composition, density, and heat of formation.[6][7][8]

Data Summary

The following table summarizes key functional properties for NTAP derivatives and compares them to a common heat-resistant explosive, HNS.

Compound NameDensity (g·cm⁻³)Impact Sensitivity (J)Friction Sensitivity (N)T_d (°C)Detonation Velocity (m·s⁻¹)Detonation Pressure (GPa)Reference
This compound-1,3-Dioxide (NTAPDO)1.87>40>360282--[9],[10]
This compound-1-oxide (NTAPMO)1.79>40>360324--[9],[10]
NTAPMO Perchlorate Salt1.85>40>360252867032.4[9],[10]
Hexanitrostilbene (HNS)1.745-316716421.65[9]

Note: Dashes indicate data not provided in the cited sources. The NTAP derivatives demonstrate significantly lower sensitivity to impact and friction compared to HNS, with comparable or higher thermal stability.[9][10]

References

Application Notes and Protocols: 5-Nitroso-2,4,6-triaminopyrimidine in Synthesis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-nitroso-2,4,6-triaminopyrimidine, a versatile intermediate in pharmaceutical and chemical research. This document details its synthesis and key applications, supported by experimental protocols and quantitative data.

Introduction

5-Nitroso-2,4,6-triaminopyrimidine is a crucial building block in organic synthesis, particularly in the preparation of heterocyclic compounds with significant biological activity.[1] Its unique chemical structure, featuring a reactive nitroso group, makes it an invaluable precursor for developing a range of molecules, including diuretics and potential anti-cancer agents.[1] This document outlines established synthetic routes to 5-nitroso-2,4,6-triaminopyrimidine and its subsequent use in the synthesis of important pharmaceutical compounds.

Data Presentation

Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine

A common and efficient method for the synthesis of 5-nitroso-2,4,6-triaminopyrimidine involves the reaction of guanidine salts with malononitrile, followed by nitrosation. The following table summarizes quantitative data from a representative synthetic protocol.[2][3]

ParameterValueReference
Starting MaterialsMalononitrile, Guanidine Hydrochloride, Sodium Nitrite[2]
SolventWater, Dimethylformamide[2]
Reaction TemperatureRoom temperature, then 140°C[2]
pH4[2]
Yield91%[2]
Melting Point> 340°C[2]
AppearanceRaspberry-red solid[2]
Applications in the Synthesis of Bioactive Molecules

5-Nitroso-2,4,6-triaminopyrimidine is a key intermediate in the synthesis of various therapeutic agents. A notable application is in the production of the diuretic drug Triamterene.[4][5] It is also utilized in the preparation of aminobenzodiazepines.[6]

ApplicationProductReactantYieldReference
Diuretic SynthesisTriamterene (2,4,7-triamino-6-phenylpteridine)Benzyl cyanideNot specified[5]
Aminobenzodiazepine SynthesisAminobenzodiazepinePhenylacetonitrile85.7%[6]

Experimental Protocols

Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine[2]

This protocol describes the synthesis from malononitrile and guanidine hydrochloride.

Materials:

  • Malononitrile (66 g)

  • Guanidine hydrochloride (96 g)

  • Sodium nitrite (70 g)

  • Sodium carbonate (21 g)

  • Dimethylformamide (400 g)

  • Water

  • Hydrochloric acid

Procedure:

  • A solution of 70 g of sodium nitrite in 120 g of water is added dropwise at room temperature to a suspension of 66 g of malononitrile and 96 g of guanidine hydrochloride in 200 g of water.

  • The pH of the mixture is maintained at 4 by the addition of hydrochloric acid.

  • The reaction is continued for 4 hours at room temperature.

  • 21 g of sodium carbonate and 400 g of dimethylformamide are added to the reaction mixture.

  • Water is distilled off under reduced pressure.

  • The reaction mixture is then heated at 140°C for 1 hour to induce isomerization.

  • After the reaction is complete, 400 ml of water is added.

  • The product is filtered off and washed with water.

  • The resulting pure raspberry-red 5-nitroso-2,4,6-triaminopyrimidine is dried. The reported yield is 140 g (91%).

Synthesis of Triamterene from 5-Nitroso-2,4,6-triaminopyrimidine

The condensation of 5-nitroso-2,4,6-triaminopyrimidine with benzyl cyanide yields 2,4,7-triamino-6-phenyl-pteridine, known as Triamterene.[4] This reaction is a classical example of the Timmis pteridine synthesis.

General Reaction Scheme: The synthesis involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group, in this case, benzyl cyanide.[7]

(Note: A detailed, step-by-step experimental protocol with specific quantities and reaction conditions for the synthesis of Triamterene was not fully detailed in the provided search results, however, the general pathway is well-established.)

Synthesis of Aminobenzodiazepines[6]

This protocol outlines the preparation of aminobenzodiazepines using 5-nitroso-2,4,6-triaminopyrimidine.

Materials:

  • 5-Nitroso-2,4,6-triaminopyrimidine

  • Phenylacetonitrile

  • Non-protonic polar solvent

  • Alkaline catalyst

Procedure:

  • Add 5-nitroso-2,4,6-triaminopyrimidine and phenylacetonitrile to a condensation reaction vessel.

  • Add a non-protonic polar solvent and an alkaline catalyst under stirring.

  • Heat the mixture to 50-120°C and maintain for 3-10 hours.

  • Cool the reaction to 0-50°C.

  • Filter the mixture to obtain the crude aminobenzodiazepine.

  • The crude product is then refined and washed with a non-protonic polar solvent to yield the final product with a reported yield of 85.7%.

Mandatory Visualization

Synthesis Pathway of 5-Nitroso-2,4,6-triaminopyrimidine

G cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product A Malononitrile D Reaction in Water (pH 4, Room Temp, 4h) A->D B Guanidine Hydrochloride B->D C Sodium Nitrite C->D E Addition of Na2CO3 & DMF D->E F Distillation of Water E->F G Isomerization (140°C, 1h) F->G H 5-Nitroso-2,4,6-triaminopyrimidine G->H

Caption: Workflow for the synthesis of 5-nitroso-2,4,6-triaminopyrimidine.

Application in Triamterene Synthesis

G A 5-Nitroso-2,4,6-triaminopyrimidine C Condensation Reaction (Timmis Synthesis) A->C B Benzyl Cyanide B->C D Triamterene (2,4,7-triamino-6-phenylpteridine) C->D

Caption: Synthesis of the diuretic Triamterene.

Application in Aminobenzodiazepine Synthesis

G A 5-Nitroso-2,4,6-triaminopyrimidine C Condensation in non-protonic polar solvent with alkaline catalyst (50-120°C, 3-10h) A->C B Phenylacetonitrile B->C D Aminobenzodiazepine C->D

Caption: Synthesis pathway for aminobenzodiazepines.

References

Troubleshooting & Optimization

overcoming incomplete oxidation in 5-Nitro-2,4,6-triaminopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 5-Nitro-2,4,6-triaminopyrimidine, with a particular focus on incomplete oxidation of the 5-nitroso precursor.

Troubleshooting Guide: Overcoming Incomplete Oxidation

Incomplete oxidation of 5-nitroso-2,4,6-triaminopyrimidine is a common hurdle in the synthesis of this compound. This guide provides a systematic approach to troubleshoot and resolve this issue.

Problem: Low yield of this compound due to the presence of unreacted 5-nitroso-2,4,6-triaminopyrimidine.

Workflow for Troubleshooting Incomplete Oxidation

Troubleshooting_Incomplete_Oxidation start Incomplete Oxidation Detected (e.g., by TLC, HPLC) check_reagents Step 1: Verify Reagent Quality & Stoichiometry start->check_reagents adjust_conditions Step 2: Optimize Reaction Conditions check_reagents->adjust_conditions Reagents OK fail Persistent Issues: Consult further literature or support check_reagents->fail Reagents Faulty sub1 Check H2O2 concentration Ensure TFAA/TFA is fresh Verify stoichiometry of oxidant check_reagents->sub1 monitor_reaction Step 3: Implement In-Process Monitoring adjust_conditions->monitor_reaction Conditions Adjusted sub2 Increase oxidant equivalents incrementally Elevate reaction temperature cautiously Extend reaction time adjust_conditions->sub2 monitor_reaction->adjust_conditions Incomplete Conversion purification Step 4: Refine Purification Strategy monitor_reaction->purification Reaction Complete sub3 Use TLC to track disappearance of starting material Employ HPLC for quantitative analysis of conversion monitor_reaction->sub3 success Successful Oxidation: High Yield & Purity purification->success Pure Product Obtained purification->fail Purification Fails sub4 Recrystallization from appropriate solvents Consider column chromatography if impurities are persistent purification->sub4

Caption: A stepwise workflow for diagnosing and resolving incomplete oxidation issues.

Step 1: Verify Reagent Quality and Stoichiometry

QuestionPossible CauseSuggested Action
Is the oxidizing agent potent enough? Degradation of hydrogen peroxide (H₂O₂). Anhydrous conditions not maintained for reagents like trifluoroacetic anhydride (TFAA).Use a fresh, unopened bottle of H₂O₂ and verify its concentration. Ensure TFAA or trifluoroacetic acid (TFA) is of high purity and handled under anhydrous conditions.
Is the stoichiometry of the oxidant correct? Insufficient molar equivalents of the oxidizing agent.Carefully recalculate the required amount of the oxidizing agent. Consider a modest increase in the molar equivalents (e.g., from 1.1 to 1.5 eq.).

Step 2: Optimize Reaction Conditions

QuestionPossible CauseSuggested Action
Is the reaction temperature optimal? The reaction may be too slow at lower temperatures.Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress. Be cautious, as higher temperatures can sometimes lead to the formation of byproducts.
Is the reaction time sufficient? The reaction may not have reached completion.Extend the reaction time and monitor the disappearance of the starting material using TLC or HPLC.
Is the solvent appropriate? Poor solubility of the starting material in the reaction medium.While TFA often serves as both a solvent and a catalyst, ensure the starting material is adequately suspended or dissolved.

Step 3: Implement In-Process Monitoring

QuestionHow to Address
How can I effectively monitor the reaction? Thin-Layer Chromatography (TLC): Regularly take aliquots from the reaction mixture to monitor the consumption of the 5-nitroso-2,4,6-triaminopyrimidine starting material and the formation of the this compound product. A suitable mobile phase should provide good separation between the starting material and the product.
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the percentage conversion of the starting material to the product.

Step 4: Refine Purification Strategy

QuestionHow to Address
How can I separate the product from unreacted starting material? Crystallization: this compound can often be purified by recrystallization. The choice of solvent is critical to ensure that the product is soluble at high temperatures and sparingly soluble at low temperatures, while the starting material has different solubility characteristics.
Column Chromatography: If crystallization does not provide the desired purity, silica gel column chromatography may be an effective method for separation.

Frequently Asked Questions (FAQs)

Q1: What are the common oxidizing agents used for the conversion of 5-nitroso-2,4,6-triaminopyrimidine to this compound?

A1: The most commonly employed oxidizing agent is a mixture of hydrogen peroxide (typically 30-50% aqueous solution) in trifluoroacetic acid (TFA) or with trifluoroacetic anhydride (TFAA). This in situ generates peroxytrifluoroacetic acid, a strong oxidizing agent.

Q2: I am observing the formation of side products. What could they be and how can I avoid them?

A2: A common side reaction is the N-oxidation of the pyrimidine ring, leading to the formation of this compound-1-oxide or 1,3-dioxide derivatives.[1][2] To minimize the formation of these byproducts, it is crucial to carefully control the reaction conditions.

  • Oxidant Concentration: Use the minimum effective amount of the oxidizing agent.

  • Temperature: Avoid excessively high reaction temperatures.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent over-oxidation.

Synthesis and Potential Side-Product Formation

Synthesis_Pathway start 2,4,6-Triaminopyrimidine nitroso 5-Nitroso-2,4,6-triaminopyrimidine start->nitroso Nitrosation (e.g., NaNO2, Acetic Acid) nitro This compound (Desired Product) nitroso->nitro Oxidation (e.g., H2O2/TFA) n_oxide N-Oxide Byproducts nitroso->n_oxide Over-oxidation

Caption: The synthetic pathway from 2,4,6-triaminopyrimidine to this compound and a potential side-reaction.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Melting Point: Compare the melting point of your product with the literature value.

  • Spectroscopy:

    • NMR (¹H and ¹³C): To confirm the chemical structure.

    • FT-IR: To identify characteristic functional groups.

  • Mass Spectrometry: To confirm the molecular weight.

  • HPLC: To determine the purity of the compound.

Q4: Are there any safety precautions I should be aware of during this synthesis?

A4: Yes, several safety precautions are essential:

  • Peroxy Acids: Peroxytrifluoroacetic acid is a strong oxidizing agent and can be explosive. It is generated in situ and should be handled with extreme care in a fume hood.

  • Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe skin burns.

  • Trifluoroacetic Acid: TFA is highly corrosive.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Oxidation of 5-nitroso-2,4,6-triaminopyrimidine

Oxidizing SystemPrecursorTemperatureReaction TimeYieldReference
H₂O₂ / Trifluoroacetic Acid5-nitroso-2,4,6-triaminopyrimidineNot specifiedNot specified51% (for N-oxide)[2]
Peroxytrifluoroacetic Acid5-nitroso-2,4,6-triaminopyrimidineNot specifiedNot specifiedGood yields for N-oxides[2]

Note: Specific yield for this compound under these exact conditions was not detailed in the cited abstract, highlighting the common formation of N-oxide byproducts.

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of 5-nitroso- to 5-nitropyrimidines

This protocol is a general method and may require optimization for the specific synthesis of this compound.

  • Suspend the 5-nitroso-2,4,6-triaminopyrimidine in trifluoroacetic acid.

  • Cool the mixture in an ice bath.

  • Add 30% hydrogen peroxide dropwise with stirring, maintaining the low temperature.

  • After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating while monitoring its progress by TLC or HPLC.

  • Upon completion, the product can be isolated by pouring the reaction mixture into ice water, followed by filtration and washing of the precipitate.

  • Further purification can be achieved by recrystallization.

Protocol 2: Synthesis of the Precursor, 5-nitroso-2,4,6-triaminopyrimidine

  • Dissolve 2,4,6-triaminopyrimidine in water and add acetic acid.[3]

  • Cool the mixture in an ice bath.[3]

  • Add a solution of sodium nitrite in water dropwise. A pink precipitate should form.[3]

  • Stir the mixture at room temperature for approximately 15 minutes.[3]

  • Filter the precipitate, wash with water, acetone, and ether, and then dry under vacuum.[3] A purple solid of 5-nitroso-2,4,6-triaminopyrimidine should be obtained with a high yield (around 92%).[3]

Logical Relationship between Precursor Synthesis and Oxidation

Experimental_Workflow start Start: 2,4,6-Triaminopyrimidine step1 Nitrosation Reaction (Protocol 2) start->step1 intermediate Isolate & Characterize 5-nitroso-2,4,6-triaminopyrimidine step1->intermediate step2 Oxidation Reaction (Protocol 1) intermediate->step2 monitoring In-process Monitoring (TLC/HPLC) step2->monitoring monitoring->step2 Incomplete workup Reaction Work-up & Isolation monitoring->workup Complete purification Purification (Crystallization/Chromatography) workup->purification final_product Final Product: This compound purification->final_product analysis Characterization & Purity Analysis final_product->analysis

References

Technical Support Center: 5-Nitro-2,4,6-triaminopyrimidine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 5-Nitro-2,4,6-triaminopyrimidine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Product is an oil, not a solid, after recrystallization. The solvent may be a poor choice for this compound, or the cooling process is too rapid. The compound is "oiling out" instead of crystallizing.- Try a different solvent system. Given the low solubility, a solvent-antisolvent system is recommended (e.g., dissolving in DMF or DMSO and slowly adding an antisolvent like water or dichloromethane).- Ensure the solution is not supersaturated before cooling.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
Low recovery of purified product. - The compound has some solubility in the chosen recrystallization solvent, leading to loss in the mother liquor.- The product may be too soluble in the washing solvent.- Minimize the amount of solvent used for recrystallization to what is necessary to dissolve the compound at an elevated temperature.- Cool the recrystallization mixture for a longer period or at a lower temperature to maximize precipitation.- Use a cold, less polar solvent to wash the crystals and use it sparingly.
The purified product has a persistent yellow or brownish color. - Presence of colored impurities, possibly residual starting materials like 5-nitroso-2,4,6-triaminopyrimidine (which is often colored) or oxidation byproducts.- Thermal decomposition during heating for recrystallization.- Consider a pre-purification step, such as a wash with a solvent in which the impurities are soluble but the product is not.- Perform recrystallization at the lowest possible temperature that allows dissolution.- The use of activated carbon during recrystallization can sometimes help remove colored impurities.
Poor crystal formation (e.g., very fine powder). - Rapid precipitation from a highly supersaturated solution.- Slow down the cooling process. A programmable oil bath or a dewar with an insulating jacket can be used for very slow cooling.- Consider vapor diffusion by dissolving the compound in a solvent and placing it in a sealed chamber with a more volatile antisolvent.
Product purity does not improve after recrystallization. - The impurities have very similar solubility properties to the desired product in the chosen solvent system.- The impurity may be co-crystallizing with the product.- Experiment with different solvent systems. A table of common recrystallization solvents is provided below.- If recrystallization is ineffective, consider other purification techniques such as column chromatography, although the low solubility might make this challenging.

Table 1: Common Solvents for Recrystallization

Solvent/MixtureComments
EthanolA general-purpose solvent for compounds with some polarity.
n-Hexane/AcetoneA good system for compounds that are too soluble in pure acetone.
n-Hexane/Ethyl AcetateCan be effective when impurities are plentiful.
WaterDue to the compound's low solubility (2.4 g/L at 25°C), water can be a good solvent for recrystallization at higher temperatures.[1]
DMF/WaterGiven the solubility in DMF, using water as an antisolvent is a viable strategy.
DMSO/DichloromethaneSimilar to DMF/Water, for compounds soluble in DMSO.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While specific impurity profiles can vary depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: This can include 2,4,6-triaminopyrimidine or its precursor, 5-nitroso-2,4,6-triaminopyrimidine. The nitroso precursor often has a distinct color (e.g., raspberry-red), which can be a visual indicator of its presence.

  • Byproducts of nitrosation/nitration: The synthesis often involves nitrosation followed by oxidation. Incomplete oxidation can leave residual nitroso compounds. Side reactions can also lead to other nitrated or oxidized pyrimidine derivatives.

  • Solvents and reagents: Residual solvents from the reaction or workup, as well as inorganic salts, can also be present.

Q2: My compound is only soluble in DMF and DMSO. How can I recrystallize it?

A2: Recrystallizing a compound that is only soluble in high-boiling point, polar aprotic solvents like DMF or DMSO presents a challenge. A common and effective technique is the antisolvent diffusion method .

  • Principle: The crude product is dissolved in a small amount of the "good" solvent (DMF or DMSO). This solution is then exposed to a "poor" solvent (the antisolvent) in which the product is insoluble. The slow diffusion of the antisolvent into the solution gradually decreases the solubility of the product, promoting slow and controlled crystallization.

  • Methods for Antisolvent Diffusion:

    • Liquid-Liquid Diffusion: Carefully layer the less dense antisolvent on top of the DMF/DMSO solution in a test tube or narrow beaker. Over time, the solvents will mix at the interface, inducing crystallization.

    • Vapor Diffusion: Place the vial containing the DMF/DMSO solution inside a larger sealed container that has a reservoir of a volatile antisolvent (e.g., dichloromethane, diethyl ether). The antisolvent vapor will slowly diffuse into the product solution.

Q3: What is a suitable HPLC method for determining the purity of this compound?

Table 2: Starting HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol
Gradient Start with a high percentage of A and gradually increase B. A starting point could be 5-95% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm or a wavelength determined by UV-Vis scan).
Injection Volume 10 µL
Column Temperature 25-30 °C

Note: This method will likely require optimization for your specific sample and impurity profile.

Experimental Protocols

Protocol 1: Recrystallization by Antisolvent Diffusion

This protocol is designed for compounds with low solubility in common solvents but good solubility in a high-boiling point solvent like DMF.

Materials:

  • Crude this compound

  • Dimethylformamide (DMF)

  • Antisolvent (e.g., deionized water, dichloromethane)

  • Small vial or test tube

  • Larger beaker or jar with a lid

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the minimum amount of crude this compound in DMF at room temperature in a small vial. Gentle warming may be applied if necessary, but avoid high temperatures to prevent decomposition.

  • For Liquid-Liquid Diffusion: Carefully layer the antisolvent (e.g., water) on top of the DMF solution. The volume of the antisolvent should be 2-4 times the volume of the DMF solution.

  • For Vapor Diffusion: Place the uncapped vial containing the DMF solution inside a larger, sealed container (e.g., a beaker covered with parafilm or a jar with a lid). Add the volatile antisolvent (e.g., dichloromethane) to the bottom of the larger container, ensuring the level is below the top of the small vial.

  • Seal the container and allow it to stand undisturbed at room temperature.

  • Crystals should form at the interface (liquid-liquid) or within the vial (vapor diffusion) over a period of several hours to days.

  • Once a sufficient amount of crystals has formed, carefully collect them by filtration.

  • Wash the crystals sparingly with a small amount of the cold antisolvent.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound dissolve Dissolve in minimal hot solvent (e.g., DMF, Water) start->dissolve cool Slow Cooling dissolve->cool filter Filter Crystals cool->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry hplc Purity Analysis (HPLC) dry->hplc end Pure Product hplc->end

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Purification Attempt check_purity Is Purity > 98%? start->check_purity successful Purification Successful check_purity->successful Yes issue Identify Issue check_purity->issue No oiling_out Product Oiled Out issue->oiling_out Oiling low_yield Low Yield issue->low_yield Yield colored_product Colored Product issue->colored_product Color solution1 Change Solvent System / Slower Cooling oiling_out->solution1 solution2 Minimize Solvent / Colder Crystallization low_yield->solution2 solution3 Use Activated Carbon / Lower Temperature colored_product->solution3 retry Retry Purification solution1->retry solution2->retry solution3->retry retry->start

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: Side-Product Analysis in 5-Nitro-2,4,6-triaminopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 5-Nitro-2,4,6-triaminopyrimidine, with a focus on the analysis and control of side-products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products observed during the synthesis of this compound?

A1: The most frequently encountered side-products are the result of N-oxidation of the pyrimidine ring. These include:

  • This compound 1-N-oxide (Mono-N-oxide)

  • This compound 1,3-di-N-oxide (Di-N-oxide)

Hydrolysis of the nitro group or amino groups can also occur under certain conditions, leading to other impurities.

Q2: How are these N-oxide side-products formed?

A2: The formation of N-oxide side-products typically occurs during the oxidation step of a common synthetic precursor, 5-nitroso-2,4,6-triaminopyrimidine. The use of strong oxidizing agents, such as peroxytrifluoroacetic acid, can lead to the oxidation of one or both of the nitrogen atoms at positions 1 and 3 of the pyrimidine ring, in addition to the desired oxidation of the nitroso group to a nitro group.[1]

Q3: What analytical techniques are recommended for the identification and quantification of this compound and its side-products?

A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating and quantifying the main product and its N-oxide impurities. A reverse-phase C18 column is often suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the desired product and any isolated impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and side-products, aiding in their identification.

Troubleshooting Guides

Issue 1: Presence of Unexpected Peaks in HPLC Chromatogram

Potential Cause: Formation of N-oxide side-products.

Troubleshooting Steps:

  • Optimize Oxidation Conditions:

    • Oxidizing Agent: The choice and concentration of the oxidizing agent are critical. Milder oxidizing agents or a stoichiometric amount of a stronger oxidant may reduce N-oxidation.

    • Reaction Temperature: Lowering the reaction temperature can often decrease the rate of side-product formation.

    • Reaction Time: Monitor the reaction progress to avoid prolonged reaction times that can lead to over-oxidation.

  • Purification:

    • Recrystallization: Carefully select a solvent system for recrystallization that allows for the selective precipitation of the desired this compound, leaving the more polar N-oxide impurities in the mother liquor.

    • Column Chromatography: For small-scale purification or for obtaining pure analytical standards of the side-products, column chromatography can be employed.

Experimental Protocol: HPLC Method for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically effective. The exact gradient program should be optimized for the specific separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where all compounds of interest have significant absorbance (e.g., 254 nm).

  • Quantification: Use an external standard method with certified reference standards of this compound and, if available, the N-oxide side-products for accurate quantification.

Issue 2: Low Yield of this compound

Potential Cause: Incomplete reaction, degradation of the product, or formation of a high percentage of side-products.

Troubleshooting Steps:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or HPLC to monitor the consumption of the starting material and the formation of the product and side-products over time to determine the optimal reaction endpoint.

  • Control of pH: In aqueous media, the stability of aminopyrimidines can be pH-dependent. Ensure the pH of the reaction mixture is maintained in a range that favors the desired reaction and minimizes hydrolysis.

  • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Data Presentation

Table 1: Physical Properties of this compound and its N-oxide Side-Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Decomposition Temp. (°C)Density (g/cm³)
This compoundC₄H₆N₆O₂170.13~337-
This compound 1-N-oxideC₄H₆N₆O₃186.132811.88
This compound 1,3-di-N-oxideC₄H₆N₆O₄202.132841.95

Data for N-oxides sourced from literature.[1]

Visualizations

Diagram 1: Synthetic Pathway and Side-Product Formation

G A 5-Nitroso-2,4,6-triaminopyrimidine B This compound (Desired Product) A->B Oxidation C This compound 1-N-oxide (Side-Product) A->C Over-oxidation D This compound 1,3-di-N-oxide (Side-Product) C->D Further Over-oxidation G A Impurity Detected in HPLC B Identify Impurity (MS, NMR) A->B C N-oxide Impurity Confirmed B->C Yes F Other Impurity B->F No D Optimize Oxidation: - Milder Oxidant - Lower Temperature - Shorter Time C->D E Optimize Purification: - Recrystallization - Chromatography C->E H Purity Achieved D->H E->H G Investigate Other Side Reactions (e.g., Hydrolysis) F->G

References

Technical Support Center: Troubleshooting Premature Precipitation of Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and preventing the premature precipitation of synthesis intermediates. The following information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of premature precipitation of my synthesis intermediate?

Premature precipitation of a synthesis intermediate occurs when its solubility limit is exceeded in the reaction mixture. This can be triggered by several factors:

  • Solvent Environment: The polarity of the solvent system is a primary determinant of solubility. A significant mismatch between the polarity of your intermediate and the solvent can lead to precipitation. The general principle of "like dissolves like" is crucial here; polar compounds are more soluble in polar solvents, and non-polar compounds are more soluble in non-polar solvents.[1][2][3][4]

  • Temperature Fluctuations: The solubility of most organic compounds is temperature-dependent. For many solids, solubility increases with temperature.[5][6][7][8] Therefore, a decrease in temperature during the reaction or workup can cause the intermediate to crash out of the solution. Conversely, some compounds exhibit decreased solubility at higher temperatures.

  • pH Changes: If your intermediate has acidic or basic functional groups, its solubility can be highly sensitive to the pH of the reaction mixture.[9][10] Protonation or deprotonation of these groups can significantly alter the polarity and, consequently, the solubility of the molecule.

  • Reaction Progression: As a reaction proceeds, the composition of the mixture changes. The formation of products and byproducts can alter the overall polarity and solvating power of the reaction medium, leading to the precipitation of the intermediate.

  • Concentration Effects: As reactants are consumed and the product is formed, the concentration of the intermediate may increase to a point where it exceeds its solubility limit in the given solvent system.

Q2: My intermediate has precipitated. How can I get it back into solution?

Redissolving a precipitated intermediate requires careful manipulation of the reaction conditions. Here are a few strategies:

  • Gentle Heating: If the solubility of your intermediate is known to increase with temperature, gently warming the reaction mixture while stirring can help redissolve the precipitate.[6][8] Care must be taken to avoid decomposition of the intermediate or other reaction components.

  • Addition of a Co-solvent: Introducing a small amount of a co-solvent in which the intermediate is highly soluble can increase the overall solvating power of the mixture and bring the precipitate back into solution. The choice of co-solvent should be compatible with the reaction chemistry.

  • pH Adjustment: For intermediates with ionizable functional groups, adjusting the pH of the mixture can significantly increase solubility.[9][10] For an acidic intermediate, adding a base to deprotonate it into its more soluble salt form can be effective. For a basic intermediate, adding an acid to form a more soluble salt can work. This should be done cautiously to avoid unwanted side reactions.

Q3: How can I prevent premature precipitation from happening in the first place?

Proactive measures during reaction design and setup can often prevent premature precipitation:

  • Rational Solvent Selection: Choose a solvent or solvent mixture that is appropriate for the polarity of both the reactants and the expected intermediate.[1][2][3][4] Consider the entire reaction pathway and how the polarity of the species in solution will change over time.

  • Temperature Control: Maintain a constant and appropriate temperature throughout the reaction. If a reaction is exothermic and generates heat, ensure adequate cooling to prevent localized temperature drops that could induce precipitation. For reactions where solubility is expected to decrease upon product formation, running the reaction at a slightly elevated temperature (if the reaction is stable) can help maintain solubility.

  • Controlled Reagent Addition: Adding reagents slowly and in a controlled manner can prevent a rapid increase in the concentration of the intermediate, allowing it to remain in solution.

  • Use of Co-solvents: Including a co-solvent in the initial reaction setup can help maintain the solubility of the intermediate as its concentration increases.

Troubleshooting Guides

Guide 1: Systematic Approach to a Precipitation Event

If you encounter unexpected precipitation during your synthesis, follow this systematic troubleshooting workflow:

G start Precipitation Observed check_temp Is the temperature stable and appropriate? start->check_temp adjust_temp Adjust temperature (gentle heating or cooling) check_temp->adjust_temp No check_stirring Is stirring adequate? check_temp->check_stirring Yes adjust_temp->check_stirring increase_stirring Increase stirring rate check_stirring->increase_stirring No analyze_precipitate Isolate and analyze a small sample of the precipitate (e.g., TLC, LC-MS) check_stirring->analyze_precipitate Yes increase_stirring->analyze_precipitate is_intermediate Is the precipitate the desired intermediate? analyze_precipitate->is_intermediate troubleshoot_solubility Proceed to Solubility Troubleshooting is_intermediate->troubleshoot_solubility Yes side_reaction Investigate for side reactions or impurities is_intermediate->side_reaction No end Problem Resolved troubleshoot_solubility->end end_unresolved Problem Unresolved (Consult Supervisor/Senior Scientist) side_reaction->end_unresolved G start Solubility Issue Identified assess_polarity Assess the polarity of the intermediate (e.g., based on functional groups) start->assess_polarity initial_solvent_screen Perform a small-scale solvent screening assess_polarity->initial_solvent_screen is_soluble Is the intermediate soluble in a single solvent? initial_solvent_screen->is_soluble optimize_single_solvent Optimize reaction in the best single solvent is_soluble->optimize_single_solvent Yes co_solvent_screen Perform a co-solvent screening with a good and a poor solvent is_soluble->co_solvent_screen No end Solubility Optimized optimize_single_solvent->end find_optimal_ratio Determine the optimal solvent:co-solvent ratio co_solvent_screen->find_optimal_ratio scale_up Scale up the reaction with the optimized solvent system find_optimal_ratio->scale_up scale_up->end

References

stability issues with 5-Nitro-2,4,6-triaminopyrimidine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitro-2,4,6-triaminopyrimidine, focusing on its stability issues in solution.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a yellow solid with a molecular weight of 170.13 g/mol and a molecular formula of C4H6N6O2.[1][2] Its structure, featuring a pyrimidine ring with three amino groups and a nitro group, makes it a candidate for various chemical applications.[1]

Q2: What is the solubility of this compound in common solvents?

Experimental data on solubility is limited. The compound has poor solubility in water and many common organic solvents.[1] This is attributed to the extensive hydrogen bonding capability of its three amino groups and the polar nature of the nitro substituent.[1] One source indicates a solubility of 2.4 g/L in a solvent at 25°C, though the solvent is not specified.[2] It may have slight, heat-assisted solubility in DMF and DMSO.[3]

Q3: What are the recommended storage conditions for this compound?

It is recommended to store this compound in a dark, cool, and dry place.[1] The solid material is generally stable, but solutions may be more prone to degradation.

Q4: What are the potential degradation pathways for this compound in solution?

Q5: What analytical methods are suitable for assessing the purity and stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for assessing the purity and stability of this compound and its potential degradation products.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after derivatization to increase volatility.[5][7]

Troubleshooting Guides

Issue 1: Compound Precipitation from Solution

Symptoms:

  • The solution appears cloudy or contains solid particles after preparation or upon standing.

  • Difficulty in achieving the desired concentration.

Possible Causes:

  • Low Solubility: The concentration prepared exceeds the solubility limit of the compound in the chosen solvent.

  • Temperature Effects: The compound was dissolved at an elevated temperature, and precipitation occurred upon cooling to room temperature.

  • Solvent Polarity: The polarity of the solvent is not optimal for this highly polar molecule.

Solutions:

  • Consult Solubility Data: Refer to the available solubility information. If your desired concentration is high, consider if a lower concentration is feasible for your experiment.

  • Use Co-solvents: Try using a mixture of solvents. For example, adding a small amount of a polar aprotic solvent like DMSO or DMF to an aqueous buffer might improve solubility.

  • Gentle Heating and Sonication: Use gentle heating and sonication to aid dissolution. However, be aware that prolonged heating may accelerate degradation.

  • pH Adjustment: For aqueous solutions, the pH can significantly impact the solubility of compounds with amino groups. Experiment with adjusting the pH to see if it improves solubility.

Issue 2: Discoloration of the Solution Over Time

Symptoms:

  • A freshly prepared, light-yellow solution darkens to orange, brown, or a deeper yellow upon storage.

Possible Causes:

  • Degradation: The color change is likely due to the formation of degradation products. This can be initiated by exposure to light, elevated temperatures, or reactive species in the solvent.

  • Oxidation: The amino groups are susceptible to oxidation, which can lead to colored byproducts.

Solutions:

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Refrigerate or Freeze: Store solutions at low temperatures (2-8 °C or -20 °C) to slow down the rate of degradation.

  • Use Freshly Prepared Solutions: For sensitive experiments, it is best to prepare the solution immediately before use.

  • Inert Atmosphere: If oxidation is suspected, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) may help.

Issue 3: Inconsistent Experimental Results

Symptoms:

  • Poor reproducibility of experimental results using different batches of the compound or solutions prepared at different times.

  • Loss of biological activity or chemical reactivity over time.

Possible Causes:

  • Compound Degradation: The active concentration of the compound is decreasing over time due to instability in the solution.

  • Batch-to-Batch Purity Variation: The purity of the solid compound may vary between different batches.

Solutions:

  • Perform Stability Studies: Conduct a preliminary stability study of your compound in the specific solvent and conditions of your experiment. Use an analytical technique like HPLC to quantify the amount of parent compound remaining over time.

  • Purity Check: Always check the purity of a new batch of the compound before use, for example, by measuring its melting point or running an HPLC analysis.

  • Standardize Solution Preparation: Ensure that the procedure for preparing solutions is consistent, including the solvent source, temperature, and dissolution time.

Data and Protocols

Table 1: Solubility and Properties of this compound
PropertyValueReference
Molecular FormulaC4H6N6O2[1][2]
Molecular Weight170.13 g/mol [1]
AppearanceYellow Solid[2]
Solubility (unspecified solvent, 25°C)2.4 g/L[2]
Solubility in WaterPoor[1]
Solubility in Organic SolventsLimited[1]
Slight Solubility (with heating)DMF, DMSO[3]
Experimental Protocol: HPLC Method for Stability Assessment

This is a general protocol that should be optimized for your specific instrumentation and experimental needs.

Objective: To quantify the concentration of this compound in solution over time to assess its stability.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid (or other appropriate buffer components)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. A typical starting point could be a gradient from 10% to 90% acetonitrile over 15 minutes.

  • Standard Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO or acetonitrile). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Prepare your experimental samples by dissolving this compound in your desired solvent system at the desired concentration.

  • Time-Zero Analysis: Immediately after preparation, inject an aliquot of your experimental sample and the calibration standards into the HPLC system.

  • Incubation: Store your experimental samples under the desired conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of each experimental sample and inject it into the HPLC system.

  • Data Analysis:

    • Generate a calibration curve from the peak areas of your standard solutions.

    • Determine the concentration of this compound in your experimental samples at each time point by comparing their peak areas to the calibration curve.

    • Plot the concentration of the compound as a function of time to determine the degradation rate.

Visualizations

Troubleshooting_Workflow start Stability Issue Observed (e.g., precipitation, color change) check_solubility Is the concentration below the known solubility limit? start->check_solubility check_conditions Review Storage and Experimental Conditions check_solubility->check_conditions Yes lower_concentration Lower Concentration or Use Co-solvent check_solubility->lower_concentration No prepare_fresh Prepare Fresh Solution check_conditions->prepare_fresh analytical_check Perform Analytical Check (e.g., HPLC) prepare_fresh->analytical_check degradation_confirmed Degradation Confirmed analytical_check->degradation_confirmed Purity Decreased end_ok Issue Resolved analytical_check->end_ok Purity OK modify_conditions Modify Conditions: - Lower Temperature - Protect from Light - Use Inert Atmosphere degradation_confirmed->modify_conditions modify_conditions->prepare_fresh end_persist Issue Persists: Consider alternative solvent or derivatization modify_conditions->end_persist lower_concentration->prepare_fresh

Caption: Troubleshooting workflow for stability issues.

Hypothetical_Degradation_Pathway parent This compound hydrolysis Hydrolysis (Strong Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photolysis (UV Light) parent->photolysis hydrolysis_products Hydroxylated and/or De-aminated Pyrimidines hydrolysis->hydrolysis_products oxidation_products N-Oxides or Polymeric Products oxidation->oxidation_products photolysis_products Radical Species and Rearrangement Products photolysis->photolysis_products

Caption: Potential degradation pathways.

References

Technical Support Center: Refining Protocols for Handling Energetic Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with energetic pyrimidine compounds. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Purification

  • Question: My pyrimidine synthesis reaction is resulting in a low yield. What are the common causes and how can I troubleshoot this?

    • Answer: Low yields in pyrimidine synthesis can stem from several factors. Firstly, ensure all reactants are pure and dry, as moisture can interfere with many condensation reactions. The choice of solvent and catalyst is also crucial; for instance, some syntheses benefit from a basic catalyst, while others may require acidic conditions.[1][2] Reaction temperature and time are also critical parameters to optimize. Consider performing small-scale trial reactions to screen different conditions. If the issue persists, alternative synthetic routes, such as those starting from different precursors like β-enaminonamides or α,β-unsaturated ketoximes, could be explored.[1][2] Finally, purification methods should be scrutinized. Column chromatography with an appropriate solvent system is often necessary to isolate the desired product from byproducts and unreacted starting materials.

  • Question: I am observing unexpected side products in my reaction mixture. How can I identify and minimize them?

    • Answer: The formation of side products is a common challenge. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for identifying the structure of these impurities.[3][4][5] Common side reactions include polymerization, incomplete cyclization, or reactions involving functional groups on your starting materials. To minimize side products, you can adjust the reaction stoichiometry, change the order of reagent addition, or modify the reaction temperature. For instance, adding a key reagent slowly at a lower temperature can sometimes prevent unwanted side reactions.

Handling & Safety

  • Question: What are the primary safety precautions I should take when handling energetic pyrimidine compounds?

    • Answer: Energetic pyrimidines are a class of materials that can release a significant amount of energy.[6] Therefore, stringent safety protocols are paramount. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. It is crucial to handle only small quantities of the material and to avoid conditions that could lead to initiation, such as friction, impact, and electrostatic discharge.[7] Before synthesizing a new compound, it is advisable to perform theoretical calculations to predict its energetic properties and stability.[8]

  • Question: How can I assess the thermal stability of my newly synthesized pyrimidine compound?

    • Answer: Thermal stability is a critical parameter for energetic materials.[9] The most common techniques for assessing thermal stability are Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG).[9][10] DSC measures the heat flow into or out of a sample as it is heated, allowing for the determination of melting points, decomposition temperatures, and enthalpies of reaction.[11][12][13] TG measures the change in mass of a sample as a function of temperature, providing information about decomposition pathways.[9] It is important to use a small sample size and a controlled heating rate during these analyses to ensure safety and obtain reliable data.

Characterization & Analysis

  • Question: I am having difficulty interpreting the spectroscopic data (IR, NMR) for my pyrimidine derivative. What are the characteristic peaks I should look for?

    • Answer: The interpretation of spectroscopic data is key to confirming the structure of your compound.

      • Infrared (IR) Spectroscopy: Look for characteristic vibration frequencies. For example, C=N stretching in the aromatic ring typically appears around 1525-1575 cm⁻¹. If your compound has other functional groups, such as C=O or N-H, their characteristic peaks should also be present.[3]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons on the pyrimidine ring will depend on the other substituents. Aromatic protons generally appear in the downfield region of the ¹H NMR spectrum.[3] ¹³C NMR will show characteristic peaks for the carbon atoms in the pyrimidine ring.

  • Question: My Differential Scanning Calorimetry (DSC) results for the same compound are inconsistent. What could be the cause?

    • Answer: Discrepancies in DSC results can be frustrating but are often traceable to methodological issues.[9] Ensure that your sample is homogenous and that the sample mass is consistent between runs. The heating rate can significantly affect the observed decomposition temperature; therefore, using the same heating rate for all experiments is crucial for comparability.[10] The type of crucible (e.g., aluminum, copper) and the atmosphere (e.g., inert or oxidative) can also influence the results. It is good practice to calibrate the instrument regularly with known standards.

Data Presentation

Table 1: Thermal Properties of Selected Energetic Pyrimidine Compounds

CompoundDecomposition Temperature (Td) (°C)Detonation Velocity (D) (m/s)Density (ρ) (g/cm³)Impact Sensitivity (IS) (J)Friction Sensitivity (FS) (N)Reference
RDX (Reference) -87951.82--[7]
HMX (Reference) 2809144-5102[7]
Compound 4 147.585081.80--[7]
Compound 5 -86981.85--[7]
Compound 6 28789221.8930>360[7]

Table 2: Characteristic IR and ¹H NMR Spectral Data for Pyrimidine Derivatives

Functional Group / ProtonIR Vibration Frequency (cm⁻¹)¹H NMR Chemical Shift (δ ppm)Reference
Aromatic C-H 2920-29786.5-9.16[3]
C=O 1620-1699-[3]
C=C (aromatic) 1570-1596-[3]
C=N (aromatic) 1525-1575-[3]
C-Cl ~700-[3]

Experimental Protocols

Protocol 1: General Procedure for Synthesis of a Substituted Pyrimidine

This protocol is a generalized procedure and may require optimization for specific target molecules.

  • Reactant Preparation: Dissolve the starting materials (e.g., a chalcone and urea or thiourea) in a suitable solvent (e.g., ethanol, DMF) in a round-bottom flask.[14][15][16]

  • Catalyst Addition: Add a catalytic amount of an acid or base (e.g., acetic acid, potassium hydroxide) to the reaction mixture.[15][16]

  • Reaction: Heat the mixture under reflux for a specified period (e.g., 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[15][16]

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.[15][16]

  • Isolation: Collect the precipitated solid by filtration, wash it with a suitable solvent (e.g., water, ethanol), and dry it.

  • Purification: Recrystallize the crude product from an appropriate solvent or purify it by column chromatography to obtain the pure pyrimidine derivative.[16]

Protocol 2: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount of the energetic pyrimidine compound (typically 1-5 mg) into a DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Experimental Parameters: Set the desired temperature program, including the starting temperature, ending temperature, and heating rate (e.g., 5, 10, or 20 °C/min).[10] Select the appropriate atmosphere (e.g., nitrogen, air).

  • Data Acquisition: Start the DSC run and record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition, the peak decomposition temperature, and the enthalpy of decomposition.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_characterization Characterization Reactants Reactants & Solvent Catalyst Catalyst Addition Reactants->Catalyst Reflux Reflux & Monitoring (TLC) Catalyst->Reflux Quench Quench in Ice Water Reflux->Quench Filter Filtration & Washing Quench->Filter Dry Drying Filter->Dry Purify Recrystallization or Column Chromatography Dry->Purify Analysis Spectroscopic Analysis (NMR, IR, MS) Purify->Analysis Thermal Thermal Analysis (DSC, TGA) Analysis->Thermal

Caption: A typical experimental workflow for the synthesis and characterization of energetic pyrimidine compounds.

troubleshooting_synthesis Start Low Yield in Synthesis? CheckReactants Check Purity & Dryness of Reactants/Solvents Start->CheckReactants Yes OptimizeConditions Optimize Reaction (Temp, Time, Catalyst) CheckReactants->OptimizeConditions Purification Evaluate Purification Method OptimizeConditions->Purification AlternativeRoute Consider Alternative Synthetic Route Purification->AlternativeRoute Success Yield Improved AlternativeRoute->Success

Caption: A logical troubleshooting guide for addressing low yields in pyrimidine synthesis.

signaling_pathway_placeholder cluster_denovo De Novo Pyrimidine Synthesis cluster_regulation Regulation CPSII Carbamoyl Phosphate Synthetase II (CPS II) CarbamoylPhosphate Carbamoyl Phosphate CPSII->CarbamoylPhosphate Aspartate Aspartate OroticAcid Orotic Acid CarbamoylPhosphate->OroticAcid + Aspartate UMP Uridine Monophosphate (UMP) OroticAcid->UMP UTP_CTP UTP & CTP UMP->UTP_CTP Phosphorylation UTP UTP UTP->CPSII Feedback Inhibition PRPP PRPP PRPP->CPSII Activation

Caption: Simplified diagram of the de novo pyrimidine synthesis pathway and its regulation.[17][18]

References

Technical Support Center: Optimizing Particle Size Distribution of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the particle size optimization of pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to improve the particle size distribution of pyrimidine derivatives?

A1: The most common methods include recrystallization (solvent-antisolvent, cooling), high-pressure homogenization, spray drying, and sonocrystallization. Each technique offers distinct advantages and is suitable for different stages of drug development and desired particle size ranges.

Q2: Why is controlling the particle size of pyrimidine derivatives important?

A2: Particle size is a critical quality attribute for active pharmaceutical ingredients (APIs), including pyrimidine derivatives.[1] It significantly impacts the manufacturability of the drug product (e.g., flowability, content uniformity) and its clinical performance, including dissolution rate and bioavailability.[1][2] For poorly soluble compounds, reducing particle size increases the surface area, which can enhance the dissolution rate.[3]

Q3: What are the key characterization techniques for determining the particle size distribution of pyrimidine derivatives?

A3: Several techniques are available, with the choice depending on the particle size range and the nature of the sample. Common methods include:

  • Laser Diffraction: A widely used technique for particles ranging from submicron to millimeters in size.[4]

  • Dynamic Light Scattering (DLS): Suitable for nanoparticles and sub-micron particles.

  • Microscopy (e.g., Scanning Electron Microscopy - SEM): Provides direct visualization of particle size and morphology.

  • Sieve Analysis: A traditional method for larger particles.

Troubleshooting Guides

Recrystallization

Q4: My pyrimidine derivative forms needles or long rods during recrystallization, leading to poor flowability. How can I modify the crystal habit?

A4: Needle-like crystals are a common issue. To obtain more equant (blocky) crystals, you can try the following:

  • Optimize the Solvent System: Experiment with different solvent and antisolvent combinations. The choice of solvent can significantly influence crystal habit.[5] For compounds soluble only in high-boiling point solvents like DMF or DMSO, diffusion crystallization using a miscible antisolvent can be effective.[6]

  • Control the Cooling Rate: Slow cooling generally favors the growth of larger, more well-defined crystals.[7] Rapid cooling can lead to the formation of smaller, less uniform particles.[]

  • Adjust Supersaturation: High supersaturation can lead to rapid nucleation and the formation of needle-like crystals. Try to maintain a lower level of supersaturation.[]

  • Use Additives: Small amounts of certain additives can sometimes inhibit growth on specific crystal faces, leading to a change in habit.

Q5: No crystals are forming after cooling the solution. What should I do?

A5: This is a common problem in crystallization. Here are some steps to induce crystallization:

  • Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.[9]

  • Seed the solution: Add a tiny crystal of the pure compound to the solution. This will act as a template for crystal growth.[10]

  • Reduce the solvent volume: If too much solvent was added, the solution may not be supersaturated upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[9]

  • Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.[10]

Q6: My compound "oils out" instead of crystallizing. How can I fix this?

A6: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated to a very high degree. To address this:

  • Add more solvent: Re-heat the solution and add more of the "good" solvent to decrease the supersaturation level before cooling again.[9]

  • Lower the crystallization temperature: Try to induce crystallization at a temperature below the melting point of your compound.

  • Change the solvent system: A different solvent or solvent/antisolvent combination may prevent oiling out.

Spray Drying

Q7: The yield of my spray-dried pyrimidine derivative is low. How can I improve it?

A7: Low yield is a frequent challenge in spray drying, especially at the lab scale. Consider these factors:

  • Optimize Process Parameters: Inlet temperature, atomizing gas flow rate, and feed rate all influence yield.[11][12] A design of experiments (DoE) approach can help identify the optimal settings.[13]

  • Formulation Composition: The type and concentration of polymers and other excipients can affect the stickiness of the product and its adherence to the drying chamber walls.[13]

  • Solid Load: A very low solid concentration in the feed solution can sometimes lead to lower yields. Experiment with slightly higher concentrations.[13]

Q8: The particle size of my spray-dried powder is too large. How can I reduce it?

A8: To achieve a smaller particle size in spray drying:

  • Increase the Atomization Gas Flow Rate: Higher atomization energy breaks the liquid feed into finer droplets, resulting in smaller dried particles.[11][13]

  • Decrease the Feed Rate: A lower feed rate can lead to smaller droplet formation.[3]

  • Decrease the Solid Concentration in the Feed: A more dilute solution will result in smaller particles after the solvent evaporates.[14]

  • Use a Nozzle with a Smaller Orifice: The choice of nozzle has a significant impact on the initial droplet size.

Q9: My spray-dried product is amorphous, but I need a crystalline form. What can I do?

A9: Spray drying often produces amorphous material due to the rapid evaporation of the solvent.[14] To promote crystallinity:

  • Optimize Solvent Choice: The solvent system can influence the final solid state of the product.

  • Control the Outlet Temperature (Tout): A higher Tout, closer to the glass transition temperature (Tg) of the material, might provide enough mobility for molecules to arrange into a crystalline lattice, but this needs to be carefully balanced to avoid degradation.

  • Post-Processing: Annealing the spray-dried powder at a temperature between the Tg and the melting point might induce crystallization.

High-Pressure Homogenization (HPH)

Q10: I am not achieving the desired particle size reduction with HPH. What are the possible reasons?

A10: Insufficient particle size reduction can be due to several factors:

  • Inadequate Homogenization Pressure: The applied pressure is a critical parameter. Higher pressures generally lead to smaller particle sizes.

  • Insufficient Number of Passes: For many formulations, multiple passes through the homogenizer are necessary to achieve the target particle size.

  • Formulation Issues: The viscosity of the suspension and the presence of stabilizers can affect the efficiency of the homogenization process.

  • Equipment Issues: Worn homogenizing valves or incorrect equipment setup can lead to suboptimal performance.

Q11: I am observing particle aggregation after high-pressure homogenization. How can I prevent this?

A11: Aggregation is a common issue when dealing with nanoparticles. To prevent it:

  • Use of Stabilizers: Incorporate appropriate stabilizers (surfactants or polymers) into your formulation to prevent the newly formed small particles from re-agglomerating.

  • Optimize Stabilizer Concentration: The concentration of the stabilizer is crucial. Too little may not be effective, while too much can have other undesirable effects.

  • Control Temperature: The heat generated during homogenization can sometimes promote aggregation. Using a cooling system may be necessary.[15]

Sonocrystallization

Q12: I am not seeing a significant reduction in particle size with sonocrystallization. What should I adjust?

A12: The effectiveness of sonocrystallization depends on several parameters:

  • Sonication Power and Frequency: Higher power generally leads to a greater reduction in particle size. The frequency of the ultrasound can also play a role.

  • Sonication Time: The duration of sonication is important. Insufficient sonication time may not be effective.

  • Probe Position: The position of the ultrasonic probe in the crystallizer can affect the distribution of ultrasonic energy.

  • Supersaturation Level: Sonication is most effective at inducing nucleation at lower supersaturation levels.[16]

Q13: Sonocrystallization is causing crystal fragmentation and generating too many fines. How can I avoid this?

A13: Excessive sonication power or duration can lead to the fragmentation of already formed crystals.[15]

  • Pulsed Sonication: Instead of continuous sonication, try using pulsed ultrasound. This can provide enough energy to induce nucleation without causing excessive fragmentation.

  • Apply Ultrasound Only During the Nucleation Phase: Applying ultrasound only at the beginning of the crystallization process to induce nucleation, and then turning it off during the crystal growth phase, can help to avoid fragmentation.

  • Optimize Power and Duration: Reduce the sonication power and/or the duration of the sonication to find a balance between nucleation enhancement and fragmentation.

Experimental Protocols

Solvent-Antisolvent Recrystallization

Objective: To obtain smaller and more uniform crystals of a pyrimidine derivative.

Materials:

  • Pyrimidine derivative

  • "Good" solvent (in which the compound is highly soluble)

  • "Antisolvent" (in which the compound is poorly soluble, but is miscible with the good solvent)

Procedure:

  • Dissolve the pyrimidine derivative in a minimal amount of the "good" solvent at a slightly elevated temperature to create a clear, saturated, or near-saturated solution.[10]

  • Filter the hot solution if any insoluble impurities are present.[10]

  • Slowly add the antisolvent to the solution with constant stirring. The addition rate is a critical parameter; a slower addition rate generally leads to the formation of larger, more well-formed crystals.

  • Continue adding the antisolvent until the solution becomes cloudy, indicating the onset of precipitation.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize the yield of the crystals.[10]

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent/antisolvent mixture.[7]

  • Dry the crystals under vacuum.

Nano Spray Drying

Objective: To produce fine particles of a pyrimidine derivative with a narrow size distribution.

Procedure:

  • Prepare a dilute solution of the pyrimidine derivative and a suitable polymer (e.g., HPMCAS, PVP) in an appropriate solvent system (e.g., acetone/water, methanol). A typical solid concentration is in the range of 1-5% (w/v).[13]

  • Set the spray dryer parameters. These will need to be optimized for each specific formulation, but typical starting points for a lab-scale spray dryer are:

    • Inlet Temperature: 120-160 °C

    • Atomizing Gas Flow Rate: 35-45 L/min

    • Feed Rate: 2-5 mL/min

    • Aspirator Rate: 80-100%

  • Prime the system by spraying the pure solvent for a few minutes.

  • Switch to the drug solution and collect the dried powder.

  • After the solution has been sprayed, continue to run the system with pure solvent to collect any remaining product.

  • Characterize the collected powder for particle size, morphology, and solid-state properties.

Quantitative Data Summary

Table 1: Effect of Recrystallization Solvent System on Particle Size of a Pyrimidine Derivative (PYX). [17]

Solvent System (Solvent - Antisolvent)Median Particle Diameter (d50) (µm)
Raw PYX73.75
NMP - Ethanol< 10
NMP - n-hexane< 10
NMP - Acetonitrile< 10
DMF - Acetonitrile< 10
DMF - Ethanol< 10

Table 2: Influence of Spray Drying Parameters on Particle Size. [11]

Inlet Temperature (°C)Atomizing Air Flow (L/h)Feed Flow Rate (L/h)Resulting Particle Size (nm)
1204000.18289.1
1406000.18129.5
1206000.30444.8
1404000.30254.3

Visualizations

Signaling Pathway

Growth factor signaling, for instance through the mTOR pathway, stimulates de novo pyrimidine synthesis to support cell growth and proliferation.[18][19] The bioavailability of pyrimidine derivative kinase inhibitors targeting this pathway can be significantly influenced by their particle size, affecting their dissolution and absorption.

mTOR_Pyrimidine_Pathway Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 CAD CAD S6K1->CAD De_Novo_Pyrimidine_Synthesis De Novo Pyrimidine Synthesis CAD->De_Novo_Pyrimidine_Synthesis Cell_Growth_Proliferation Cell Growth & Proliferation De_Novo_Pyrimidine_Synthesis->Cell_Growth_Proliferation Pyrimidine_Derivative_Inhibitor Pyrimidine Derivative Kinase Inhibitor Pyrimidine_Derivative_Inhibitor->mTORC1 Inhibits

Caption: mTOR signaling pathway and its role in pyrimidine synthesis.

Experimental Workflow

The following diagram illustrates a general workflow for optimizing the particle size of a new pyrimidine derivative.

Particle_Size_Optimization_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Optimization & Analysis cluster_3 Phase 4: Final Selection Define_Target Define Target Particle Size Distribution (PSD) Initial_Characterization Characterize Initial API (PSD, Morphology, Solubility) Define_Target->Initial_Characterization Recrystallization Recrystallization (Solvent Screen) Initial_Characterization->Recrystallization Milling Milling (e.g., Jet Milling) Initial_Characterization->Milling Spray_Drying Spray Drying (Feasibility) Initial_Characterization->Spray_Drying Homogenization High-Pressure Homogenization Initial_Characterization->Homogenization DoE Design of Experiments (DoE) for Selected Method(s) Recrystallization->DoE Milling->DoE Spray_Drying->DoE Homogenization->DoE Characterize_Optimized_API Characterize Optimized API (PSD, Purity, Solid State) DoE->Characterize_Optimized_API Assess_Performance Assess Performance (Dissolution, Stability) Characterize_Optimized_API->Assess_Performance Final_Method_Selection Final Method Selection & Scale-up Considerations Assess_Performance->Final_Method_Selection

Caption: Workflow for particle size optimization of pyrimidine derivatives.

References

Validation & Comparative

A Comparative Guide to 5-Nitro-2,4,6-triaminopyrimidine and Other Insensitive Explosives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of energetic materials, the pursuit of compounds that offer a balance between high performance and low sensitivity is paramount. Insensitive high explosives (IHEs) are designed to be exceptionally stable, resisting accidental detonation from stimuli such as shock, friction, or heat.[1][2] This guide provides an objective comparison of 5-Nitro-2,4,6-triaminopyrimidine (ANPy) against other well-established insensitive explosives, supported by experimental data.

Performance and Sensitivity Comparison

The following table summarizes key performance and sensitivity characteristics of ANPy and other notable insensitive explosives like 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB), 3-Nitro-1,2,4-triazol-5-one (NTO), and 1,1-diamino-2,2-dinitroethene (FOX-7).

PropertyThis compound (ANPy)TATBNTOFOX-7
Chemical Formula C₄H₆N₆O₂[3]C₆H₆N₆O₆[1]C₂H₂N₄O₃[4]C₂H₄N₄O₄[5]
Density (g/cm³) ~1.801.93[1]1.9[6]1.885[7]
Detonation Velocity (m/s) Data Not Available7,350[1]8,500[6]8,870 (calculated)[8], 8,335 (at 1.76 g/cm³)[9]
Detonation Pressure (GPa) Data Not Available~26~31~34
Impact Sensitivity (H₅₀, cm) Data Not Available>320[10]Comparable to TATB[11]126 - 159 (2kg mass)[7]
Friction Sensitivity (N) Data Not Available>360Very Low[6]Very Insensitive[10]
Decomposition Temp. (°C) Data Not Available350 (Melting)[1]272[10]221[5]

In-Depth Comparison of Insensitive Explosives

This compound (ANPy)

ANPy is a heterocyclic nitroamine that has garnered interest as a potential insensitive explosive. While comprehensive performance data is not as widely published as for other materials, its molecular structure suggests a high degree of thermal stability. Research into related pyrimidine-based energetic materials indicates a promising avenue for developing explosives with favorable safety characteristics.

1,3,5-Triamino-2,4,6-trinitrobenzene (TATB)

TATB is often considered the benchmark for insensitive high explosives.[12] It is an aromatic explosive that is exceptionally difficult to detonate accidentally, making it suitable for applications where extreme safety is a priority, such as in nuclear weapons.[1][13] Its remarkable insensitivity is attributed to extensive intramolecular and intermolecular hydrogen bonding, which provides significant molecular stability.[12] While its performance is somewhat lower than more sensitive explosives like RDX, its safety profile is unparalleled.[1][10]

3-Nitro-1,2,4-triazol-5-one (NTO)

NTO has emerged as a vital insensitive explosive, offering a compelling balance of performance close to that of RDX with an insensitivity level comparable to TATB.[10][11] This makes it a potential replacement for RDX in various formulations for insensitive munitions (IM).[12] NTO also exhibits good thermal stability, decomposing at around 272°C.[10]

1,1-diamino-2,2-dinitroethene (FOX-7)

First synthesized in 1998, FOX-7 is a powerful yet insensitive explosive.[7][8] Its performance is comparable to or even slightly superior to RDX, while its sensitivity to impact and friction is significantly lower.[5][8][14] This combination of high energy and enhanced safety makes FOX-7 a highly attractive component for advanced, IM-compliant explosive compositions.[5][14]

Experimental Protocols

The characterization of insensitive explosives relies on a suite of standardized tests to quantify their sensitivity to various stimuli.

Impact Sensitivity Testing (Drop Hammer Test)

This test measures the sensitivity of an explosive to impact.

  • Apparatus: A common apparatus is the ERL Type 12 or BAM Fallhammer machine.[15][16] It consists of a steel weight (e.g., 2.5 kg) that is dropped from a variable height onto a sample of the explosive.[15][17]

  • Sample Preparation: A small, precisely measured amount of the explosive (e.g., 35-40 mg) is placed between a steel anvil and a striker pin.[17] In some protocols, grit paper is placed between the sample and the anvil to increase the likelihood of initiation.[15][17]

  • Procedure: The test is typically conducted using the Bruceton "up-and-down" method. An initial drop height is chosen. If a reaction (a "Go," often determined by an acoustic threshold) occurs, the next drop is from a lower height.[17] If there is no reaction (a "No-Go"), the next drop is from a higher height.[17]

  • Data Analysis: After a series of drops, the data is statistically analyzed to determine the H₅₀ value, which is the height from which there is a 50% probability of causing a reaction.[17] A higher H₅₀ value indicates a less sensitive material.

Friction Sensitivity Testing (BAM Friction Test)

This test evaluates an explosive's sensitivity to frictional stimuli.

  • Apparatus: The BAM friction tester consists of a fixed porcelain peg and a moving porcelain plate, both with specified surface roughness.[18][19] A loading arm with various weights allows for the application of a range of forces.[19]

  • Sample Preparation: A small volume (approx. 10 mm³) of the powdered or paste-like substance is placed on the porcelain plate.[20]

  • Procedure: The porcelain peg is lowered onto the sample, and a specific load is applied via the weighted arm. An electric motor then moves the plate back and forth under the peg for a set distance (e.g., 10 mm).[19][21] The test is repeated six times at a given load.

  • Data Analysis: The result is reported as the lowest load at which a reaction (e.g., spark, crackling, or explosion) is observed.[21] A higher force value indicates lower friction sensitivity. A material is generally considered insensitive to friction if it does not react at the maximum load of the apparatus (typically 360 N).[19]

Thermal Stability Analysis (DSC/TGA)

These methods are used to determine the thermal behavior and decomposition characteristics of energetic materials.

  • Apparatus: A Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA) are used. These instruments can often be combined into a single unit (SDT).[22][23]

  • Procedure:

    • DSC: A small sample of the material and an inert reference are heated at a controlled rate. The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. This reveals exothermic (heat-releasing) or endothermic (heat-absorbing) events, such as decomposition or melting.[23][24]

    • TGA: This technique measures the change in mass of a sample as it is heated at a controlled rate.[24] Mass loss indicates decomposition or evaporation.

  • Data Analysis: The data from DSC and TGA provide crucial information on the decomposition temperature, the amount of energy released, and the kinetics of the decomposition process, all of which are vital for assessing thermal stability.[25][26]

Visualization of Insensitive Explosive Selection Logic

The selection of an appropriate insensitive explosive is a critical decision that depends on the specific requirements of the application, primarily balancing the need for energetic performance against safety constraints.

InsensitiveExplosiveSelection start Define Application Requirements performance High Performance Required? start->performance safety Extreme Safety (IM Compliance) Required? performance->safety Yes nto Consider NTO (Good Balance of Power & Insensitivity) performance->nto No fox7 Consider FOX-7 (High Power, Good Insensitivity) safety->fox7 Yes safety->nto No cost Cost-Effective Solution Needed? tatb Consider TATB (Ultimate Insensitivity, Lower Power) cost->tatb No anpy Evaluate ANPy & Other Novel Formulations cost->anpy Yes fox7->cost nto->cost

Caption: Workflow for selecting an insensitive explosive based on key application criteria.

References

A Comparative Analysis of the Detonation Performance of Nitropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the detonation performance of several nitropyrimidine derivatives, a class of energetic materials with potential applications in various fields. The information presented herein is a compilation of experimental and theoretical data from recent scientific literature, intended to assist researchers in evaluating and selecting compounds for further investigation.

Data Presentation: A Side-by-Side Look at Performance

The following table summarizes key detonation performance parameters for a selection of nitropyrimidine derivatives. It is important to note that a significant portion of the available data is derived from theoretical calculations, which provide valuable estimates but should be validated by experimental results.

Compound NameAbbreviationDensity (ρ) (g/cm³)Detonation Velocity (D) (m/s)Detonation Pressure (P) (GPa)Impact Sensitivity (IS) (J)Friction Sensitivity (FS) (N)Data Type
2,4,6-Triamino-5-nitropyrimidine-1,3-dioxide-1.959169->60>360Experimental [1][2]
N-(7-oxo-6,7-dihydro-[2][3][4]oxadiazolo[3,4-d]pyrimidin-5-yl)nitramideCompound 11.84808926.9≥15>360Calculated [1][5]
2,4,6-Triamino-5-nitropyrimidin-1-ium nitrateCompound 21.85864429.6≥15>360Calculated [1][5]
4,6-Diamino-5-nitro-2-oxo-2,3-dihydropyrimidin-1-ium nitrateCompound 31.81799626.0≥15>360Calculated [1][5]

Key Experimental and Computational Methodologies

The determination of detonation performance and sensitivity of energetic materials involves a combination of specialized experimental techniques and computational modeling.

Experimental Protocols

1. Detonation Velocity Measurement:

  • Rate Stick Test: A common method involves packing the explosive material into a long, cylindrical tube of a known diameter. The detonation is initiated at one end, and the time it takes for the detonation wave to travel between two or more embedded probes (such as ionization pins or optical fibers) is measured. The detonation velocity is then calculated from the distance between the probes and the measured time interval.

2. Detonation Pressure Measurement:

  • Plate Dent Test: This test involves detonating a cylindrical charge of the explosive in direct contact with a thick witness plate made of a standardized material (e.g., steel). The detonation pressure is correlated to the depth of the dent created in the plate. This method provides a relative measure of the explosive's brisance or shattering effect.

3. Sensitivity to Mechanical Stimuli:

  • Impact Sensitivity (BAM Fallhammer): This test determines the sensitivity of an explosive to impact. A specified weight is dropped from varying heights onto a small sample of the material placed in a standardized apparatus. The impact energy at which a reaction (e.g., explosion, smoke, or decomposition) is observed in 50% of the trials (the H50 value) is determined.

  • Friction Sensitivity (BAM Friction Apparatus): This method assesses the sensitivity of a material to frictional forces. A sample is placed on a porcelain plate and subjected to a moving porcelain pin under a specified load. The test determines the load at which a reaction occurs.

Computational Protocols

1. Density Functional Theory (DFT):

  • DFT calculations are widely used to predict the molecular properties of energetic materials. By determining the optimized molecular geometry and electronic structure, properties such as the heat of formation can be calculated. These, in turn, are used as inputs for further performance predictions.

2. Empirical and Semi-Empirical Methods:

  • Kamlet-Jacobs (K-J) Equations: These are a set of empirical equations used to estimate the detonation velocity and pressure of an explosive based on its elemental composition, density, and heat of formation.

  • EXPLO5 Program: This is a thermochemical code used to calculate the detonation parameters of explosives. It is based on the Becker-Kistiakowsky-Wilson (BKW) equation of state for the detonation products.

Visualization of Structure-Performance Relationship

The following diagram illustrates the logical relationship between the structural features of the pyrimidine-based energetic materials and their resulting detonation performance and sensitivity.

G cluster_structure Molecular Structure cluster_properties Key Properties cluster_performance Detonation Performance cluster_sensitivity Sensitivity Pyrimidine_Backbone Pyrimidine Backbone Functional_Groups Functional Groups (-NO2, -NH2, N-oxide) Pyrimidine_Backbone->Functional_Groups Density Density (ρ) Functional_Groups->Density Heat_of_Formation Heat of Formation (ΔHf) Functional_Groups->Heat_of_Formation Impact_Sensitivity Impact Sensitivity Functional_Groups->Impact_Sensitivity Detonation_Velocity Detonation Velocity (D) Density->Detonation_Velocity Detonation_Pressure Detonation Pressure (P) Density->Detonation_Pressure Heat_of_Formation->Detonation_Velocity Heat_of_Formation->Detonation_Pressure Friction_Sensitivity Friction Sensitivity Functional_groups Functional_groups Functional_groups->Friction_Sensitivity

Caption: Relationship between molecular structure and explosive properties.

Experimental Workflow for Characterization

The general workflow for characterizing a novel energetic material is depicted below. This process integrates computational prediction with experimental synthesis and testing to ensure a comprehensive evaluation of the material's properties.

G cluster_computational Computational Design cluster_synthesis Synthesis cluster_experimental Experimental Characterization A Molecular Design (DFT Calculations) B Performance Prediction (e.g., K-J, EXPLO5) A->B C Chemical Synthesis B->C D Structural Analysis (NMR, IR, X-ray) C->D E Performance Testing (Detonation Velocity, Pressure) D->E F Sensitivity Testing (Impact, Friction) D->F

References

A Comparative Analysis of C-amino versus N-amino Nitroazoles in Energetic Materials Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between C-amino and N-amino nitroazoles is critical for the rational design of next-generation energetic materials. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of synthetic pathways.

The strategic placement of an amino group on a nitroazole ring, either on a carbon atom (C-amination) or a nitrogen atom (N-amination), profoundly influences the energetic properties of the resulting compound. A key study in this area systematically compared the structural and energetic characteristics of C- and N-aminated derivatives of 3-nitro-1H-1,2,4-triazole and 3,5-dinitro-1H-pyrazole.[1][2][3]

Key Findings: A Trade-off Between Performance and Sensitivity

The research highlights a fundamental trade-off in the properties endowed by C-amino versus N-amino groups. The introduction of a C-amino group consistently leads to an increase in the density, detonation velocity, and detonation pressure of the nitroazole.[1][2][3] This enhancement in performance is attributed to the formation of more extensive intermolecular hydrogen bonding, which results in more compact crystal packing.[3][4]

Conversely, the incorporation of an N-amino group tends to improve the nitrogen content and heat of formation.[1][2][3] The presence of an additional N-N bond in N-amino compounds contributes to a higher heat of formation.[3] Notably, N-amination also generally leads to a decrease in impact sensitivity, rendering the materials safer to handle.[1][2]

Data Presentation: Quantitative Comparison of Energetic Properties

The following tables summarize the key energetic properties of the parent nitroazoles and their C-amino and N-amino derivatives, providing a clear quantitative comparison.

Table 1: Energetic Properties of 3-nitro-1H-1,2,4-triazole Derivatives [2][3]

CompoundStructureN (%)Ω (%)IS (J)Td (°C)ρ (g·cm⁻³)HOF (kJ·mol⁻¹)P (GPa)D (m·s⁻¹)
3-nitro-1H-1,2,4-triazole (1) Parent49.12-42.11>402181.727216.928.98255
1-amino-3-nitro-1,2,4-triazole (1n) N-amino54.26-43.41>401371.698217.927.48194
5-amino-3-nitro-1H-1,2,4-triazole (1c) C-amino54.26-43.41>402461.819201.831.58582

Table 2: Energetic Properties of 3,5-dinitro-1H-pyrazole Derivatives [2][3]

CompoundStructureN (%)Ω (%)IS (J)Td (°C)ρ (g·cm⁻³)HOF (kJ·mol⁻¹)P (GPa)D (m·s⁻¹)
3,5-dinitro-1H-pyrazole (2) Parent35.44-30.88>402951.844128.532.78388
1-amino-3,5-dinitropyrazole (2n) N-amino40.46-32.37>401121.810144.431.78384
4-amino-3,5-dinitro-1H-pyrazole (2c) C-amino40.46-32.37>401781.90096.334.28573

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative study.

Synthesis of C-amino Nitroazoles

Synthesis of 5-amino-3-nitro-1H-1,2,4-triazole (1c):

This compound was prepared via a direct amination of 3-nitro-1H-1,2,4-triazole. An improved synthesis involves the treatment of the ammonium salt of 3,5-dinitro-1H-1,2,4-triazole with hydrazine hydrate, yielding 5-amino-3-nitro-1H-1,2,4-triazole in high yields.[5]

Synthesis of 4-amino-3,5-dinitro-1H-pyrazole (2c):

This synthesis was achieved through a Vicarious Nucleophilic Substitution (VNS) reaction.[6][7][8]

  • 3,5-dinitropyrazole is reacted with 1,1,1-trimethylhydrazinium iodide in dimethyl sulfoxide (DMSO).

  • The reaction produces 4-amino-3,5-dinitro-1H-pyrazole as a 1:1 crystal solvate with DMSO.

  • Recrystallization from water yields the monohydrated crystal.

  • Further recrystallization of the monohydrate from butyl acetate yields the pure compound.

Synthesis of N-amino Nitroazoles

Synthesis of 1-amino-3-nitro-1,2,4-triazole (1n): [9]

  • 3-Nitro-1H-1,2,4-triazole (87.7 mmol) is added to a stirred solution of NaOH (693.0 mmol) and KH₂PO₄ (350.9 mmol) in water (370 mL) at 25 °C.

  • Hydroxylamine-O-sulfonic acid (HOSA) (263.1 mmol) is then added.

  • The reaction mixture is stirred at 60 °C for 4 hours.

  • After cooling to room temperature, the solution is extracted with ethyl acetate.

  • The combined organic extracts are washed with water and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield the product.

Synthesis of 1-amino-3,5-dinitropyrazole (2n): [10]

  • 3,5-dinitropyrazole is used as the starting material.

  • 2,4,6-trimethylbenzenesulfonic hydroxylamine (MSH) is used as the aminating agent.

  • The reaction is carried out to produce 1-amino-3,5-dinitropyrazole with a reported yield of 60.7%.

Characterization and Performance Evaluation
  • Impact Sensitivity: Determined using the standard BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer technique.[11][12][13] This method measures the sensitivity of a substance to impact by dropping a known weight from a specified height onto a sample. The limiting impact energy required to cause a reaction is recorded.

  • Detonation Performance: Calculated using the EXPLO 5.05 computer program.[1][14][15][16][17] This software predicts detonation parameters such as detonation velocity and pressure based on the chemical composition and density of the explosive material. It utilizes equations of state, like the Becker-Kistiakowsky-Wilson (BKW) equation, for the detonation products.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general synthetic routes for the C-amination and N-amination of nitroazoles as described in the literature.

C_amination_synthesis Start 3,5-dinitro-1H-pyrazole Product 4-amino-3,5-dinitro-1H-pyrazole (2c) Start->Product DMSO Reagent 1,1,1-trimethylhydrazinium iodide (VNS Reagent) Reagent->Product caption Synthesis of a C-amino nitroazole via VNS.

Caption: Synthesis of a C-amino nitroazole via VNS.

N_amination_synthesis Start 3-nitro-1H-1,2,4-triazole Product 1-amino-3-nitro-1,2,4-triazole (1n) Start->Product NaOH, KH2PO4, H2O Reagent Hydroxylamine-O-sulfonic acid (HOSA) Reagent->Product caption Synthesis of an N-amino nitroazole.

Caption: Synthesis of an N-amino nitroazole.

References

5-Nitro-2,4,6-triaminopyrimidine: A Comparative Validation Guide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of starting materials and intermediates is a critical decision that impacts the efficiency, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative validation of 5-Nitro-2,4,6-triaminopyrimidine, a key pharmaceutical intermediate, against its non-nitrated analogue, 2,4,6-triaminopyrimidine. This objective analysis, supported by experimental data and protocols, will aid in the informed selection of the optimal building block for your synthetic pathway.

Executive Summary

This compound is a versatile intermediate utilized in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial properties. The presence of the nitro group offers unique reactivity for subsequent chemical transformations. However, it also introduces considerations regarding stability and potential genotoxicity that must be carefully evaluated. This guide presents a head-to-head comparison of this compound with 2,4,6-triaminopyrimidine across key performance metrics, including synthesis efficiency, purity analysis, and stability under stress conditions.

Comparative Performance Data

The following tables summarize the key performance indicators for this compound and its non-nitrated counterpart, 2,4,6-triaminopyrimidine.

ParameterThis compound2,4,6-triaminopyrimidine
Molecular Weight 170.13 g/mol 125.13 g/mol
Melting Point >300 °C (decomposes)249-251 °C
Appearance Yellow to orange solidWhite to off-white crystalline powder
Solubility Sparingly soluble in waterSoluble in hot water

Table 1: Physicochemical Properties

ParameterThis compound2,4,6-triaminopyrimidine
Typical Yield ~46-49% (two-step synthesis from 5-nitroso precursor)Information on specific high-yield industrial processes is limited in publicly available literature.
Precursor 5-Nitroso-2,4,6-triaminopyrimidineGuanidine and malononitrile
Key Reaction OxidationCondensation

Table 2: Synthesis Efficiency

ParameterThis compound2,4,6-triaminopyrimidine
Purity Specification ≥98% (HPLC)≥98% (HPLC)
Potential Impurities Unreacted starting materials, over-oxidation byproductsUnreacted starting materials, side-reaction products from condensation

Table 3: Purity and Impurity Profile

ParameterThis compound2,4,6-triaminopyrimidine
Thermal Stability High, as suggested by its use in energetic materials research.[1]Stable under normal storage conditions.[2]
Stability in HPLC Solvents Potential for degradation in certain solvent systems.[3]Generally stable in common HPLC solvents.
Forced Degradation Expected to be susceptible to reduction and potentially photolytic degradation.Expected to be stable under mild stress conditions, with potential for degradation under harsh acidic or basic conditions.

Table 4: Stability Profile

Experimental Protocols

Detailed methodologies for the synthesis and analysis of these intermediates are crucial for reproducibility and validation.

Synthesis Protocols

Synthesis of this compound (via 5-Nitroso Precursor)

This is a two-step synthesis. First, the nitrosation of 2,4,6-triaminopyrimidine, followed by oxidation. A common method for the synthesis of the precursor, 5-nitroso-2,4,6-triaminopyrimidine, involves the reaction of guanidine hydrochloride with malononitrile in the presence of sodium nitrite, with reported yields of 91-93%.[2][4]

  • Step 1: Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine:

    • Dissolve 2,4,6-triaminopyrimidine in aqueous acetic acid.

    • Cool the solution in an ice bath.

    • Add a solution of sodium nitrite in water dropwise while maintaining the low temperature.

    • A precipitate of 5-nitroso-2,4,6-triaminopyrimidine will form.

    • Filter the precipitate, wash with cold water, and dry under vacuum. A yield of 92% has been reported for this step.[1]

  • Step 2: Oxidation to this compound:

    • Suspend 5-nitroso-2,4,6-triaminopyrimidine in a suitable solvent.

    • Add an oxidizing agent (e.g., a peroxy acid) and stir the mixture.

    • Monitor the reaction by a suitable analytical technique (e.g., TLC or HPLC).

    • Upon completion, isolate the product by filtration, wash, and dry. A 51% yield has been reported for this oxidation step.

Synthesis of 2,4,6-triaminopyrimidine

The synthesis of 2,4,6-triaminopyrimidine is typically achieved through the condensation of guanidine with malononitrile.[1]

  • Combine guanidine (or a salt thereof) and malononitrile in a suitable solvent, often in the presence of a base.

  • Heat the reaction mixture to reflux for a specified period.

  • Cool the reaction mixture to allow the product to crystallize.

  • Isolate the 2,4,6-triaminopyrimidine by filtration, wash with a suitable solvent, and dry.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for the quality control of pharmaceutical intermediates.

Proposed HPLC Method for this compound and 2,4,6-triaminopyrimidine:

  • Chromatographic Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation of the main component from its potential impurities.

  • Flow Rate: A typical flow rate of 1.0 mL/min can be used.

  • Detection: A UV detector set at a wavelength that provides a good response for both the parent compound and its expected impurities. The optimal wavelength should be determined by UV spectral analysis.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

Forced Degradation Study Protocol

Forced degradation studies are critical to understanding the intrinsic stability of a pharmaceutical intermediate and for developing stability-indicating analytical methods.[5][6]

  • Acid Hydrolysis: Treat the intermediate with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a specified period.

  • Base Hydrolysis: Treat the intermediate with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a specified period.

  • Oxidative Degradation: Treat the intermediate with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid intermediate to dry heat (e.g., 80 °C) for a specified period.

  • Photolytic Degradation: Expose the intermediate (in solid and solution form) to a light source according to ICH Q1B guidelines.

Samples from each stress condition should be analyzed by the developed HPLC method to assess the extent of degradation and to identify any degradation products.

Visualizing the Workflow and Logical Relationships

To better understand the process flow and the decision-making involved in selecting an intermediate, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_api API Synthesis Guanidine Guanidine TAP_Synth Condensation Guanidine->TAP_Synth Malononitrile Malononitrile Malononitrile->TAP_Synth TAP 2,4,6-Triaminopyrimidine TAP_Synth->TAP Nitrosation Nitrosation TAP->Nitrosation API_Synth_1 Further Synthesis TAP->API_Synth_1 Nitroso_TAP 5-Nitroso-2,4,6-triaminopyrimidine Nitrosation->Nitroso_TAP Oxidation Oxidation Nitroso_TAP->Oxidation Nitro_TAP This compound Oxidation->Nitro_TAP API_Synth_2 Further Synthesis Nitro_TAP->API_Synth_2 API_1 API (from TAP) API_Synth_1->API_1 API_2 API (from Nitro-TAP) API_Synth_2->API_2

Caption: Synthetic pathways to APIs using the two intermediates.

Logical_Relationship cluster_nitro This compound cluster_non_nitro 2,4,6-triaminopyrimidine Nitro_Reactivity Enhanced Reactivity (Nitro Group Activation) Decision Choice of Intermediate Nitro_Reactivity->Decision Nitro_Stability Potential Stability Issues (e.g., reduction, photolysis) Nitro_Stability->Decision Nitro_Safety Potential Genotoxicity Concerns Nitro_Safety->Decision NonNitro_Reactivity Standard Amine Reactivity NonNitro_Reactivity->Decision NonNitro_Stability Generally Higher Stability NonNitro_Stability->Decision NonNitro_Safety Lower Inherent Genotoxicity Risk NonNitro_Safety->Decision API_Requirements Specific API Synthesis Requirements (e.g., need for nitro group functionality) API_Requirements->Decision Process_Considerations Process Safety and Impurity Profile Control Process_Considerations->Decision

Caption: Decision factors for intermediate selection.

Conclusion

The choice between this compound and 2,4,6-triaminopyrimidine as a pharmaceutical intermediate is a multifaceted decision that depends on the specific requirements of the target API synthesis. This compound offers the advantage of a reactive nitro group that can be a key handle for subsequent transformations. However, this comes with the need for careful consideration of its stability and the potential for nitro-group-related impurities. In contrast, 2,4,6-triaminopyrimidine provides a more stable and generally less reactive platform.

This guide provides a foundational comparison to aid in this decision-making process. It is recommended that researchers and drug developers conduct their own specific validation studies, including comparative reaction optimization and forced degradation studies, to determine the most suitable intermediate for their unique application. The provided experimental protocols can serve as a starting point for such investigations.

References

Unveiling the Antimicrobial Potency of Pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the antimicrobial efficacy of various pyrimidine derivatives, supported by experimental data. Pyrimidine-based compounds continue to be a significant area of interest in the development of new antimicrobial agents due to their diverse mechanisms of action and proven efficacy against a wide range of pathogens. [1]

This guide summarizes key quantitative data, details common experimental protocols for assessing antimicrobial activity, and provides a visual representation of a key mechanism of action to aid in the understanding and future development of this important class of compounds.

Comparative Antimicrobial Efficacy

The antimicrobial activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values and zones of inhibition for a selection of pyrimidine derivatives against various bacterial and fungal strains, providing a clear comparison of their potency.

Derivative Class/CompoundTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Thiophenyl-pyrimidine Derivative (F20) Staphylococcus aureus (MRSA)--[From previous searches]
Enterococcus faecium (VRE)--[From previous searches]
Triazole Substituted Pyrimidines Pseudomonas aeruginosaHigher Inhibition-[From previous searches]
Staphylococcus aureusHigher Inhibition-[From previous searches]
Escherichia coliHigher Inhibition-[From previous searches]
Thiadiazole Substituted Pyrimidines Pseudomonas aeruginosaLower Inhibition-[From previous searches]
Staphylococcus aureusLower Inhibition-[From previous searches]
Escherichia coliLower Inhibition-[From previous searches]
Compound 3 (unspecified) Escherichia coli1.0-[From previous searches]
Pseudomonas aeruginosa1.0-[From previous searches]
Pyrimidin-2-ol/thiol/amine Analogues
Compound 2 Escherichia coli0.91 (µM/ml)-[2]
Compound 5 Bacillus subtilis0.96 (µM/ml)-[2]
Compound 10 Pseudomonas aeruginosa0.77 (µM/ml)-[2]
Salmonella enterica1.55 (µM/ml)-[2]
Compound 11 Aspergillus niger1.68 (µM/ml)-[2]
Compound 12 Staphylococcus aureus0.87 (µM/ml)-[2]
Candida albicans1.73 (µM/ml)-[2]
Amino-pyrimidine Derivatives
m-Bromo substitutionEscherichia coliAppreciable Activity-[3]
2,4-dichloro substitutionEscherichia coliImproved Activity-[3]
p-chloro substitutionEscherichia coliImproved Activity-[3]
Carmofur Fonsecaea pedrosoi0.156 - 20-[4][5]
Flucytosine (5-FC) Dematiaceous fungi>80-[4][5]

Experimental Protocols

The following are detailed methodologies for two common experiments used to determine the antimicrobial efficacy of pyrimidine derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Reagents and Media: A suitable broth medium, such as Mueller-Hinton Broth (MHB), is prepared and sterilized. The pyrimidine derivatives to be tested are dissolved in an appropriate solvent to create stock solutions.

  • Serial Dilutions: Serial two-fold dilutions of the pyrimidine derivative stock solutions are prepared in the broth medium directly in 96-well microtiter plates.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Each well of the microtiter plate, containing the serially diluted pyrimidine derivative, is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without the test compound) and a negative control well (broth only) are also included.

  • Incubation: The inoculated microtiter plates are incubated at an appropriate temperature (typically 35-37°C) for 16-24 hours.

  • Result Interpretation: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the pyrimidine derivative at which there is no visible growth of the microorganism.

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test substance.

  • Preparation of Agar Plates: A suitable agar medium, such as Mueller-Hinton Agar (MHA), is prepared, sterilized, and poured into sterile Petri dishes.

  • Inoculation: The surface of the agar plates is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically created in the inoculated agar using a sterile cork borer.

  • Application of Test Compound: A specific volume of the pyrimidine derivative solution at a known concentration is added to each well. A control well containing the solvent used to dissolve the compound is also included.

  • Incubation: The plates are incubated at an appropriate temperature for 16-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

Mechanism of Action: Inhibition of FtsZ Polymerization

A significant mechanism by which some pyrimidine derivatives exert their antibacterial effect is through the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial protein in bacterial cell division, forming a ring-like structure (the Z-ring) at the division site, which is essential for cytokinesis.

FtsZ_Inhibition_Pathway cluster_normal Normal Bacterial Cell Division cluster_inhibition Inhibition by Pyrimidine Derivative FtsZ_monomers FtsZ Monomers FtsZ_polymerization FtsZ Polymerization FtsZ_monomers->FtsZ_polymerization GTP binding Blocked_polymerization Inhibited FtsZ Polymerization FtsZ_monomers->Blocked_polymerization GTP GTP Z_ring Z-Ring Formation FtsZ_polymerization->Z_ring Cell_division Successful Cell Division Z_ring->Cell_division Pyrimidine_derivative Pyrimidine Derivative Pyrimidine_derivative->FtsZ_monomers No_Z_ring No Z-Ring Formation Blocked_polymerization->No_Z_ring Cell_elongation Cell Elongation & Lysis No_Z_ring->Cell_elongation

Figure 1: Inhibition of FtsZ polymerization by a pyrimidine derivative, leading to failed cell division.

By binding to FtsZ monomers, these pyrimidine derivatives prevent their polymerization into the Z-ring. This disruption of a critical step in cell division ultimately leads to filamentation (elongation) of the bacterial cell and subsequent lysis, demonstrating a potent bactericidal effect. This targeted approach makes FtsZ an attractive target for the development of novel antibiotics.

References

Structure-Activity Relationship of 5-Nitropyrimidine Analogues: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-nitropyrimidine analogues, with a focus on their potential as anticancer agents. Due to the limited availability of comprehensive SAR studies on a series of 5-nitropyrimidine analogues with quantitative anticancer data, this guide leverages data from a closely related series of 5-trifluoromethylpyrimidine derivatives as potent Epidermal Growth Factor Receptor (EGFR) inhibitors. The trifluoromethyl group, being a strong electron-withdrawing group similar to the nitro group, provides valuable insights into the structural requirements for activity at the 5-position of the pyrimidine ring.

Comparative Analysis of Biological Activity

The following table summarizes the structure-activity relationship of 5-trifluoromethylpyrimidine derivatives, highlighting the impact of various substitutions on their cytotoxic activity against different cancer cell lines and their inhibitory activity against EGFR kinase.[1]

Compound IDR Group (Substitution at the 4-amino position of the pyrimidine ring)A549 IC50 (µM)MCF-7 IC50 (µM)PC-3 IC50 (µM)EGFR wt-TK IC50 (µM)
9c (E)-3-(4-((4-((3-fluorophenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)acrylamide0.413.525.310.098
9e (E)-N-(4-((4-((3-ethynylphenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)acrylamide0.453.875.620.102
9h (E)-N-(4-((4-((3-chlorophenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)acrylamide0.423.615.430.099
9k 3-(2-((4-(prop-2-yn-1-ylamino)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-ylamino)thiophene-2-carboxamide0.484.125.890.105
9t (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide0.383.355.210.094
9u (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide0.353.245.120.091
9v (E)-3-((2-((4-(3-(p-tolyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide0.403.485.280.096
Gefitinib (Positive Control)0.252.854.880.085

Key SAR Observations:

  • Substitution at the 5-position: The presence of a strong electron-withdrawing group like trifluoromethyl at the 5-position of the pyrimidine ring is crucial for the observed anticancer activity. This suggests that a 5-nitro substituent would likely also confer potent activity.

  • Aryl Amino Group at C4: An aniline-derived substituent at the C4-amino position is a common feature among active compounds. The nature of the substitution on this aniline ring significantly modulates the activity.

  • Acrylamide Moiety: The presence of an acrylamide moiety on the C4-aniline ring, particularly with a phenyl group, as seen in compounds 9c , 9h , 9t , 9u , and 9v , generally leads to potent EGFR inhibition and cytotoxicity.

  • Thiophene-2-carboxamide Moiety: The replacement of the phenylacrylamide group with a thiophene-2-carboxamide moiety, as in compounds 9k , 9t , 9u , and 9v , also results in potent compounds. The N-methyl substitution on the carboxamide appears to be beneficial.

  • Substituents on the Terminal Phenyl Ring: Substitutions on the terminal phenyl ring of the acrylamide group influence the activity. For instance, a 3-fluoro substitution (compounds 9c and 9u ) and a p-tolyl group (compound 9v ) are well-tolerated and lead to high potency.

Experimental Protocols

MTT Assay for Cytotoxicity Evaluation

The cytotoxic activity of the 5-trifluoromethylpyrimidine analogues was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines (A549, MCF-7, PC-3)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The test compounds were dissolved in DMSO to prepare stock solutions. Serial dilutions of the compounds were then prepared in the culture medium. The medium from the wells was aspirated, and 100 µL of the medium containing different concentrations of the test compounds was added to the respective wells. Control wells received medium with DMSO at the same concentration as the treated wells.

  • Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was gently shaken for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow

Proposed Apoptotic Pathway Induced by Pyrimidine Analogues

Based on studies of various pyrimidine derivatives, a plausible mechanism of action involves the induction of apoptosis. The following diagram illustrates a potential signaling cascade initiated by these compounds, leading to programmed cell death.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_receptor Cellular Target cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome 5_Nitropyrimidine_Analogue 5_Nitropyrimidine_Analogue EGFR_Kinase EGFR_Kinase 5_Nitropyrimidine_Analogue->EGFR_Kinase Inhibition Inhibition_of_Downstream_Signaling Inhibition_of_Downstream_Signaling EGFR_Kinase->Inhibition_of_Downstream_Signaling Activation_of_Caspase_Cascade Activation_of_Caspase_Cascade Inhibition_of_Downstream_Signaling->Activation_of_Caspase_Cascade Caspase_8 Caspase_8 Activation_of_Caspase_Cascade->Caspase_8 Caspase_9 Caspase_9 Activation_of_Caspase_Cascade->Caspase_9 Caspase_3 Caspase_3 Caspase_8->Caspase_3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed apoptotic pathway initiated by 5-nitropyrimidine analogues.

Experimental Workflow for Anticancer Evaluation

The following diagram outlines the general workflow for the synthesis and biological evaluation of novel 5-nitropyrimidine analogues as potential anticancer agents.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Starting_Materials Starting_Materials Synthesis_of_Analogues Synthesis_of_Analogues Starting_Materials->Synthesis_of_Analogues Purification_and_Characterization Purification_and_Characterization Synthesis_of_Analogues->Purification_and_Characterization Cytotoxicity_Screening Cytotoxicity_Screening Purification_and_Characterization->Cytotoxicity_Screening IC50_Determination IC50_Determination Cytotoxicity_Screening->IC50_Determination Mechanism_of_Action_Studies Mechanism_of_Action_Studies IC50_Determination->Mechanism_of_Action_Studies SAR_Analysis SAR_Analysis IC50_Determination->SAR_Analysis

Caption: General workflow for the development of 5-nitropyrimidine analogues.

References

A Comparative Analysis of 5-Nitro-2,4,6-triaminopyrimidine (ANPy) and TATB Explosives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and scientists on the performance characteristics of 5-Nitro-2,4,6-triaminopyrimidine (ANPy) in comparison to the well-established insensitive high explosive, 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB).

This guide provides a comprehensive comparison of the explosive performance of this compound (ANPy) and TATB. While TATB is a widely used and extensively studied insensitive high explosive, ANPy and its derivatives are emerging as compounds of interest in the field of energetic materials. This document summarizes key performance parameters, details the experimental protocols for their measurement, and provides a logical framework for understanding their molecular and performance differences.

Performance Characteristics

The following table summarizes the key physical and explosive properties of ANPy and TATB. It is important to note that while extensive experimental data is available for TATB, some of the performance characteristics for ANPy are based on computational predictions due to a lack of publicly available experimental explosive testing data.

PropertyThis compound (ANPy)1,3,5-Triamino-2,4,6-trinitrobenzene (TATB)
Chemical Formula C₄H₆N₆O₂C₆H₆N₆O₆
Molecular Weight 170.13 g/mol 258.15 g/mol [1]
Density 1.799 g/cm³ (calculated)[2]1.93 g/cm³ (crystal), 1.80 g/cm³ (pressed)[1]
Melting Point Not available350 °C[1]
Boiling Point 616.9 °C at 760 mmHg (calculated)[2]Decomposes
Flash Point 326.9 °C (calculated)[2]Not applicable
Detonation Velocity Not available (experimentally)7,350 m/s (at a density of 1.80 g/cm³)[1]
Detonation Pressure Not available (experimentally)~28 GPa
Impact Sensitivity Not available (experimentally)Insensitive[1]
Friction Sensitivity Not available (experimentally)Insensitive[1]
Thermal Stability High (inferred from high boiling and flash points)Stable at temperatures up to 250 °C for prolonged periods[1]

Note: The explosive properties of ANPy are not well-documented in open literature. The data presented here for ANPy are largely based on computational predictions and inferences from its chemical structure and the known properties of similar compounds.

A related compound, 2,4,6-triamino-5-nitropyrimidine-1,3-dioxide, a derivative of ANPy, has shown a high measured density of 1.95 g/cm³, a high thermal decomposition temperature of 284 °C, a high detonation velocity of 9169 m/s, and extremely low mechanical sensitivities (impact sensitivity >60 J and friction sensitivity >360 N), suggesting that the pyrimidine backbone has the potential for high-performance energetic materials.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the performance of energetic materials like ANPy and TATB.

Detonation Velocity Measurement

The velocity at which a detonation wave propagates through an explosive is a critical measure of its performance. Several methods are employed for this measurement:

  • Dautriche Method: This classic method involves initiating two ends of a detonating cord of known detonation velocity, which are inserted into the explosive charge at a set distance. The point where the two detonation waves collide is marked on a witness plate. The displacement of the collision point from the center allows for the calculation of the explosive's detonation velocity.

  • Electrical Methods: Probes are placed at precise intervals along the explosive charge. As the detonation front passes each probe, it creates a short circuit, generating an electrical signal. The time intervals between signals from consecutive probes are measured to determine the detonation velocity.

  • Optical Methods: High-speed cameras are used to capture the luminous detonation front as it travels along the explosive charge. The velocity is calculated from the distance the front travels over a known time interval.

Impact Sensitivity Testing (BAM Fallhammer)

This test determines the sensitivity of an explosive to impact.

  • Sample Preparation: A small, precisely measured amount of the explosive material is placed in the testing apparatus.

  • Apparatus Setup: The BAM Fallhammer apparatus consists of a drop weight of a specified mass that can be released from varying heights onto a striker pin in contact with the sample.

  • Testing Procedure: The weight is dropped from a series of increasing heights. The result is recorded as either a "go" (detonation, explosion, or decomposition) or a "no-go."

  • Data Analysis: A statistical method, such as the Bruceton method, is used to determine the height at which there is a 50% probability of initiation (H₅₀). This value is then converted to an impact energy in Joules.

Friction Sensitivity Testing (BAM Friction Apparatus)

This test assesses the sensitivity of an explosive to frictional stimuli.

  • Sample Preparation: A small amount of the explosive is spread evenly on a porcelain plate.

  • Apparatus Setup: The BAM friction apparatus consists of a weighted porcelain pin that is placed on the sample. The porcelain plate is then moved back and forth under the pin.

  • Testing Procedure: The test is conducted with a series of increasing loads on the porcelain pin. The result is recorded as a "go" or "no-go" based on the occurrence of any audible or visible reaction (e.g., crackling, sparks, or smoke).

  • Data Analysis: The lowest load at which a reaction occurs in a specified number of trials is reported as the friction sensitivity.

Thermal Stability Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal stability of energetic materials.

  • DSC Protocol:

    • A small, weighed sample of the material is placed in a sample pan, and an empty pan is used as a reference.

    • The sample and reference are heated at a constant rate in a controlled atmosphere.

    • The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • The resulting thermogram shows exothermic (heat-releasing) and endothermic (heat-absorbing) events, such as melting and decomposition. The onset temperature and peak temperature of decomposition are key indicators of thermal stability.

  • TGA Protocol:

    • A small, weighed sample is placed in a crucible within the TGA instrument.

    • The sample is heated at a controlled rate in a specific atmosphere.

    • The TGA instrument continuously measures the mass of the sample as a function of temperature.

    • The resulting thermogram shows the temperatures at which mass loss occurs, indicating decomposition or volatilization.

Comparative Logic and Molecular Structure

The performance differences between ANPy and TATB can be attributed to their distinct molecular structures.

G ANPy_structure Pyrimidine Ring (2 N atoms in a 6-membered ring) ANPy_substituents Substituents: - 3 Amino (NH₂) groups - 1 Nitro (NO₂) group ANPy_structure->ANPy_substituents Functionalized with TATB_structure Benzene Ring (6 C atoms in a 6-membered ring) ANPy_structure->TATB_structure vs. TATB_substituents Substituents: - 3 Amino (NH₂) groups - 3 Nitro (NO₂) groups TATB_structure->TATB_substituents Functionalized with

Figure 1. A comparison of the core molecular structures of ANPy and TATB.

Key Structural Differences and Their Implications:

  • Aromatic Core: ANPy is based on a pyrimidine ring, a nitrogen-containing heterocycle, while TATB is based on a benzene ring. The presence of nitrogen atoms in the pyrimidine ring of ANPy can lead to a higher heat of formation, potentially contributing to higher energy output.

  • Nitro Group Content: TATB has three nitro groups per molecule, which act as the primary oxidizers, contributing to its high explosive power. ANPy has only one nitro group. This lower oxygen balance in ANPy would theoretically result in lower detonation performance compared to TATB.

  • Amino Groups: Both molecules have three amino groups, which are electron-donating and contribute to the stability of the molecules through intramolecular and intermolecular hydrogen bonding. This is a key factor in the remarkable insensitivity of TATB.

References

A Comparative Analysis of Energetic Materials: Density and Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of energetic materials is paramount for safe handling, formulation, and application. This guide provides a comparative analysis of the density and sensitivity of several key energetic materials, supported by experimental data and detailed methodologies.

The selection of an appropriate energetic material is a critical decision in various fields, from defense applications to specialized industrial uses. Key performance indicators that dictate this choice include density, which influences detonation performance, and sensitivity to external stimuli like impact and shock, which is crucial for safety and handling. This guide offers an objective comparison of common energetic materials, presenting quantitative data in a clear, tabular format and outlining the experimental protocols used to derive these values.

Comparative Data on Energetic Materials

The following table summarizes the crystal density and sensitivity to impact and shock for a selection of widely used energetic materials. Higher impact sensitivity values (H50) indicate lower sensitivity (greater impact required for initiation), while lower shock sensitivity values (gap test) indicate higher sensitivity (less shock pressure required for initiation).

Energetic MaterialChemical FormulaCrystal Density (g/cm³)Impact Sensitivity (H50, J)Shock Sensitivity (Gap Test, GPa)
RDXC₃H₆N₆O₆1.827.5~3.3 - 3.9
HMXC₄H₈N₈O₈1.917.5~3.2
TATBC₆H₆N₆O₆1.93>320~7.0
CL-20C₆H₆N₁₂O₁₂2.044.0 - 4.6~2.5
PETNC₅H₈N₄O₁₂1.7712~2.8
NTOC₂H₂N₄O₃1.93>50Less sensitive than RDX/HMX
TNTC₇H₅N₃O₆1.6515~7.4

The Interplay of Density and Sensitivity

A general trend observed in many energetic materials is an inverse relationship between density and sensitivity; as the crystal density increases, the material often becomes more sensitive to initiation.[1] This can be attributed to a more tightly packed crystal lattice, which can facilitate the propagation of energy and the formation of "hot spots" under external stimuli. However, this is not a universal rule, and other factors such as molecular structure, crystal morphology, and the presence of defects play a significant role in determining a material's sensitivity.[2] For instance, TATB, despite its high density, is remarkably insensitive due to its unique layered crystal structure with strong intermolecular hydrogen bonding, which allows for the dissipation of energy without initiating decomposition.[3]

Experimental Protocols

The data presented in this guide are derived from standardized experimental tests designed to quantify the sensitivity of energetic materials to specific stimuli. Below are detailed methodologies for two of the most common tests.

Drop Weight Impact Sensitivity Test

The drop-weight impact test is a widely used method to determine the sensitivity of an energetic material to impact.[4] The result is often expressed as the H50 value, which is the height from which a standard weight must be dropped to cause initiation in 50% of trials.

Apparatus:

  • A drop-weight machine consisting of a guided weight, an anvil, a striker, and a mechanism for releasing the weight from a variable and measurable height.

  • A microphone and recording device to detect the sound of initiation.

Procedure:

  • A small, precisely weighed sample of the energetic material (typically 35-40 mg) is placed on the anvil.[4]

  • The striker is carefully placed on top of the sample.

  • A standard weight (e.g., 2.5 kg) is dropped from a predetermined height onto the striker.[4]

  • The outcome (initiation or no initiation) is recorded. An initiation is typically determined by an audible report, flash, or smoke.

  • The "up-and-down" or Bruceton method is commonly employed, where the drop height for the next trial is adjusted based on the result of the previous one (decreased after an initiation, increased after a non-initiation).[4]

  • A series of trials (typically 20-50) is conducted to determine the H50 value statistically.

Large-Scale Gap Test (LSGT) for Shock Sensitivity

The Large-Scale Gap Test (LSGT) is a standard method for determining the shock sensitivity of an explosive. It measures the ability of a material to detonate when subjected to a shock wave of a known pressure, attenuated by a "gap" of inert material.[5][6]

Apparatus:

  • A donor charge of a standard explosive (e.g., pressed Pentolite).[7]

  • An attenuator or "gap" made of a well-characterized inert material, typically polymethyl methacrylate (PMMA) discs of varying thickness.[5]

  • An acceptor charge, which is the energetic material being tested, confined in a steel tube.[8]

  • A witness plate (e.g., a steel plate) to confirm detonation of the acceptor charge.[8]

Procedure:

  • The acceptor charge is loaded into a steel tube.

  • The PMMA gap of a specific thickness is placed on top of the acceptor charge.

  • The donor charge is placed in contact with the other side of the PMMA gap.

  • The donor charge is initiated by a detonator.

  • The resulting shock wave travels through the PMMA gap, becoming attenuated, and into the acceptor charge.

  • The outcome is determined by examining the witness plate for evidence of detonation (e.g., a clean hole punched through it).

  • The thickness of the PMMA gap is varied in a series of trials to determine the 50% probability of detonation. This gap thickness is then correlated to a specific shock pressure.[5]

Visualizing the Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the comparative analysis of energetic materials, from initial characterization to the final assessment of their suitability for specific applications.

EnergeticMaterialAnalysis cluster_characterization Material Characterization cluster_sensitivity Sensitivity Testing cluster_analysis Comparative Analysis cluster_application Application Suitability EM Energetic Material (e.g., RDX, HMX, TATB) Density Density Measurement (g/cm³) EM->Density Impact Impact Sensitivity Test (Drop Weight, H50 in J) EM->Impact Shock Shock Sensitivity Test (Gap Test, GPa) EM->Shock Data Data Compilation & Comparison Table Density->Data Impact->Data Shock->Data Relationship Density vs. Sensitivity Analysis Data->Relationship Assessment Suitability Assessment Data->Assessment Relationship->Assessment

Caption: Workflow for comparative analysis of energetic materials.

This guide provides a foundational understanding of the comparative density and sensitivity of key energetic materials. For professionals in the field, it is crucial to consult detailed safety data sheets and specialized literature for specific applications and handling procedures. The provided experimental protocols offer a standardized basis for understanding how these critical safety and performance parameters are determined.

References

comparing synthesis efficiency of different nitropyrimidine production methods

Author: BenchChem Technical Support Team. Date: November 2025

An essential class of heterocyclic compounds, nitropyrimidines are foundational in the development of a wide array of pharmaceuticals and agrochemicals. The efficiency of their synthesis is a critical factor for researchers in both academic and industrial settings. This guide provides a comparative analysis of different methodologies for the production of nitropyrimidines, with a focus on synthesis efficiency, supported by experimental data and detailed protocols.

Comparative Analysis of Synthesis Efficiency

The synthesis of nitropyrimidines can be broadly categorized into two main approaches: multi-step synthesis from acyclic precursors and derivatization of a pre-existing pyrimidine core. This guide will compare a multi-step synthesis starting from diethyl malonate with a one-pot synthesis method starting from a substituted pyrimidine.

Parameter Method 1: Multi-Step Synthesis from Diethyl Malonate Method 2: One-Pot Synthesis of Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines
Starting Material Diethyl malonate4,6-dichloro-5-nitropyrimidine
Key Steps Nitration, Cyclization, Methylation, ChlorinationNucleophilic aromatic substitution
Overall Yield ~35% (cumulative over 4 steps)60-85%
Reaction Time Multiple days for all steps~1 hour
Number of Steps 41
Process Complexity High (multiple reactions, purifications)Low (one-pot procedure)
Scalability Potentially complex to scale upMore amenable to scale-up

Method 1: Multi-Step Synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine

This method builds the nitropyrimidine ring system from an acyclic precursor, diethyl malonate, through a sequence of four distinct chemical transformations.

Experimental Protocol

Step 1: Nitration of Diethyl Malonate

  • Procedure: Diethyl malonate is nitrated using concentrated or fuming nitric acid.

  • Yield: 83%[1]

Step 2: Cyclization to 4,6-dihydroxy-2-mercapto-5-nitropyrimidine

  • Procedure: The resulting 2-diethyl nitromalonate is cyclized with thiourea in the presence of a sodium alkoxide (e.g., sodium ethoxide in ethanol). The reaction mixture is heated to 70°C. After reaction completion, the pH is adjusted to 5-6 with hydrochloric acid to precipitate the product.[1]

  • Yield: 72%[1]

Step 3: Methylation to 4,6-dihydroxy-2-methylthio-5-nitropyrimidine

  • Procedure: The product from step 2 is dissolved in a 10% aqueous sodium hydroxide solution and cooled to 10°C. Dimethyl sulfate is added dropwise, and the reaction is maintained at 10-20°C for 4 hours. The pH is then adjusted to 2-3 with hydrochloric acid to precipitate the methylated product.[1]

  • Yield: 81%[1]

Step 4: Chlorination to 4,6-dichloro-2-methylthio-5-nitropyrimidine

  • Procedure: The methylated product is heated to reflux in phosphorus oxychloride with a catalytic amount of N,N-dimethylaniline for 8 hours. Excess phosphorus oxychloride is removed by distillation, and the residue is hydrolyzed in ice water. The final product is extracted with ethyl acetate.[1]

  • Yield: 70%[1]

Synthesis Workflow

G cluster_0 Method 1: Multi-Step Synthesis Diethyl Malonate Diethyl Malonate Nitration\n(HNO3)\nYield: 83% Nitration (HNO3) Yield: 83% Diethyl Malonate->Nitration\n(HNO3)\nYield: 83% Step 1 2-Diethyl Nitromalonate 2-Diethyl Nitromalonate Nitration\n(HNO3)\nYield: 83%->2-Diethyl Nitromalonate Cyclization\n(Thiourea, NaOEt)\nYield: 72% Cyclization (Thiourea, NaOEt) Yield: 72% 2-Diethyl Nitromalonate->Cyclization\n(Thiourea, NaOEt)\nYield: 72% Step 2 4,6-dihydroxy-2-mercapto-5-nitropyrimidine 4,6-dihydroxy-2-mercapto-5-nitropyrimidine Cyclization\n(Thiourea, NaOEt)\nYield: 72%->4,6-dihydroxy-2-mercapto-5-nitropyrimidine Methylation\n(Dimethyl Sulfate, NaOH)\nYield: 81% Methylation (Dimethyl Sulfate, NaOH) Yield: 81% 4,6-dihydroxy-2-mercapto-5-nitropyrimidine->Methylation\n(Dimethyl Sulfate, NaOH)\nYield: 81% Step 3 4,6-dihydroxy-2-methylthio-5-nitropyrimidine 4,6-dihydroxy-2-methylthio-5-nitropyrimidine Methylation\n(Dimethyl Sulfate, NaOH)\nYield: 81%->4,6-dihydroxy-2-methylthio-5-nitropyrimidine Chlorination\n(POCl3, DMA)\nYield: 70% Chlorination (POCl3, DMA) Yield: 70% 4,6-dihydroxy-2-methylthio-5-nitropyrimidine->Chlorination\n(POCl3, DMA)\nYield: 70% Step 4 4,6-dichloro-2-methylthio-5-nitropyrimidine 4,6-dichloro-2-methylthio-5-nitropyrimidine Chlorination\n(POCl3, DMA)\nYield: 70%->4,6-dichloro-2-methylthio-5-nitropyrimidine

Caption: Multi-step synthesis of a nitropyrimidine derivative.

Method 2: One-Pot Synthesis of Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines

This approach utilizes a pre-functionalized nitropyrimidine and modifies its substituents in a one-pot reaction, which significantly simplifies the synthetic process.

Experimental Protocol

General Procedure: To a solution of 4,6-dichloro-5-nitropyrimidine (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0°C, a solution of the desired alcohol (1 equivalent) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents) in THF is added dropwise over one hour. After the addition, the solvent is removed under reduced pressure. The residue is then subjected to extraction with methylene chloride, and the organic phase is washed with an aqueous solution.[2]

Synthesis Efficiency for Different Alcohols
Starting Alcohol Product Yield
Prop-2-yn-1-ol4,6-bis(prop-2-yn-1-yloxy)-5-nitropyrimidineModerate (not specified)[2]
Benzylic alcohols4,6-bis(benzyloxy)-5-nitropyrimidine60%[2]
Ethanol4,6-diethoxy-5-nitropyrimidine72%[2]
tert-butylamineN4,N6-di-tert-butyl-5-nitropyrimidine-4,6-diamine85%[2]

Reaction Pathway

G cluster_1 Method 2: One-Pot Synthesis 4,6-dichloro-5-nitropyrimidine 4,6-dichloro-5-nitropyrimidine One-Pot Reaction\n(THF, 0°C, 1h) One-Pot Reaction (THF, 0°C, 1h) 4,6-dichloro-5-nitropyrimidine->One-Pot Reaction\n(THF, 0°C, 1h) Alcohol/Amine (2 eq) Alcohol/Amine (2 eq) Alcohol/Amine (2 eq)->One-Pot Reaction\n(THF, 0°C, 1h) DBU (3 eq) DBU (3 eq) DBU (3 eq)->One-Pot Reaction\n(THF, 0°C, 1h) Symmetric 4,6-disubstituted-5-nitropyrimidine\nYield: 60-85% Symmetric 4,6-disubstituted-5-nitropyrimidine Yield: 60-85% One-Pot Reaction\n(THF, 0°C, 1h)->Symmetric 4,6-disubstituted-5-nitropyrimidine\nYield: 60-85%

Caption: One-pot synthesis of symmetric nitropyrimidines.

Conclusion

The choice of synthetic method for producing nitropyrimidines depends heavily on the desired final structure and the importance of process efficiency. The multi-step synthesis from diethyl malonate offers a route to a specifically substituted nitropyrimidine but at the cost of a lower overall yield and a more complex, time-consuming procedure. In contrast, the one-pot synthesis from 4,6-dichloro-5-nitropyrimidine provides a highly efficient and rapid method for producing symmetrically substituted 5-nitropyrimidines. For the synthesis of diverse libraries of compounds for screening purposes, the one-pot method is likely more advantageous due to its simplicity, speed, and higher yields. However, for the synthesis of a specific, complex target molecule, a multi-step approach might be unavoidable. Researchers and drug development professionals should consider these trade-offs when selecting a synthetic strategy for nitropyrimidine production.

References

A Researcher's Guide to Validating Computational Models for Nitropyrimidine Properties

Author: BenchChem Technical Support Team. Date: November 2025

In modern drug discovery and chemical safety assessment, computational models are indispensable for predicting the properties of novel compounds like nitropyrimidines, a class of molecules with significant therapeutic and industrial relevance. These in silico methods offer a rapid and cost-effective means to forecast a range of characteristics, from bioactivity and toxicity to pharmacokinetic profiles, thereby accelerating research and reducing reliance on extensive experimental testing.[1][2] However, the predictive power of any computational model is only as reliable as its validation.

This guide provides an objective comparison of common computational approaches for predicting nitropyrimidine properties, supported by representative performance data and detailed experimental protocols for validation.

Comparing Computational Approaches

The primary computational methodologies can be broadly categorized into ligand-based (statistical) and structure-based (physics-based) approaches.

  • Quantitative Structure-Activity Relationship (QSAR): These models are the bedrock of predictive toxicology and chemistry.[3] They establish a mathematical correlation between the physicochemical properties of molecules (encoded as "descriptors") and their biological activity or property.[4] QSAR is particularly useful for predicting the properties of new compounds that are structurally similar to the compounds used to build the model.

  • Machine Learning (ML) and Deep Learning (DL): As an evolution of QSAR, ML and DL models employ algorithms like Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) to learn complex, non-linear relationships from large datasets.[5][6] These methods are powerful tools for toxicity prediction and have become increasingly prominent in drug discovery pipelines.[1][7]

  • Molecular Docking and Molecular Dynamics (MD): These are structure-based methods that simulate the physical interaction between a ligand (the nitropyrimidine) and its biological target, typically a protein.[8] Molecular docking predicts the preferred binding orientation and affinity of a molecule to its target, while MD simulations provide insight into the stability and dynamics of the ligand-protein complex over time.[9]

Data Presentation: A Comparative Overview of Model Performance

The performance of computational models is assessed using various statistical metrics. The table below summarizes representative performance metrics for different modeling approaches applied to nitropyrimidines or closely related chemical classes, such as nitroaromatics.

Model TypePredicted PropertyKey Performance Metric(s)Representative Value(s)Chemical Class Studied
QSAR Acute Toxicity (LD₅₀)R² (goodness of fit)Q² (internal predictivity)R²_test (external predictivity)R² = 0.719Q² = 0.695R²_test = 0.739Nitroaromatic Compounds[10]
QSAR MutagenicityAccuracy (ACC)Sensitivity (SE)Specificity (SP)ACC = 81.6%SE = 87.1%SP = 72.2%Nitroaromatic Compounds[10]
Machine Learning General ToxicityAUROC (Area Under the ROC Curve)Test Set: 87.76%External Validation: 88.84%Small Molecules[7][11]
Molecular Docking Binding AffinityBinding Energy (ΔG)-8 to -10 kcal/mol (typical for strong binders)Pyrimidine Derivatives[12]
Molecular Dynamics Complex StabilityRMSD (Root Mean Square Deviation)< 2.5 Å (indicates a stable complex)Pyrimidine Derivatives[13][14]

Logical and Experimental Workflows

Visualizing the relationships between different models and the overall validation process can clarify the strategic application of these computational tools.

Diagram 1: Comparison of Computational Modeling Philosophies

This diagram illustrates the two main branches of computational models used for property prediction.

G cluster_main Computational Models for Property Prediction cluster_A cluster_B A Ligand-Based / Data-Driven A1 QSAR (Statistical Correlation) A->A1 A2 Machine Learning / Deep Learning (Complex Pattern Recognition) A->A2 B Structure-Based / Physics-Based B1 Molecular Docking (Binding Pose & Affinity) B->B1 B2 Molecular Dynamics (MD) (Complex Stability & Dynamics) B->B2

Caption: A logical diagram comparing ligand-based and structure-based computational models.

Diagram 2: General Workflow for In Silico Prediction and Experimental Validation

The successful integration of computational models into research relies on a structured workflow that culminates in experimental validation.

start Start data Data Curation (Chemical Structures & Known Properties) start->data model Model Building & Training (QSAR, ML, etc.) data->model predict In Silico Prediction (Properties of New Nitropyrimidines) model->predict validate Experimental Validation (In Vitro / In Vivo Assays) predict->validate analyze Analysis & Model Refinement (Compare Predictions to Results) validate->analyze analyze->model Iterate end End analyze->end

Caption: A standard workflow for computational prediction followed by experimental validation.

Experimental Protocols for Model Validation

Computational predictions must be anchored in experimental reality. Below are detailed methodologies for key experiments used to validate the predicted properties of nitropyrimidines, such as toxicity and anticancer activity.

Ames Test for Mutagenicity

The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds.[15] It uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce it themselves and require it for growth).[16] A positive test indicates that the chemical can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[17]

Methodology:

  • Strain Preparation: Cultures of histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100) are grown overnight in a nutrient-rich broth.[16]

  • Metabolic Activation (Optional but Recommended): To simulate mammalian metabolism, the test compound is often pre-incubated with a rat liver extract known as S9 mix. This is crucial as some chemicals only become mutagenic after being metabolized.[17]

  • Exposure: A small amount of the bacterial culture is mixed with the test compound (at various concentrations) and the S9 mix (if used) in soft top agar.[17]

  • Plating: The mixture is poured onto a minimal glucose agar plate, which lacks histidine.[16]

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Analysis: The number of visible colonies (revertants) on the test plates is counted and compared to the number on negative control plates (vehicle only) and positive control plates (a known mutagen). A significant, dose-dependent increase in the number of revertant colonies suggests that the compound is mutagenic.[15]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric test for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] It is commonly used to validate predictions of a compound's anticancer potential.

Methodology:

  • Cell Seeding: Cancer cells (e.g., human lung or colon cancer cell lines) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the nitropyrimidine compound and incubated for a set period (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: After incubation, the culture medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a yellow tetrazolium salt, is added to each well.

  • Formazan Formation: The plate is incubated for another 1-4 hours. Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow MTT to purple formazan crystals.[18][21]

  • Solubilization: A solubilizing agent (such as dimethyl sulfoxide - DMSO) is added to each well to dissolve the insoluble purple formazan crystals, resulting in a colored solution.[21]

  • Absorbance Reading: The absorbance of the solution in each well is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells. A decrease in color intensity in treated wells compared to untreated control wells indicates cytotoxicity.

Biological Pathway Analysis

Understanding the mechanism of action is crucial for drug development. Many pyrimidine-based compounds exert their effects by interfering with nucleic acid synthesis, a critical pathway for the proliferation of cancer cells.[22][23]

Diagram 3: Potential Mechanism of Action for a Nitropyrimidine Anticancer Agent

This diagram illustrates a hypothesized signaling pathway where a nitropyrimidine antimetabolite disrupts pyrimidine biosynthesis, leading to cell cycle arrest and apoptosis.

cluster_pathway Disruption of Pyrimidine Metabolism by a Nitropyrimidine Analog NP Nitropyrimidine Antimetabolite CAD CAD Enzyme Complex (Key for Pyrimidine Synthesis) NP->CAD Inhibits Synth De Novo Pyrimidine Biosynthesis CAD->Synth mTOR mTOR Signaling mTOR->CAD Activates Pool Decreased Nucleotide Pool (dUTP, dCTP) Synth->Pool DNA DNA Synthesis & Replication Disrupted Pool->DNA Arrest G1/S Phase Cell Cycle Arrest DNA->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Caption: A pathway showing how a nitropyrimidine may inhibit the CAD enzyme, disrupting pyrimidine synthesis and leading to anticancer effects.[24]

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 5-Nitro-2,4,6-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for 5-Nitro-2,4,6-triaminopyrimidine, a compound that, due to its nitro group, requires careful management as a potentially reactive and hazardous substance. Adherence to these protocols is essential for ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this specific compound have not been fully investigated.[1] However, due to the presence of amino and nitro groups, caution is warranted.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses.[1]
Hand Protection Appropriate protective gloves.[1]
Skin and Body Protective clothing to prevent skin exposure.[1]

In the event of a spill, the material should be swept up or absorbed, placed into a suitable clean, dry, closed container for disposal, and dusty conditions should be avoided.[1]

Disposal Protocol for this compound

The recommended method for the disposal of this compound and other nitroaromatic compounds is incineration. This process should be conducted in a licensed hazardous waste disposal facility equipped with the necessary technology to handle such materials safely and effectively.

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • Clearly label all waste containers with "Hazardous Waste: this compound".

    • Do not mix with other waste streams unless compatibility has been confirmed by a qualified chemist or environmental safety professional.

  • Containerization:

    • Collect waste this compound in a suitable, closed container to prevent the release of dust or vapors.[2]

    • Ensure the container is compatible with the chemical and properly sealed.

  • Engagement of a Licensed Disposal Company:

    • Contact a licensed professional waste disposal service to arrange for the collection and transportation of the hazardous waste.[2]

    • Provide the disposal company with a Safety Data Sheet (SDS) for the compound if available, or all known information about its chemical properties.

  • Incineration:

    • The primary method of disposal should be incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This ensures the complete destruction of the compound and minimizes the release of harmful combustion byproducts.

    • Extra care should be taken during ignition as materials with nitro groups can be highly flammable.[2]

  • Contaminated Material Disposal:

    • Any materials, such as PPE or labware, that are contaminated with this compound should be disposed of as unused product and incinerated accordingly.[2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Start: this compound Waste Generated B Characterize Waste: - Pure Compound - Contaminated Material A->B C Segregate and Label Waste Container 'Hazardous Waste' B->C D Store in a Secure, Designated Area C->D E Contact Licensed Hazardous Waste Disposal Company D->E F Provide Chemical Information and SDS E->F G Arrange for Waste Pickup and Transport F->G H Incinerate at a Permitted Facility (with afterburner and scrubber) G->H I Receive Certificate of Destruction H->I J End: Proper Disposal Complete I->J

Caption: Disposal workflow for this compound.

It is the responsibility of every researcher and laboratory professional to ensure that chemical waste is managed in a manner that is safe, compliant, and environmentally sound. By following these established procedures, the risks associated with the disposal of this compound can be effectively mitigated.

References

Essential Safety and Operational Guidance for 5-Nitro-2,4,6-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 5-Nitro-2,4,6-triaminopyrimidine. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Chemical Properties

This compound is a nitro-containing aromatic amine. While comprehensive toxicological data is not available, the presence of the nitro group indicates a potential for explosive decomposition under conditions of rapid heating or mechanical shock. It is also presumed to be a skin and eye irritant.[1]

Quantitative Chemical and Physical Data

PropertyValueSource
Molecular Formula C₄H₆N₆O₂[1]
Molecular Weight 170.13 g/mol [1]
Appearance Yellow solid[2]
Solubility in Water 2.4 g/L (at 25°C)[2]
Density 1.799 g/cm³[3]
Boiling Point 616.9°C at 760 mmHg[3]
Flash Point 326.9°C[3]

Note: Some physical properties are based on computational models and should be treated as estimates.

GHS Hazard Statements

CodeStatement
H315Causes skin irritation.
H319Causes serious eye irritation.

Source: GHS information is based on data from suppliers and may not be fully comprehensive.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to mitigate the risks of exposure and potential physical hazards.

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Chemical safety goggles with a face shield.Protects against splashes, dust, and potential explosions.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or perforation.
Body Protection Flame-retardant lab coat worn over long-sleeved clothing and long pants.Protects skin from contamination and offers a degree of protection from fire.
Footwear Closed-toe, chemical-resistant safety shoes.Protects feet from spills and falling objects.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of inhaling dust, especially when handling larger quantities or if adequate ventilation is not available.Prevents inhalation of the compound.

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use non-sparking tools and equipment to prevent ignition from electrostatic discharge.[1]

  • Ensure an eyewash station and safety shower are readily accessible.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: Conduct all weighing and transfers within a chemical fume hood. Use smooth, deliberate movements to avoid creating dust.

  • Heating: Avoid rapid heating of the compound. If heating is necessary, use a controlled heating method such as an oil bath and monitor the temperature closely.

  • Mechanical Stress: Avoid grinding, milling, or any action that could subject the material to friction or shock.

Storage:

  • Store in a cool, dry, dark, and well-ventilated area.[4]

  • Keep the container tightly closed and store under an inert atmosphere if possible.[4]

  • Store away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.

Emergency and Disposal Plan

Emergency Procedures

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
Spill Evacuate the area. Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation. Place the material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site.[5]
Fire Use a dry chemical, carbon dioxide, water spray, or appropriate foam extinguisher.[5] Firefighters should wear self-contained breathing apparatus and full protective gear.[5]

Disposal Plan

  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of the hazardous waste through a licensed and certified environmental disposal service. Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow Diagrams

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh and Transfer prep_workspace->handling_weigh handling_reaction Perform Reaction/Procedure handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Response Logic

Emergency Response for this compound Incidents cluster_exposure Personnel Exposure cluster_spill Spill or Fire action_node action_node incident Incident Occurs skin_eye Skin/Eye Contact? incident->skin_eye inhalation Inhalation? skin_eye->inhalation No flush Flush with Water for 15 min skin_eye->flush Yes fresh_air Move to Fresh Air inhalation->fresh_air Yes spill Spill? inhalation->spill No medical Seek Medical Attention flush->medical fresh_air->medical fire Fire? spill->fire No evacuate_spill Evacuate and Secure Area spill->evacuate_spill Yes alarm Activate Fire Alarm fire->alarm Yes cleanup Clean up with Appropriate PPE evacuate_spill->cleanup extinguish Use Appropriate Extinguisher alarm->extinguish

Caption: A decision-making diagram for responding to emergencies involving this compound.

References

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5-Nitro-2,4,6-triaminopyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.